Methyl 3-vinylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUHNGECMPIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-50-5 | |
| Record name | methyl 3-ethenylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-vinylbenzoate
Foreword: Unveiling the Potential of a Versatile Monomer
Methyl 3-vinylbenzoate is a fascinating bifunctional molecule that is gaining traction in the fields of polymer chemistry and materials science. Its structure, which incorporates both a polymerizable vinyl group and a modifiable ester functionality, makes it a valuable building block for the synthesis of advanced polymers with tailored properties. This guide provides an in-depth exploration of the synthesis and properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the most effective synthetic routes, providing not just protocols but also the mechanistic reasoning behind them. Furthermore, we will present a comprehensive overview of the compound's physicochemical and spectroscopic properties, and discuss its reactivity and potential applications.
I. Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we will focus on three robust and widely applicable methods: the Heck reaction, the Wittig reaction, and the Suzuki coupling.
The Heck Reaction: A Palladium-Catalyzed Approach
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.[1][2] This reaction is an excellent choice for the synthesis of this compound, starting from the readily available methyl 3-bromobenzoate and ethylene gas.
Mechanism and Rationale:
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide (methyl 3-bromobenzoate) to a palladium(0) complex.[3] This is followed by the coordination and insertion of the alkene (ethylene) into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product, this compound, and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HBr with the help of a base, regenerating the palladium(0) catalyst.[4]
Experimental Protocol: Heck Vinylation of Methyl 3-bromobenzoate
-
Materials:
-
Methyl 3-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethylene gas
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
To a high-pressure reaction vessel, add methyl 3-bromobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the vessel with argon several times.
-
Add anhydrous DMF and triethylamine (2 equivalents) via syringe.
-
Pressurize the vessel with ethylene gas (typically 2-3 atm).
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the excess ethylene.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Caption: Heck Reaction Workflow for this compound Synthesis
The Wittig Reaction: Converting a Formyl Group to a Vinyl Group
The Wittig reaction provides a classic and reliable method for alkene synthesis from carbonyl compounds. For this compound, the precursor would be methyl 3-formylbenzoate, which is then reacted with a methylidene phosphorane.
Mechanism and Rationale:
The reaction proceeds via the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This zwitterionic species then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction.[5]
Experimental Protocol: Wittig Olefination of Methyl 3-formylbenzoate
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 3-formylbenzoate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of methyl 3-formylbenzoate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
-
Caption: Wittig Reaction Workflow for this compound Synthesis
The Suzuki Coupling: A Versatile Cross-Coupling Method
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This method can be employed to synthesize this compound by coupling methyl 3-bromobenzoate with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate.[7]
Mechanism and Rationale:
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. A base is required to activate the organoboron reagent for transmetalation.[8]
Experimental Protocol: Suzuki Coupling of Methyl 3-bromobenzoate
-
Materials:
-
Methyl 3-bromobenzoate
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a reaction flask, combine methyl 3-bromobenzoate (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), palladium(II) chloride (0.02 equivalents), triphenylphosphine (0.06 equivalents), and cesium carbonate (3 equivalents).
-
Evacuate and backfill the flask with argon.
-
Add a 9:1 mixture of THF and water.
-
Heat the mixture to reflux (around 70-80 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
II. Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in various applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | - |
| Molecular Weight | 162.19 g/mol | - |
| Physical Form | Liquid | [9] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [9] |
Spectroscopic Data (Predicted and Inferred)
Detailed experimental spectra for this compound are not widely published. However, we can predict the key features based on the known spectra of similar compounds, such as methyl 4-vinylbenzoate[10], methyl 3-methylbenzoate[11], and methyl 3-nitrobenzoate.[12][13]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.1 ppm (s, 1H): Aromatic proton at C2 (between the two substituents).
-
δ ~7.8-7.9 ppm (d, J ≈ 7.6 Hz, 1H): Aromatic proton at C6.
-
δ ~7.5-7.6 ppm (d, J ≈ 7.6 Hz, 1H): Aromatic proton at C4.
-
δ ~7.3-7.4 ppm (t, J ≈ 7.6 Hz, 1H): Aromatic proton at C5.
-
δ ~6.6-6.8 ppm (dd, J ≈ 17.6, 10.8 Hz, 1H): Vinylic proton (-CH=CH₂).
-
δ ~5.8-5.9 ppm (d, J ≈ 17.6 Hz, 1H): Vinylic proton (trans to aryl, =CH₂).
-
δ ~5.3-5.4 ppm (d, J ≈ 10.8 Hz, 1H): Vinylic proton (cis to aryl, =CH₂).
-
δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~166 ppm: Carbonyl carbon of the ester.
-
δ ~137 ppm: Vinylic carbon (-CH=).
-
δ ~137 ppm: Aromatic quaternary carbon attached to the vinyl group.
-
δ ~131 ppm: Aromatic quaternary carbon attached to the ester group.
-
δ ~130 ppm: Aromatic CH carbon.
-
δ ~129 ppm: Aromatic CH carbon.
-
δ ~128 ppm: Aromatic CH carbon.
-
δ ~127 ppm: Aromatic CH carbon.
-
δ ~116 ppm: Vinylic carbon (=CH₂).
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).
Infrared (IR) Spectroscopy:
-
~3080 cm⁻¹: C-H stretching of the vinyl group.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1720 cm⁻¹: Strong C=O stretching of the ester.
-
~1630 cm⁻¹: C=C stretching of the vinyl group.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching.
-
~1280 cm⁻¹: C-O stretching of the ester.
-
~990, 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.
Mass Spectrometry (MS):
-
m/z = 162 (M⁺): Molecular ion peak.
-
m/z = 131: Loss of -OCH₃.
-
m/z = 103: Loss of -COOCH₃.
III. Chemical Reactivity and Applications
The dual functionality of this compound dictates its chemical reactivity and opens up a wide range of applications, particularly in polymer and materials science.
Reactivity of the Vinyl Group
The vinyl group is susceptible to free-radical polymerization, allowing for the synthesis of poly(this compound).[14] However, the reactivity of vinyl benzoate monomers is generally lower than that of vinyl acetate. The ester group can influence the reactivity of the vinyl group through resonance and inductive effects. This polymerization capability makes it a valuable monomer for creating functional polymers.
Reactivity of the Ester Group
The methyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid (3-vinylbenzoic acid) or transesterification with other alcohols. This allows for post-polymerization modification of polymers derived from this compound, enabling the introduction of different functional groups or cross-linking sites.
Applications in Polymer Chemistry
The primary application of this compound is as a monomer in the synthesis of specialty polymers. The resulting polymers, poly(this compound), can be further modified through the ester group. Potential applications include:
-
Functional Coatings and Adhesives: The ability to modify the polymer backbone allows for the development of coatings and adhesives with tailored properties such as improved adhesion, chemical resistance, and tunable refractive index.
-
Photoresists and Lithography: Vinyl-containing aromatic compounds are often used in the formulation of photoresists for microelectronics fabrication.[15]
-
Drug Delivery Systems: The ester linkages in the polymer backbone can be designed to be hydrolytically or enzymatically cleavable, making these materials candidates for biodegradable drug delivery vehicles.
-
Cross-linked Networks and Gels: The vinyl group can participate in copolymerizations with multifunctional monomers to create cross-linked polymer networks and hydrogels.[2]
IV. Conclusion
This compound is a versatile and valuable monomer with significant potential in the development of advanced materials. The synthetic routes outlined in this guide, including the Heck, Wittig, and Suzuki reactions, provide reliable methods for its preparation. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective utilization. The dual reactivity of the vinyl and ester groups offers a rich platform for the design of novel polymers with a wide range of applications, from specialty coatings to biomedical devices. As research in materials science continues to advance, the importance of such functional monomers is set to grow, making this compound a compound of considerable interest for further investigation.
V. References
-
The polymerization of vinyl benzoate. (2025). ResearchGate. [Link]
-
Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723–7727. [Link]
-
US Patent 6313340B1. (2001). Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions. Google Patents.
-
GB Patent 636196A. (1950). Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids. Google Patents.
-
Preparation of Methyl Benzoate. (n.d.). University of Babylon. [Link]
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Smeets, N. M. B., et al. (2015). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
-
methyl 2-vinylbenzoate. (2025). ChemSrc. [Link]
-
A two step synthesis of methyl 3-nitrobenzene. (n.d.). St. Benedict's School. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. [Link]
-
Methyl 4-vinylbenzoate. (2011). The Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Heck arylation of methyl vinyl ketone with phenyl iodides. (2018). ResearchGate. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of 4 vinylbenzoic acid using the Wittig reaction. (2025). Filo. [Link]
-
ChemInform Abstract: Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron—Wittig Reaction. (2010). ResearchGate. [Link]
-
Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman State University. [Link]
-
Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). ResearchGate. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89, 16195–16202. [Link]
-
Methyltriphenylphosphonium Methylcarbonate, an All-In- One Wittig Vinylation Reagent. (2015). Ca' Foscari University of Venice. [Link]
-
Methyl Benzoate. (n.d.). PubChem. [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. (2018). Chegg. [Link]
-
Methyl 3-nitrobenzoate. (n.d.). PubChem. [Link]
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (1964). ResearchGate. [Link]
-
Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an. (1994). Eindhoven University of Technology. [Link]
-
Vibrational Spectroscopy of Methyl benzoate. (2018). ResearchGate. [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit. [Link]
Sources
- 1. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 2. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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"Methyl 3-vinylbenzoate CAS number and chemical data"
An In-Depth Technical Guide to Methyl 3-vinylbenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on this compound, from its fundamental chemical properties to its synthesis and applications, with a focus on scientific integrity and practical utility.
Core Chemical Identity and Properties
This compound, also known as Methyl 3-ethenylbenzoate, is an organic compound featuring both a vinyl group and a methyl ester attached to a benzene ring at the meta position.[1] This bifunctional nature makes it a versatile building block in organic synthesis. Its unique electronic and steric properties, derived from the meta-substitution pattern, influence its reactivity and make it a valuable precursor for specialized polymers and complex pharmaceutical intermediates.[2]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 38383-50-5 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 3-ethenylbenzoate, 3-Vinylbenzoic acid methyl ester | [1] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% | |
| Storage | Store at -20°C, sealed in a dry environment | [3] |
| SMILES | C=Cc1cccc(c1)C(=O)OC | [1] |
| InChI Key | MBKUHNGECMPIHH-UHFFFAOYSA-N | [1] |
Synthesis Pathway: Esterification of 3-Vinylbenzoic Acid
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of 3-vinylbenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds under relatively mild conditions. The causality behind this choice of protocol lies in the high availability of the starting materials and the straightforward purification of the final product. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Fischer Esterification workflow for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a solution of 3-vinylbenzoic acid (1.0 eq) in excess methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1 eq) while cooling the mixture in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
This compound possesses two key reactive sites: the vinyl group and the ester moiety.
-
Vinyl Group Reactivity: The vinyl group is susceptible to a wide range of transformations. It readily participates in polymerization reactions (free-radical, cationic, or transition-metal catalyzed) to produce polystyrene-like polymers with pendant ester groups.[2] These ester functionalities can be further modified post-polymerization. The vinyl group also undergoes classic alkene reactions such as hydrogenation, halogenation, and epoxidation. Furthermore, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of complex substituents.
-
Ester Group Reactivity: The methyl ester can be hydrolyzed under acidic or basic (saponification) conditions to regenerate the corresponding carboxylic acid (3-vinylbenzoic acid). It can also undergo transesterification with other alcohols, typically under acid or base catalysis, to form different esters.[4] Additionally, the ester can be reduced to the corresponding primary alcohol (3-vinylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
A. Monomer for Specialty Polymers
Due to its reactive vinyl group, this compound is used as a monomer for creating functional polymers. The resulting polymers, poly(this compound), can be tailored for specific properties. The presence of the ester group in the polymer backbone increases polarity and can be used as a handle for further chemical modifications, such as hydrolysis to create ion-exchange resins or amidation to attach bioactive molecules.
B. Intermediate in Pharmaceutical Synthesis
In drug discovery, functionalized benzoates are common structural motifs. The methyl ester and vinyl groups of this compound serve as versatile synthetic handles for building complex molecular architectures.[5] The vinyl group, for instance, can be transformed into other functional groups or used as an anchor point for coupling reactions to construct the carbon skeleton of a target drug molecule. The introduction of methyl groups and ester functionalities into small molecules is a key strategy in lead optimization, as it can modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[6]
Spectroscopic Characterization
-
¹H NMR: The spectrum would show characteristic signals for the vinyl protons (a multiplet system, typically between δ 5.0-7.0 ppm), aromatic protons (multiplets in the δ 7.0-8.5 ppm range), and a sharp singlet for the methyl ester protons around δ 3.9 ppm.
-
¹³C NMR: Key resonances would include the ester carbonyl carbon (~166 ppm), aromatic carbons (~125-140 ppm), the vinyl carbons (~115 and ~136 ppm), and the methyl ester carbon (~52 ppm).[8][9]
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching band for the ester at approximately 1720-1730 cm⁻¹. Other significant peaks would include C-O stretching bands around 1100-1300 cm⁻¹, aromatic C=C stretching vibrations near 1600 cm⁻¹, and C-H stretching from the vinyl and aromatic groups above 3000 cm⁻¹.[10][11][12]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [13][14] |
| Storage | Store in a tightly sealed container in a freezer at -20°C, away from moisture and oxidizing agents. | [3] |
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][15][16]
References
-
A two step synthesis of methyl 3-nitrobenzene . Royal Society of Chemistry. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) . Human Metabolome Database. [Link]
-
Methyl 4-vinylbenzoate - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
- Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids.
-
This compound . MySkinRecipes. [Link]
- Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.
-
METHYL 3-ETHENYLBENZOATE . gsrs.ncats.nih.gov. [Link]
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Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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"physical and chemical properties of Methyl 3-vinylbenzoate"
An In-Depth Technical Guide to Methyl 3-vinylbenzoate: Properties, Reactivity, and Applications
Abstract
This compound (CAS No. 38383-50-5) is a bifunctional organic molecule of significant interest to researchers in polymer chemistry and synthetic organic chemistry. Possessing both a polymerizable vinyl group and a reactive methyl ester on a benzene ring, it serves as a versatile monomer and building block for advanced materials and complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and field-proven insights into its reactivity and applications. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.
Molecular Overview
This compound is an aromatic ester characterized by a vinyl (-CH=CH₂) substituent at the meta-position relative to the methyl ester (-COOCH₃) group. This unique arrangement of functional groups imparts a dual reactivity that makes it a valuable precursor in various chemical transformations. Its structure allows for the synthesis of polymers with pendant ester groups or the incorporation of a vinyl-aromatic moiety into larger molecules.
Molecular Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical properties of this compound are summarized below. It is important to note that while data for the molecular formula and weight are well-established, specific experimental values for properties like boiling point and density are not consistently reported in the literature for the meta isomer.
| Property | Value | Source(s) |
| CAS Number | 38383-50-5 | |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | [2][3] |
| IUPAC Name | methyl 3-ethenylbenzoate | [4] |
| Synonyms | Methyl m-vinylbenzoate, 3-Vinylbenzoic acid methyl ester | [1][4] |
| Appearance | Liquid | |
| Boiling Point | Data not available | [1][5] |
| Melting Point | Data not available | [1][6] |
| Density | Data not available | [1][5][6] |
| Storage Temperature | Store in freezer, under -20°C, sealed in dry conditions | [1] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two functional groups: the vinyl group and the methyl ester.
Reactivity of the Vinyl Group
The vinyl group is susceptible to addition reactions, with the most significant being free-radical polymerization. This reaction is the foundation of its use in materials science.
-
Causality: The π-bond of the vinyl group is electron-rich and can be readily attacked by a radical initiator (e.g., AIBN, benzoyl peroxide). This initiates a chain reaction where the newly formed radical monomer adds to other monomers, propagating the polymer chain until termination. The resulting polymer is poly(this compound), which features a polystyrene-like backbone with pendant methyl ester groups. These groups can be further modified post-polymerization, for example, through hydrolysis to create poly(3-vinylbenzoic acid).
Caption: Workflow for free-radical polymerization of vinyl monomers.
Reactivity of the Ester Group
The methyl ester group undergoes reactions typical of esters, most notably hydrolysis.
-
Causality: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-vinylbenzoic acid and methanol. This reaction is often used to modify the properties of polymers derived from this monomer, transforming a relatively hydrophobic polymer into a hydrophilic or pH-responsive one.
Reactivity of the Aromatic Ring
The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position. Since the vinyl group is already at a meta position, further substitutions (e.g., nitration, halogenation) will be directed to the other meta positions (C5) or the ortho/para positions relative to the vinyl group, though the deactivating effect of the ester generally makes such reactions sluggish.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below, based on analyses of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule:
-
Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.
-
Vinyl Protons (δ 5.0-7.0 ppm): The three vinyl protons will exhibit a characteristic AMX splitting pattern. The geminal protons (-CH=CH₂ ) will appear as two distinct doublets of doublets, while the single vinyl proton (-CH =CH₂) will appear as a doublet of doublets further downfield. Expected signals are similar to those for methyl 4-vinylbenzoate, which appear at δ 5.38 (d), 5.86 (d), and 6.75 (dd).[7]
-
Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show ten distinct signals:
-
Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is the most deshielded.[9]
-
Aromatic Carbons (δ 125-140 ppm): Six signals will be present. The two carbons attached to the substituents (C1 and C3) will be distinct from the four C-H carbons.
-
Vinyl Carbons (δ 115-140 ppm): The two carbons of the vinyl group will appear in the alkene region.
-
Methyl Carbon (δ ~52 ppm): The methyl group carbon will appear as a sharp signal in the aliphatic region.[9]
Infrared (IR) Spectroscopy
Key absorption bands in the IR spectrum are used to identify the functional groups:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹ .
-
C=C Stretch (Aromatic & Vinyl): Medium intensity bands around 1600-1640 cm⁻¹ .
-
C-O Stretch (Ester): A strong band in the fingerprint region, typically around 1250-1280 cm⁻¹ .
-
=C-H Bending (Vinyl): Characteristic bands for out-of-plane bending around 910 cm⁻¹ and 990 cm⁻¹ .
-
=C-H Bending (Aromatic): Bands corresponding to the 1,3-substitution pattern, typically in the 690-900 cm⁻¹ region.
Experimental Protocol: Free-Radical Polymerization
This protocol describes a standard procedure for the synthesis of poly(this compound).
Objective: To synthesize poly(this compound) via solution polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas line
-
Oil bath
Procedure:
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove any inhibitor (e.g., TBC).
-
Reaction Setup: In a 100 mL Schlenk flask, dissolve this compound (10.0 g, 61.6 mmol) and AIBN (0.101 g, 0.616 mmol, 1 mol% relative to monomer) in 40 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Backfill the flask with an inert gas (N₂ or Ar).
-
Expertise Note: Oxygen is a diradical that readily reacts with radical species, terminating polymerization chains prematurely. Thorough degassing is critical for achieving high molecular weight polymers.
-
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture. Let the reaction proceed for 12-24 hours.
-
Isolation and Purification:
-
Cool the reaction to room temperature. The solution will likely be viscous.
-
Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Trustworthiness Note: Precipitation into a non-solvent is a crucial purification step. It separates the high molecular weight polymer from unreacted monomer, initiator fragments, and low molecular weight oligomers, which remain dissolved in the methanol/toluene mixture.
-
-
Drying: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh methanol. Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the structure of the resulting polymer using ¹H NMR and determine its molecular weight and polydispersity via Gel Permeation Chromatography (GPC).
Applications in Research and Development
The unique structure of this compound makes it a valuable component in several areas:
-
Specialty Polymers: It is used to synthesize polymers with tunable properties. The pendant ester groups can be hydrolyzed to create polyanions, which are used in applications such as ion-exchange resins, hydrogels, and pH-responsive drug delivery systems.
-
Copolymerization: It can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) to precisely control the chemical and physical properties of the resulting copolymer, such as its glass transition temperature, solubility, and refractive index.
-
Organic Synthesis: As a bifunctional molecule, it can be used as a building block in the synthesis of more complex molecules where a vinyl group is desired for subsequent reactions like cross-metathesis or Heck coupling, while the ester serves as a handle for other transformations.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Hazards: It is known to cause skin, eye, and respiratory irritation.[4]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere to prevent premature polymerization and degradation.[1]
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Chemsrc. Benzoic acid, 3-ethenyl-, methyl ester | CAS#:38383-50-5. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
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Methyl 3-vinylbenzoate: A Comprehensive Guide to Molecular Structure, Synthesis, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-vinylbenzoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, polymer science, and materials research. Possessing both a reactive vinyl group and a methyl ester, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. The vinyl moiety readily participates in polymerization and palladium-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed or otherwise modified, providing a secondary point for chemical diversification. Its utility as a precursor for specialized polymers and as an intermediate in the synthesis of pharmaceutical compounds makes a thorough understanding of its properties and handling essential for researchers.[1]
This guide provides a detailed examination of this compound, from its fundamental molecular properties to a field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. We will delve into the causality behind experimental choices and present a self-validating framework for its spectroscopic characterization, ensuring researchers can confidently synthesize, purify, and verify this valuable chemical entity.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a benzene ring substituted at the 1- and 3-positions with a methyl ester group and a vinyl (ethenyl) group, respectively. This meta-substitution pattern influences the electronic and steric properties of the molecule, impacting its reactivity in subsequent transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38383-50-5 | |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Benzoic acid, 3-ethenyl-, methyl ester | [2] |
| Physical Form | Liquid | |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and mild reaction conditions in forming carbon-carbon bonds.[3][4] For the synthesis of this compound, this reaction provides an efficient method to introduce the vinyl group onto the aromatic ring. The chosen strategy involves coupling methyl 3-bromobenzoate with a vinylboron reagent.
Principle and Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[3]
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) species.
-
Transmetalation: In the presence of a base, the vinyl group is transferred from the boron atom to the palladium center. The base is crucial for activating the organoboron compound, forming a more nucleophilic "ate" complex that facilitates this step.
-
Reductive Elimination: The newly coupled product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3]
The choice of a stable vinylboron source, such as potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex, is advantageous over the less stable vinylboronic acid, ensuring reproducibility and ease of handling.[5]
Detailed Experimental Protocol
Reagents & Equipment:
-
Methyl 3-bromobenzoate
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), anhydrous
-
Solvent: 1,4-Dioxane and water (or Toluene/water)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate catalyst (0.02 eq) and the phosphine ligand (0.04-0.05 eq) in a small amount of the organic solvent until a homogeneous mixture is formed. This pre-formation of the active catalyst is critical for ensuring efficient initiation of the reaction.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., dioxane/water 4:1, v/v) to the flask via syringe, followed by the addition of the prepared catalyst solution.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers. The purpose of the aqueous wash is to remove the inorganic base and boron byproducts.
-
Washing: Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis and purification workflow.
Spectroscopic Characterization and Data Interpretation
Accurate characterization is paramount to confirm the identity and purity of the synthesized product. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Rationale: ¹H NMR provides precise information about the electronic environment, connectivity, and number of different types of protons in the molecule.
-
Expected Spectrum (in CDCl₃, 400 MHz):
-
Vinyl Protons: Three distinct signals are expected for the -CH=CH₂ group.
-
A doublet of doublets (dd) around δ 6.70-6.80 ppm corresponding to the internal vinyl proton (-CH =CH₂), with coupling constants of approximately J = 17.6 Hz (trans) and J = 10.8 Hz (cis).
-
A doublet (d) around δ 5.80-5.90 ppm for the trans-alkene proton (-CH=CH H, trans to the ring), J ≈ 17.6 Hz.
-
A doublet (d) around δ 5.30-5.40 ppm for the cis-alkene proton (-CH=CHH , cis to the ring), J ≈ 10.8 Hz.
-
-
Aromatic Protons: The four protons on the benzene ring will appear in the δ 7.30-8.10 ppm region. The exact splitting pattern can be complex but will integrate to 4H. Typically, one might observe a singlet-like signal for the proton between the two substituents and multiplets for the other three.
-
Methyl Ester Protons: A sharp singlet (s) integrating to 3H will be observed around δ 3.90 ppm, characteristic of the -OCH₃ group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Rationale: ¹³C NMR identifies all unique carbon environments within the molecule.
-
Expected Spectrum (in CDCl₃, 100 MHz):
-
Carbonyl Carbon: A signal around δ 166-167 ppm for the ester C=O.
-
Aromatic & Vinyl Carbons: A cluster of signals between δ 115-140 ppm.
-
Vinyl -C H=CH₂: ~δ 136-137 ppm.
-
Vinyl -CH=C H₂: ~δ 115-117 ppm.
-
Aromatic carbons: Four signals for the protonated carbons and two quaternary carbon signals (one attached to the ester, one to the vinyl group) will appear in the aromatic region.
-
-
Methyl Carbon: A signal around δ 52 ppm for the -OCH₃ group.
-
IR (Infrared) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Key Absorptions:
-
~3080 cm⁻¹: C-H stretching of the vinyl and aromatic groups.
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1720-1725 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the conjugated ester.[6][7]
-
~1630 cm⁻¹: C=C stretching of the vinyl group.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1280-1300 cm⁻¹: C-O stretching of the ester group.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and information about its fragmentation patterns, which aids in structural confirmation.
-
Expected Result (Electron Ionization, EI):
-
Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.[2]
-
Key Fragments: A prominent peak at m/z = 131, resulting from the loss of the methoxy group (-OCH₃). Another significant peak may be observed at m/z = 103, corresponding to the loss of the entire ester group (-COOCH₃).
-
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Range | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~6.75 ppm (dd) | -CH =CH₂ |
| ~5.85 ppm (d) | -CH=CH H (trans) | ||
| ~5.35 ppm (d) | -CH=CHH (cis) | ||
| ~7.30-8.10 ppm (m) | Ar-H | ||
| ~3.90 ppm (s) | -OCH ₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~166.5 ppm | C =O |
| ~137 ppm | Ar-C -CH=CH₂ | ||
| ~136.5 ppm | -C H=CH₂ | ||
| ~116 ppm | -CH=C H₂ | ||
| ~52.2 ppm | -OC H₃ | ||
| IR | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ | C=O Stretch (Ester) |
| ~1630 cm⁻¹ | C=C Stretch (Vinyl) | ||
| ~1290 cm⁻¹ | C-O Stretch (Ester) | ||
| MS | Mass-to-charge (m/z) | 162 | [M]⁺ |
| 131 | [M-OCH₃]⁺ |
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
This guide has outlined the essential technical details for the synthesis and characterization of this compound. The Suzuki-Miyaura coupling provides a robust and reliable pathway to this versatile building block. By adhering to the detailed protocols and leveraging the comprehensive spectroscopic data provided, researchers can confidently produce and validate high-purity material for applications in drug discovery, polymer chemistry, and advanced materials development.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
A-Level Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Retrieved from [Link]
-
ResearchGate. (n.d.). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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-
LookChem. (n.d.). methyl 2-vinylbenzoate. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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mVOC. (n.d.). Methyl Benzoate. Retrieved from [Link]
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NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
-
Chegg.com. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]
-
Chegg.com. (2020). Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance. Retrieved from [Link]
-
Restek. (n.d.). Methyl benzoate. Retrieved from [Link]
-
MassBank of North America. (n.d.). Spectrum HMDB0033968_c_ms_101484 for Methyl benzoate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-vinylbenzoate
Introduction: The Structural Elucidation Challenge
Methyl 3-vinylbenzoate (C₁₀H₁₀O₂) is an aromatic ester containing a vinyl substituent at the meta position of the benzene ring. This substitution pattern presents a unique spectroscopic puzzle, as the vinyl group's electronic effects influence the chemical environment of the entire molecule. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity and purity, which are critical parameters in any synthetic chemistry workflow, particularly in drug development where structural integrity is paramount.
This guide will walk through the predicted spectroscopic data for this compound, providing a rationale for the expected chemical shifts, absorption bands, and fragmentation patterns based on established principles and data from related structures like methyl benzoate and methyl 4-vinylbenzoate.
Experimental Workflow for Spectroscopic Analysis
The following workflow outlines the standard procedure for obtaining the spectroscopic data discussed in this guide. The process is designed to ensure data quality and integrity.
Caption: Standard workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra by considering the additive effects of the meta-substituents on the benzene ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the methyl ester group and the electron-donating/conjugating effect of the vinyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 | s (singlet) | - |
| H-4 | ~7.8 | d (doublet) | ~7.7 |
| H-5 | ~7.4 | t (triplet) | ~7.7 |
| H-6 | ~7.6 | d (doublet) | ~7.7 |
| H-1' (vinyl) | ~6.7 | dd (doublet of doublets) | ~17.6, ~10.9 |
| H-2'a (vinyl, trans) | ~5.8 | d (doublet) | ~17.6 |
| H-2'b (vinyl, cis) | ~5.3 | d (doublet) | ~10.9 |
| -OCH₃ | ~3.9 | s (singlet) | - |
Rationale for Predictions:
-
Aromatic Protons: The protons on the aromatic ring will be deshielded due to the ring current and the electron-withdrawing ester group. The proton at the 2-position (H-2), being situated between two substituents, is expected to be the most deshielded and appear as a singlet. The other aromatic protons will exhibit typical ortho and meta coupling.
-
Vinyl Protons: The vinyl group will present a characteristic AMX spin system. The proton on the carbon attached to the ring (H-1') will be a doublet of doublets due to coupling with the two terminal vinyl protons. The terminal protons (H-2'a and H-2'b) will show geminal coupling (which is often too small to be resolved) and cis/trans coupling to H-1'.
-
Methyl Protons: The methyl group of the ester will appear as a sharp singlet in the typical region for such groups.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~166 |
| C-1 (aromatic) | ~131 |
| C-2 (aromatic) | ~129 |
| C-3 (aromatic) | ~137 |
| C-4 (aromatic) | ~128 |
| C-5 (aromatic) | ~128 |
| C-6 (aromatic) | ~130 |
| C-1' (vinyl) | ~136 |
| C-2' (vinyl) | ~115 |
| -OCH₃ | ~52 |
Rationale for Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be significantly deshielded, appearing around 166 ppm.[1][2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the ester group (C-1) and the carbon attached to the vinyl group (C-3) will have distinct chemical shifts from the other aromatic carbons.
-
Vinyl Carbons: The two carbons of the vinyl group will have characteristic shifts, with the terminal carbon (C-2') being more shielded than the one attached to the aromatic ring (C-1').
-
Methyl Carbon: The methyl carbon will appear in the typical region for an ester methyl group.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, the vinyl group, and the aromatic ring.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1720 - 1700 | Strong |
| C-O stretch (ester) | 1300 - 1100 | Strong |
| =C-H stretch (aromatic) | 3100 - 3000 | Medium |
| =C-H stretch (vinyl) | 3080 - 3010 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C=C stretch (vinyl) | ~1630 | Medium |
| =C-H bend (vinyl, out-of-plane) | 990 and 910 | Strong |
| C-H bend (aromatic, out-of-plane) | 900 - 690 | Strong |
Rationale for Predictions:
-
Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1715 cm⁻¹.[3] The C-O stretching vibrations will appear in the fingerprint region.
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The =C-H stretching will be observed just above 3000 cm⁻¹.
-
Vinyl Group: The C=C stretch of the vinyl group is expected around 1630 cm⁻¹. The out-of-plane bending vibrations of the vinyl =C-H bonds are particularly diagnostic, appearing as two strong bands around 990 and 910 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.
-
Base Peak: The base peak is predicted to be at m/z = 131, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. This forms a stable acylium ion.
-
Other Significant Fragments:
-
m/z = 103: Loss of the entire ester group (•COOCH₃) from the molecular ion.
-
m/z = 77: Represents the phenyl cation, a common fragment for benzene derivatives.
-
m/z = 59: Corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).
-
Sources
Methyl 3-vinylbenzoate: A Guide to Sourcing and Application in Pharmaceutical Research
An In-Depth Technical Guide for Researchers
As a cornerstone for innovation in medicinal chemistry and material science, the quality of starting materials dictates the success of research and development endeavors. Methyl 3-vinylbenzoate (CAS No. 38383-50-5), a bifunctional aromatic compound, serves as a versatile building block in the synthesis of complex molecules and polymers. Its structure, featuring both a vinyl group amenable to polymerization and addition reactions, and a methyl ester group that can be readily hydrolyzed or derivatized, makes it a valuable precursor for a wide array of target compounds.[1]
This guide provides drug development professionals with a comprehensive framework for selecting commercial suppliers of this compound, ensuring the procurement of high-quality material, and outlining its applications in synthetic chemistry.
Supplier Qualification: A Framework for Ensuring Quality
The selection of a chemical supplier extends beyond mere availability and cost. For research that may contribute to a regulatory submission, a supplier's adherence to quality standards is paramount. The criteria below form a robust basis for qualifying a potential supplier.
Purity, Impurities, and Analytical Validation
The absolute purity of a chemical building block is a critical quality attribute (CQA) that directly impacts the outcome of a synthesis.[2] Regulatory bodies establish stringent criteria for the characterization and control of impurities in drug substances and products.[3][4]
-
Purity Specifications: For research applications, a purity of ≥95% is often a minimum requirement, with higher purities (≥97% or ≥99%) preferred for sensitive applications or when developing synthetic routes for active pharmaceutical ingredients (APIs).
-
Impurity Profile: Beyond the main component, the impurity profile is critical. Impurities can arise from the manufacturing process or degradation during storage.[3] It is essential to understand which impurities are present, as they may interfere with downstream reactions or introduce toxicological risks. According to ICH Q3B(R2) guidelines, degradation products should be monitored and reported.[5]
-
Analytical Documentation: A supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the analytical methods used (e.g., GC, HPLC, ¹H NMR) and the results, confirming that the material meets the specified criteria. The CoA serves as a critical quality standard proposed by the manufacturer.[3]
Documentation and Safety
Comprehensive documentation is the hallmark of a reputable supplier.
-
Certificate of Analysis (CoA): As the primary quality document, the CoA should be lot-specific and readily available. Researchers should scrutinize the CoA for completeness and clarity.
-
Safety Data Sheet (SDS): The SDS is a critical document outlining the hazards, handling, storage, and emergency procedures for the chemical.[6][7] Key information for this compound includes its hazard statements (e.g., H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation) and precautionary statements for safe handling.
Commercial Suppliers of this compound
Several chemical suppliers provide this compound for research purposes. The following table summarizes key information for prominent vendors.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities | Key Features & Storage |
| Sigma-Aldrich (via Ambeed) | This compound | 38383-50-5 | 95% | 100 mg, 250 mg, 1 g | Liquid form. Shipped in a cold pack. Recommended storage in a freezer under -20°C. |
| ChemScene | This compound | 38383-50-5 | Not specified | Custom synthesis offered | Provides basic chemical properties (Formula: C10H10O2, MW: 162.19).[8] |
| Fisher Scientific (via eMolecules/AstaTech) | This compound | 38383-50-5 | 95.0% | 0.25 g | Sourced via the eMolecules platform from AstaTech.[9] |
Note: Availability and specifications are subject to change. Researchers should always verify current information directly with the supplier.
Essential Protocols for Handling and Quality Control
Adherence to proper protocols for handling and verification is essential for both safety and experimental integrity.
Safe Handling and Storage Protocol
Based on safety data sheets, the following protocol should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7][10]
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6][7][11] Take precautionary measures against static discharge.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][11] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[10] Prevent entry into drains and waterways.[6]
Incoming Material Verification Workflow
It is best practice to independently verify the identity and purity of critical starting materials upon receipt. This self-validating system ensures experimental reproducibility.
Step-by-Step Protocol:
-
Documentation Review: Cross-reference the received material's label with the purchase order and the supplier's Certificate of Analysis. Ensure the lot number and specifications match.
-
Visual Inspection: Examine the material for any inconsistencies in appearance (e.g., color, presence of particulates) compared to the supplier's description (typically a liquid).
-
Identity Confirmation (¹H NMR): Prepare a sample and acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum. Compare the resulting spectrum with literature data or the supplier's reference to confirm the chemical structure.
-
Purity Assessment (GC or HPLC): Perform Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity stated on the CoA. This analysis will also reveal the presence of any significant impurities not reported by the supplier.
Caption: Incoming material quality control workflow.
Applications in Synthetic Chemistry
This compound is a valuable intermediate due to its orthogonal reactive sites. The vinyl group can participate in various transformations, including polymerization, Heck coupling, and hydroboration-oxidation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
This dual reactivity is particularly useful in the construction of complex molecular scaffolds. For example, the vinyl moiety can be used to form a polymer backbone, with the ester group serving as a handle for subsequent functionalization to attach bioactive molecules.
The following diagram illustrates a representative synthetic pathway where this compound is first incorporated into a polymer chain via radical polymerization, followed by hydrolysis of the pendant ester groups to yield a functionalized poly(acrylic acid) derivative.
Caption: Polymerization and subsequent functionalization.
By carefully selecting high-purity starting materials and verifying their quality, researchers can build a solid foundation for the synthesis of novel compounds, accelerating the pace of discovery in drug development and materials science.
References
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Methyl 4-vinylbenzoate - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents. (n.d.). Google Patents.
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020, April 14). FDA. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Guidance for Industry #169 - Drug Substance. (n.d.). FDA. Retrieved from [Link]
-
ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (n.d.). European Medicines Agency. Retrieved from [Link]
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- 5. ema.europa.eu [ema.europa.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. eMolecules this compound | 38383-50-5 | MFCD06203923 | 0.25g, | Fisher Scientific [fishersci.com]
- 10. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 11. gustavus.edu [gustavus.edu]
A Comprehensive Technical Guide to the Safe Handling of Methyl 3-vinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
Methyl 3-vinylbenzoate is a versatile organic compound utilized in various research and development applications, particularly in the synthesis of novel polymers and pharmaceutical intermediates. Its unique structure, incorporating both an ester and a vinyl group, presents a specific set of handling and safety considerations. This guide provides an in-depth analysis of the safety profile of this compound, offering a framework for its safe handling, storage, and disposal, grounded in established scientific principles. The core objective is to empower laboratory personnel with the knowledge to mitigate risks and foster a secure research environment.
Section 1: Physicochemical Properties and Hazard Identification
A thorough understanding of the physicochemical properties of a substance is the foundation of a robust safety protocol. These properties dictate its behavior under various conditions and inform the necessary precautions.
| Property | Value | Source |
| CAS Number | 38383-50-5 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Physical Form | Liquid | |
| Purity | 95% | |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
1.1. GHS Hazard Classification and Statements
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" .
1.2. The "Why" Behind the Hazards: A Mechanistic Perspective
The irritant properties of this compound can be attributed to its chemical structure. The ester group can be hydrolyzed to benzoic acid and methanol, both of which can cause irritation. The vinyl group, being an unsaturated moiety, can potentially react with biological macromolecules, contributing to the irritant effect. Respiratory irritation likely stems from the compound's volatility, allowing it to be inhaled and interact with the sensitive tissues of the respiratory tract.
Section 2: A Proactive Approach to Safe Handling
Safe handling of this compound requires a multi-faceted approach, encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols.
2.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[1] The airflow within the fume hood will also help to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1]
2.2. Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls are not sufficient to eliminate exposure, PPE becomes critical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Skin Protection: Wear nitrile or other chemically resistant gloves.[1] It is crucial to inspect gloves for any signs of degradation before use. A lab coat should be worn to protect the skin and clothing.
-
Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]
2.3. Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Section 3: Storage and Stability: Maintaining Chemical Integrity
Proper storage is paramount to prevent degradation, maintain purity, and avoid hazardous reactions.
3.1. Storage Conditions
-
Temperature: this compound should be stored in a freezer at or below -20°C. This low temperature minimizes the rate of potential polymerization of the vinyl group and reduces the vapor pressure of the compound.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air, which could lead to hydrolysis or oxidation.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further prevent degradation.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4] Accidental mixing can lead to vigorous reactions, generating heat and potentially hazardous fumes.[3]
3.2. Chemical Incompatibility
The ester and vinyl functionalities of this compound dictate its incompatibility with certain classes of chemicals.
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester group.
-
Free-Radical Initiators: Can initiate uncontrolled polymerization of the vinyl group, which can be highly exothermic.
Section 4: Emergency Procedures: A Plan for the Unexpected
Despite all precautions, accidents can happen. A well-defined emergency plan is essential for a swift and effective response.
4.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
4.2. Spill Response
A spill of this compound requires a calm and systematic response.
Caption: A stepwise guide for responding to a this compound spill.
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset that prioritizes safety in every aspect of the experimental workflow. By understanding the inherent hazards of this compound and adhering to the principles outlined in this guide, researchers can significantly minimize risks and ensure a safe and productive laboratory environment. Continuous review of safety protocols and ongoing training are essential components of a robust safety culture.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
CPAchem Ltd. (2023, December 14). Safety data sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Vinyl Acetate. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Methyl Benzoate - Safety Data Sheet. Retrieved from [Link]
-
University of Bristol. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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An In-depth Technical Guide to the Isomers of Methyl Vinylbenzoate and Their Properties
This guide provides a comprehensive technical overview of the ortho, meta, and para isomers of methyl vinylbenzoate. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis, properties, and applications of these versatile monomers and their corresponding polymers.
Introduction: The Structural Diversity and Potential of Methyl Vinylbenzoate Isomers
Methyl vinylbenzoate, a vinyl ester of benzoic acid, exists as three distinct positional isomers: methyl 2-vinylbenzoate (ortho), methyl 3-vinylbenzoate (meta), and methyl 4-vinylbenzoate (para). The position of the vinyl group on the benzene ring relative to the methyl ester functionality significantly influences the electronic and steric properties of the monomer. This, in turn, dictates its reactivity, the characteristics of the resulting polymer, and its potential applications in fields ranging from specialty coatings to advanced drug delivery systems. This guide delves into the nuances of each isomer, providing a comparative analysis of their properties and a practical guide to their synthesis and polymerization.
Comparative Physicochemical Properties of Methyl Vinylbenzoate Isomers
The physical and chemical properties of the methyl vinylbenzoate isomers are critical for their handling, purification, and polymerization. While extensive experimental data is available for the para isomer, information for the ortho and meta isomers is less common. The following table summarizes the available and predicted data for a comparative overview.
| Property | Methyl 2-vinylbenzoate (ortho) | This compound (meta) | Methyl 4-vinylbenzoate (para) |
| CAS Number | 27326-44-9[1] | 38383-50-5 | 1076-96-6[2] |
| Molecular Formula | C₁₀H₁₀O₂[3] | C₁₀H₁₀O₂ | C₁₀H₁₀O₂[2] |
| Molecular Weight | 162.19 g/mol [3] | 162.19 g/mol | 162.19 g/mol [2] |
| Appearance | - | Liquid | White crystalline solid[2] |
| Melting Point | Not available | Not available | 32-36 °C[2] |
| Boiling Point | 253.0 ± 19.0 °C (Predicted) | Not available | 89-90 °C at 2 Torr[2] |
| Density | 1.058 ± 0.06 g/cm³ (Predicted)[3] | Not available | 1.058 g/cm³ (Predicted)[2] |
| Refractive Index | Not available | Not available | 1.5568 (at 25 °C)[2] |
Synthesis and Characterization of Methyl Vinylbenzoate Isomers
The synthesis of methyl vinylbenzoate isomers can be achieved through various organic reactions. The most common approach involves the esterification of the corresponding vinylbenzoic acid.
Synthesis Workflow
Caption: General workflow for the synthesis of methyl vinylbenzoate isomers.
Experimental Protocol: Synthesis of Methyl 4-vinylbenzoate
This protocol is adapted from a documented procedure for the synthesis of methyl 4-vinylbenzoate via Fischer esterification.[4]
Materials:
-
4-Vinylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-vinylbenzoic acid (e.g., 30 mmol, 4.44 g) in methanol (120 mL).[4]
-
Carefully add concentrated sulfuric acid (2 mL) to the solution as a catalyst.[4]
-
Reflux the reaction mixture for 24 hours.[4]
-
After cooling to room temperature, evaporate the volatile components under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.[4]
-
Combine the organic phases and wash sequentially with brine and water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.[4]
-
Purify the crude methyl 4-vinylbenzoate by recrystallization or column chromatography to yield a white solid. A yield of approximately 78% has been reported.[4]
Note on Synthesis of Ortho and Meta Isomers: While specific detailed protocols for the synthesis of methyl 2-vinylbenzoate and this compound are not as readily available in the provided search results, the general Fischer esterification method described above can be adapted. Starting with 2-vinylbenzoic acid or 3-vinylbenzoic acid, respectively, and following a similar procedure should yield the desired isomer. Purification for the liquid meta isomer would be achieved through distillation under reduced pressure.
Characterization of Methyl Vinylbenzoate Isomers
Structural confirmation and purity assessment are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For methyl 4-vinylbenzoate in CDCl₃, the following characteristic chemical shifts (δ) in ppm are observed:
-
3.91 (s, 3H): Protons of the methyl ester group (-OCH₃).[4]
-
5.38 (d, J = 10.8 Hz, 1H): One of the vinyl protons (=CH₂).[4]
-
5.86 (d, J = 17.6 Hz, 1H): The other vinyl proton (=CH₂).[4]
-
6.75 (dd, J = 17.6 Hz, 10.8 Hz, 1H): The vinyl proton attached to the aromatic ring (-CH=).[4]
-
7.46 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the vinyl group.[4]
-
7.99 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the ester group.[4]
The splitting patterns and coupling constants are indicative of the ortho, meta, or para substitution on the benzene ring.
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for methyl vinylbenzoate isomers include:
-
~3000-3100 cm⁻¹: C-H stretching of the vinyl and aromatic groups.
-
~2950 cm⁻¹: C-H stretching of the methyl group.[5]
-
~1720 cm⁻¹: Strong C=O stretching of the ester group.
-
~1630 cm⁻¹: C=C stretching of the vinyl group.
-
~1600 and 1450 cm⁻¹: C=C stretching within the aromatic ring.
-
~1280 and 1100 cm⁻¹: C-O stretching of the ester group.
Polymerization of Methyl Vinylbenzoate Isomers
Methyl vinylbenzoate isomers can undergo polymerization, typically via free-radical mechanisms, to form poly(methyl vinylbenzoate). The polymerization process can be initiated by thermal or photochemical means using a suitable radical initiator.
Free-Radical Polymerization Mechanism
Caption: Key steps in the free-radical polymerization of vinyl monomers.
Experimental Protocol: Free-Radical Polymerization
The following is a general procedure for the free-radical polymerization of a methyl vinylbenzoate isomer.
Materials:
-
Methyl vinylbenzoate isomer (ortho, meta, or para)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Purify the methyl vinylbenzoate monomer to remove any inhibitors.
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the monomer and the radical initiator in the anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the polymerization by cooling the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter the polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Properties and Applications of Poly(methyl vinylbenzoate)s
The polymers derived from methyl vinylbenzoate isomers possess a range of properties that make them suitable for various applications. Poly(vinyl benzoate) is a key component in some adhesive and coating formulations.[]
Poly(methyl 4-vinylbenzoate) in Drug Delivery
Recent research has explored the use of poly(vinyl benzoate) nanoparticles as carriers for molecular delivery.[7][8] These nanoparticles can be formulated to encapsulate lipophilic small molecules, such as pharmaceutical agents and imaging probes.[7][8] Studies have shown that these nanoparticles are stable in biological media and exhibit low toxicity, making them promising candidates for drug delivery applications.[7][8] The polymer's ester linkages are susceptible to slow enzymatic degradation, allowing for the potential controlled release of the encapsulated cargo.[7]
Other Potential Applications
The properties of poly(methyl vinylbenzoate)s suggest their utility in other areas:
-
Specialty Coatings and Paints: The aromatic nature of the polymer can contribute to desirable properties such as hardness, gloss, and chemical resistance in coatings.[]
-
Optical Polymers: Copolymers of methyl vinylbenzoate with other monomers like styrene can produce materials with high softening points suitable for optical components.[9]
-
Organic Intermediates: The monomer itself, particularly methyl 4-vinylbenzoate, is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2]
Conclusion
The isomers of methyl vinylbenzoate represent a versatile class of monomers with distinct properties and a wide range of potential applications. While the para isomer has been more extensively studied, the ortho and meta isomers also hold promise for the development of novel polymers with tailored characteristics. Further research into the synthesis, polymerization, and application of the less-common isomers is warranted to fully unlock their potential in materials science and drug development. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of these valuable chemical entities.
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RAFT Polymerization of Activated 4-Vinylbenzoates | Request PDF - ResearchGate. (2025, August 6). Retrieved January 2, 2026, from [Link]
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FTIR spectra of methyl benzoate (top panel), acetophenone (middle... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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A Technical Guide to the Synthesis, Polymerization, and Application of Methyl 3-vinylbenzoate
Abstract
Methyl 3-vinylbenzoate is a versatile monomer that has garnered significant interest in the field of polymer chemistry. Its unique structure, featuring both a vinyl group amenable to polymerization and an ester functionality that can be further modified, makes it a valuable building block for a wide array of functional polymers. This in-depth technical guide provides a comprehensive overview of the current state of research on this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the primary synthetic methodologies, explore various polymerization techniques to control macromolecular architecture, and discuss the burgeoning applications of the resulting polymers in materials science and biomedicine.
Introduction to this compound
This compound (MVB) is an organic compound with the chemical formula C10H10O2. It possesses a vinyl substituent at the meta-position of the benzene ring relative to the methyl ester group. This specific arrangement of functional groups imparts a unique reactivity profile, allowing for the creation of polymers with tailored properties. The vinyl group serves as a polymerizable handle, while the ester group provides a site for post-polymerization modification, enabling the introduction of various functionalities. The resulting poly(this compound) and its copolymers have shown promise in a range of applications, from specialty materials to drug delivery systems.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. Here, we detail two of the most prevalent and effective methods: the Heck reaction and the Wittig reaction.
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from unsaturated halides and an alkene.[3] This reaction is catalyzed by palladium complexes and is a cornerstone of modern organic synthesis.[4]
2.1.1. Mechanistic Rationale
The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[5] The use of a suitable base is crucial to neutralize the hydrogen halide produced during the reaction.[3]
Figure 1: Catalytic cycle of the Heck reaction for the synthesis of this compound.
2.1.2. Experimental Protocol
A typical procedure for the synthesis of this compound via the Heck reaction is as follows:
-
Reaction Setup: A dried Schlenk flask is charged with methyl 3-bromobenzoate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a suitable base (e.g., triethylamine).
-
Solvent Addition: Anhydrous solvent (e.g., DMF or acetonitrile) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Alkene Introduction: Ethylene gas is bubbled through the reaction mixture, or a vinylating agent such as vinylboronic acid anhydride pyridine complex is added.[6]
-
Reaction Conditions: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is another fundamental method in organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] This reaction is particularly useful for creating a vinyl group on an aromatic ring.[8]
2.2.1. Mechanistic Rationale
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[9] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[10]
Figure 2: General scheme for the Wittig reaction to synthesize this compound.
2.2.2. Experimental Protocol
A general procedure for the synthesis of this compound using the Wittig reaction is as follows:[11]
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF. A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Reaction with Aldehyde: A solution of methyl 3-formylbenzoate in the same anhydrous solvent is then added slowly to the ylide solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Polymerization of this compound
The vinyl group of this compound allows it to undergo polymerization through various mechanisms, including free radical polymerization and controlled/living radical polymerization techniques. The choice of polymerization method significantly impacts the resulting polymer's properties, such as molecular weight, polydispersity, and architecture.
Free Radical Polymerization
Conventional free radical polymerization is a straightforward method to polymerize this compound.[12] This process is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. While simple and robust, this method offers limited control over the polymer's molecular weight and dispersity.
Controlled/Living Radical Polymerization
To achieve well-defined polymers with predictable molecular weights and narrow molecular weight distributions, controlled/living radical polymerization techniques are employed. These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.[13]
3.2.1. Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and widely used controlled radical polymerization technique.[14] It involves the reversible activation of a dormant alkyl halide species by a transition metal complex, typically a copper(I) complex with a nitrogen-based ligand.[15] This process generates a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.[16]
Figure 3: General mechanism of Atom Transfer Radical Polymerization (ATRP).
-
Reactant Preparation: A Schlenk tube is charged with this compound, an initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, the copper(I) catalyst (e.g., CuBr) is added to the frozen mixture.
-
Polymerization: The tube is sealed and placed in a thermostated oil bath at the desired temperature to initiate polymerization.
-
Termination and Purification: The polymerization is stopped by cooling the reaction and exposing it to air. The mixture is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
3.2.2. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that is compatible with a wide range of monomers.[17][18] It utilizes a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation process.[19]
-
Reaction Mixture: this compound, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene or dioxane) in a reaction vessel.
-
Deoxygenation: The solution is purged with an inert gas for a period of time to remove oxygen.
-
Polymerization: The vessel is then immersed in a preheated oil bath to start the polymerization.
-
Isolation: After the desired conversion is reached, the polymerization is quenched by rapid cooling. The polymer is isolated by precipitation into a non-solvent, followed by filtration and drying.
The following table summarizes typical results for the controlled polymerization of this compound.
| Polymerization Method | Initiator/CTA | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) | Reference |
| ATRP | Ethyl α-bromoisobutyrate | 10,000 | 9,500 | 1.15 | Fictional Data |
| RAFT | CPADB | 15,000 | 14,200 | 1.10 | Fictional Data |
Table 1: Comparison of Controlled Polymerization Methods for this compound. (Note: This data is illustrative and not from a specific cited source).
Applications of Poly(this compound) and its Copolymers
The versatility of this compound as a monomer allows for the creation of polymers with a broad spectrum of applications.
Functional Materials
The ester group in poly(this compound) can be hydrolyzed to yield poly(3-vinylbenzoic acid), a polyelectrolyte with potential applications in areas such as ion-exchange resins, superabsorbent materials, and as a component in pH-responsive systems.[20] Furthermore, the carboxylic acid groups can be further functionalized to introduce other chemical moieties, leading to materials with tailored properties.
Drug Delivery
Amphiphilic block copolymers containing poly(this compound) as a hydrophobic block and a hydrophilic block (e.g., poly(ethylene glycol)) can self-assemble in aqueous solutions to form micelles or polymersomes.[2] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and providing a means for controlled release.[1] The potential for post-polymerization modification of the benzoate group allows for the attachment of targeting ligands to direct these nanocarriers to specific cells or tissues.
Specialty Polymers
Copolymerization of this compound with other monomers can lead to the development of specialty polymers with unique properties. For instance, its incorporation into liquid crystalline polymers can influence their phase behavior and thermal properties.[21]
Conclusion
This compound is a highly valuable and versatile monomer in the field of polymer science. The well-established synthetic routes, such as the Heck and Wittig reactions, provide efficient access to this key building block. The ability to polymerize this compound using controlled/living radical techniques like ATRP and RAFT allows for the precise synthesis of well-defined polymers and copolymers. The resulting materials, with their tunable properties and potential for further functionalization, hold significant promise for a wide range of applications, from advanced functional materials to innovative drug delivery systems. As research in this area continues to evolve, we can expect to see even more exciting developments and applications for polymers derived from this compound.
References
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Methodological & Application
Application Notes & Protocols: Polymerization of Methyl 3-vinylbenzoate
Introduction: The Polymerization Landscape of Methyl 3-vinylbenzoate
This compound (M3VB) is a functionalized styrene derivative that presents a unique opportunity for the synthesis of advanced polymeric materials. The presence of both a polymerizable vinyl group and an ester functionality on the aromatic ring allows for the creation of polymers, poly(this compound) (PM3VB), with tailored properties such as thermal stability, controlled reactivity for post-polymerization modification, and specific solubility characteristics. These attributes make PM3VB a candidate for applications in specialty coatings, advanced lithography, and as a precursor for functional materials in biomedical fields.
However, the electronic nature of the monomer—possessing a meta-substituted electron-withdrawing group—influences its reactivity and dictates the suitability of various polymerization techniques. This guide provides an in-depth analysis and detailed protocols for the primary methods of M3VB polymerization, focusing on the underlying principles to empower researchers to make informed experimental decisions. We will explore conventional free-radical methods before delving into the more sophisticated controlled radical and ionic polymerization techniques that offer precision in polymer architecture.
Section 1: Free Radical Polymerization (FRP)
Free radical polymerization is the most conventional and accessible method for polymerizing vinyl monomers.[1] It operates via a chain reaction mechanism involving initiation, propagation, and termination steps.[2] While robust, traditional FRP offers limited control over molecular weight, dispersity, and polymer architecture. For vinyl benzoates, bulk and solution polymerization have historically resulted in low yields and challenging crosslinking issues, while emulsion polymerization has shown promise for achieving higher conversion and molecular weights.[3]
Underlying Mechanism of Free Radical Polymerization
The process begins with an initiator, a molecule that decomposes under thermal or photochemical influence to generate active radical species.[1] This radical then adds across the double bond of an M3VB monomer, creating a new monomeric radical. This new radical propagates by sequentially adding more monomers, rapidly extending the polymer chain. The process concludes when two growing radicals combine (coupling) or react via hydrogen abstraction (disproportionation), terminating the chain growth.[1]
Caption: Mechanism of Free Radical Polymerization (FRP).
Protocol: Solution Polymerization of M3VB
This protocol describes a standard solution-based free radical polymerization, a common starting point for evaluating monomer reactivity. The solvent helps to control viscosity and dissipate heat from the exothermic reaction.
Materials:
-
This compound (M3VB), inhibitor removed (e.g., by passing through a basic alumina column)
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Anhydrous Toluene or 1,4-Dioxane
-
Methanol (for precipitation)
-
Schlenk flask with magnetic stir bar
-
Rubber septum, needles, and syringes
-
Nitrogen or Argon source with manifold (Schlenk line)
-
Oil bath with temperature controller
Procedure:
-
Reactor Setup: Place the magnetic stir bar into the Schlenk flask and flame-dry the apparatus under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In the flask, add M3VB (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 50.6 mg, 0.308 mmol, for a [M]:[I] ratio of 100:1).
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) via a cannula or syringe to achieve the desired monomer concentration.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit polymerization. After the final thaw, backfill the flask with inert gas.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.
-
Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of cold methanol (~200 mL) while stirring. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or Chloroform) and re-precipitate into cold methanol. Repeat this step twice more to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight to a constant weight.
| Parameter | Typical Value | Rationale | Citation |
| [Monomer]:[Initiator] | 50:1 to 500:1 | Controls the theoretical kinetic chain length and thus the molecular weight. | [2] |
| Solvent | Toluene, Dioxane | Solubilizes monomer and polymer; helps control reaction temperature. | [4] |
| Temperature | 60 - 80 °C | Ensures an appropriate decomposition rate for AIBN initiator. | [1] |
| Time | 6 - 24 hours | Determines the final monomer conversion. | [4] |
| Expected PDI | > 1.5 | Characteristic of conventional free radical polymerization due to uncontrolled termination. | [5] |
Section 2: Controlled Radical Polymerization (CRP)
To overcome the limitations of FRP, controlled radical polymerization (CRP) techniques were developed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, minimizing irreversible termination reactions.[5] This "living" character allows for the synthesis of polymers with predetermined molecular weights, low dispersity (PDI < 1.5), and complex architectures like block copolymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is a highly versatile CRP method that can be applied to a wide range of monomers by selecting an appropriate RAFT agent, also known as a chain transfer agent (CTA).[6] The control is mediated by a reversible chain transfer process, where a propagating radical reacts with the RAFT agent.
Mechanism of RAFT: The core of RAFT polymerization is the equilibrium between active propagating chains (P•) and dormant chains (P-RAFT). A conventional radical initiator (like AIBN) is still required to generate radicals. The RAFT agent ensures that most polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.[6]
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.
Protocol: RAFT Polymerization of M3VB
This protocol is adapted from general procedures for styrenic and acrylate monomers.[7] The choice of RAFT agent is critical; for a styrene derivative like M3VB, a dithiobenzoate or a suitable trithiocarbonate is recommended.
Materials:
-
This compound (M3VB), inhibitor removed
-
RAFT Agent, e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
AIBN, recrystallized
-
Anhydrous solvent (e.g., Anisole, Toluene, or Dioxane)
-
Schlenk tube with stir bar, septum, needles, syringes
-
Inert gas supply (Schlenk line)
-
Oil bath with temperature controller
Procedure:
-
Reagent Calculation: The target degree of polymerization (DP) determines the molar ratio of monomer to RAFT agent ([M]/[CTA]). The initiator concentration is typically much lower ([CTA]/[I] ratio of 5:1 to 10:1) to minimize chains initiated by the thermal initiator.
-
Reactor Setup: In a flame-dried Schlenk tube, add the RAFT agent (e.g., 43.1 mg CPDTC, 0.125 mmol for DP=100), M3VB (2.03 g, 12.5 mmol), and AIBN (2.05 mg, 0.0125 mmol).
-
Solvent & Degassing: Add anhydrous anisole (e.g., 2.0 mL). Perform three freeze-pump-thaw cycles and backfill with inert gas.
-
Polymerization: Place the sealed tube in a preheated oil bath at 70 °C and stir.
-
Monitoring: To monitor the reaction, periodically take small aliquots via a degassed syringe. Analyze monomer conversion by ¹H NMR and molecular weight/PDI by Size Exclusion Chromatography (SEC). A linear evolution of molecular weight with conversion and low PDI values (<1.3) indicate a controlled process.
-
Isolation: After reaching the desired conversion (or time), stop the reaction by cooling and exposing it to air. Precipitate the polymer in cold methanol and purify as described in the FRP protocol (Section 1.2). The resulting polymer will have a characteristic color (pink or yellow) from the RAFT end-group.
| Parameter | Typical Value | Rationale | Citation |
| [M]:[CTA]:[I] | 100:1:0.1 | Controls molecular weight ([M]/[CTA]) and minimizes initiator-derived chains. | [6] |
| RAFT Agent (CTA) | Dithiobenzoate or Trithiocarbonate | Provides good control for styrenic monomers. | [6][8] |
| Temperature | 60 - 80 °C | Balances initiator decomposition and RAFT equilibrium kinetics. | |
| Expected PDI | 1.1 - 1.3 | Hallmark of a controlled polymerization process. | [6] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chain.[9] The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.
Mechanism of ATRP: The polymerization is initiated by an alkyl halide (R-X). The catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the halogen atom (X) from the initiator, forming a radical (R•) and the catalyst in its higher oxidation state (e.g., Cu(II)Br₂). The radical then propagates. The key to control is the reverse reaction, where the deactivator (Cu(II) complex) rapidly and reversibly transfers the halogen back to the propagating radical, reforming the dormant species and the activator (Cu(I) complex).[10][11]
Caption: Atom Transfer Radical Polymerization (ATRP) equilibrium.
Protocol: ATRP of M3VB
This protocol employs a standard copper/amine ligand catalyst system.
Materials:
-
This compound (M3VB), inhibitor removed
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or methyl α-bromophenylacetate
-
Catalyst: Copper(I) Bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)
-
Anhydrous solvent (e.g., Anisole)
-
Schlenk tube, stir bar, inert gas line
-
Oil bath with temperature controller
Procedure:
-
Reactor Setup: To a flame-dried Schlenk tube, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the tube, evacuate, and backfill with inert gas three times.
-
Reagent Addition: Add M3VB (e.g., 1.62 g, 10 mmol, for DP=100), anisole (2 mL), and the ligand PMDETA (20.8 µL, 0.1 mmol) via syringe. Stir the mixture to form the copper-ligand complex (solution should turn colored).
-
Degassing: Perform three freeze-pump-thaw cycles on the solution.
-
Initiation: After the final thaw, while the solution is under a positive pressure of inert gas, add the initiator EBiB (14.7 µL, 0.1 mmol) via syringe.
-
Polymerization: Place the sealed tube in a preheated oil bath (e.g., 60-90 °C) and stir.
-
Termination & Purification: After the desired time/conversion, stop the reaction by cooling and opening the tube to air. Dilute the mixture with THF (~5 mL). To remove the copper catalyst, pass the solution through a short column of neutral alumina.
-
Isolation: Precipitate the filtered solution into cold methanol, collect the polymer, and dry under vacuum as previously described.
| Parameter | Typical Value | Rationale | Citation |
| [M]:[I]:[Cu(I)]:[L] | 100:1:1:1 | Stoichiometry ensures efficient activation/deactivation cycles. | [10][11] |
| Initiator | Ethyl α-bromoisobutyrate | Provides fast and quantitative initiation for good control. | [12] |
| Ligand | PMDETA, Me₆TREN | Solubilizes the copper salt and tunes catalyst activity. | [9][12] |
| Temperature | 60 - 90 °C | Affects the rate of the ATRP equilibrium and polymerization. | [11] |
| Expected PDI | 1.1 - 1.4 | Indicates a well-controlled polymerization. | [13] |
Section 3: Anionic Polymerization
Anionic polymerization is a chain-growth method initiated by a potent nucleophile, such as an organolithium compound.[14] It is highly sensitive to impurities but can produce polymers with very low dispersity (PDI < 1.1) and precisely controlled microstructures. The presence of an electron-withdrawing ester group on M3VB makes it a potential candidate for anionic polymerization, though it also presents a challenge due to the risk of side reactions (nucleophilic attack on the carbonyl group).[15] Successful anionic polymerization of the structurally similar tert-butyl 4-vinylbenzoate at low temperatures suggests a viable pathway for M3VB.[16]
Mechanism of Anionic Polymerization
The initiator (e.g., n-BuLi) adds to the monomer, forming a carbanionic propagating species. In the absence of any electrophilic impurities or terminating agents, the carbanionic chain end remains active indefinitely, which is why this is often called a "living" polymerization.[14] Propagation proceeds until all monomer is consumed. The "living" chain ends can then be intentionally terminated with a quenching agent or used to initiate the polymerization of a second monomer to form a block copolymer.
Caption: Mechanism of Anionic Polymerization.
Protocol: Anionic Polymerization of M3VB
CRITICAL: This procedure requires rigorous anhydrous and anaerobic conditions. All glassware must be flame-dried, and all reagents must be meticulously purified and dried.
Materials:
-
This compound (M3VB), purified by distillation over CaH₂
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Initiator: sec-Butyllithium (s-BuLi) in cyclohexane, titrated before use
-
Quenching agent: Degassed anhydrous Methanol
-
High-vacuum line and all-glass, sealed reactor or Schlenk apparatus
Procedure:
-
Monomer Purification: Stir M3VB over powdered CaH₂ for 24 hours, then perform a vacuum distillation to a flame-dried receiving flask.
-
Reactor Setup: Assemble a flame-dried reactor under high vacuum. Distill anhydrous THF into the reactor.
-
Initiation: Cool the reactor to -78 °C using a dry ice/acetone bath. Add the titrated s-BuLi solution dropwise via syringe until a faint persistent color indicates all impurities are consumed, then add the calculated amount for initiation.
-
Polymerization: Slowly add the purified M3VB monomer to the initiator solution at -78 °C. The reaction is typically very fast. A color change often indicates the formation of the propagating carbanion. Allow the reaction to stir for 1-2 hours to ensure full conversion.
-
Termination: Quench the living polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Isolation: Warm the solution to room temperature and precipitate the polymer into a large volume of a non-solvent like hexane or methanol. Purify by re-precipitation and dry under vacuum.
| Parameter | Typical Value | Rationale | Citation |
| Solvent | THF | Polar aprotic solvent is required to solvate the ions. | [14] |
| Initiator | s-BuLi, n-BuLi | Potent nucleophiles capable of initiating polymerization of styrenics. | [14][16] |
| Temperature | -78 °C | Crucial to minimize side reactions, specifically nucleophilic attack on the ester carbonyl group. | [15][16] |
| Expected PDI | < 1.1 | Characteristic of a successful living anionic polymerization. | [16] |
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up an air-sensitive polymerization reaction using a Schlenk line, applicable to all the controlled polymerization techniques described.
Caption: General workflow for air-sensitive polymerization.
References
-
Erhan, S. M. (1987). Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate. ScholarWorks at Western Michigan University. [Link]
-
Nozakura, S., & Moto, Y. (1962). The polymerization of vinyl benzoate. ResearchGate. [Link]
-
Ferreira, M. J., et al. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
-
Kim, B. G. (2009). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. University of Massachusetts Lowell. [Link]
-
Pippa, N., et al. (2016). Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol)-b-poly(vinyl benzoate) triblock copolymers by RAFT polymerization. ResearchGate. [Link]
- Bhattacharyya, B. R., & El-A'asser, M. S. (2001). Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.
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Moad, G., Rizzardo, E., & Thang, S. H. (2012). Bioapplications of RAFT Polymerization. Chemical Reviews. [Link]
-
Park, J., et al. (2017). Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. The Royal Society of Chemistry. [Link]
-
Gunes, D. Z., & Ghosh, T. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH. [Link]
-
Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science. [Link]
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Polymer Science Learning Center. Cationic Vinyl Polymerization. University of Southern Mississippi. [Link]
-
Park, J., et al. (2017). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Polymer Chemistry. [Link]
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Matyjaszewski, K. (1997). Controlled Radical Polymerization. Progress in Polymer Science. [Link]
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]
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Zhang, Y., et al. (2021). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry. [Link]
-
Hirao, A., & Yoo, H. (2016). Anionic Vinyl Polymerization. In Encyclopedia of Polymeric Nanomaterials. [Link]
-
Unknown. (2015). FREE RADICAL POLYMERIZATION. [Link]
-
Tuma, J., & Sam-daliri, S. (2013). RAFT Polymerization of Activated 4-Vinylbenzoates. ResearchGate. [Link]
-
Uruno, M., et al. (1992). Anionic Living Polymerization of tert-Butyl 4-Vinylbenzoate. American Chemical Society. [Link]
-
Liu, Z., et al. (2021). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. NIH. [Link]
-
de Oliveira, S. R. (2009). Controlled Radical Polymerization (ATRP and CMRP) of Vinyl Monomer Mediated by Cobalt(II/III) Complexes. Fenix - Repositório da Universidade de Lisboa. [Link]
- Lenart, M., et al. (2016). Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts.
-
Yang, H., et al. (2014). Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers. RSC Publishing. [Link]
-
Zhang, L., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
-
Hadjichristidis, N. (2007). Anionic vinyl polymerization - 50 years after Michael Szwarc. ResearchGate. [Link]
-
Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules. [Link]
-
Kumar, V., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
Detrembleur, C., et al. (2008). Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. The Royal Society of Chemistry. [Link]
-
Patra, S., et al. (2024). Anionic vinyl polymerization of methyl cyanoacrylates. ResearchGate. [Link]
-
Polymer Source. Poly(4-vinylbenzoic acid). [Link]
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Application Note & Protocol Guide: Leveraging Methyl 3-vinylbenzoate in Advanced Copolymer Synthesis
Abstract
Methyl 3-vinylbenzoate (M3VB) is a versatile functional monomer that incorporates both a polymerizable vinyl group and an ester moiety, which can be subsequently hydrolyzed to a carboxylic acid. This unique structure makes it an invaluable building block for the synthesis of functional and responsive copolymers. This guide provides an in-depth exploration of the use of M3VB in copolymer synthesis, with a focus on both conventional and controlled radical polymerization techniques. We present detailed protocols, mechanistic insights, and characterization methodologies tailored for researchers in polymer science, materials engineering, and drug delivery systems.
Introduction: The Utility of this compound
This compound is a styrenic monomer distinguished by the presence of a methyl ester group at the meta-position of the phenyl ring. This feature imparts several desirable characteristics to the resulting polymers:
-
Tunable Polarity: The ester group provides a site for post-polymerization modification. Hydrolysis of the ester to a carboxylic acid group transforms a hydrophobic polymer segment into a hydrophilic, pH-responsive one. This is critical for creating "smart" materials that respond to environmental triggers.[1][2]
-
Architectural Control: As a vinyl monomer, M3VB is amenable to a wide range of polymerization techniques, including modern Controlled Radical Polymerization (CRP) methods.[3] This allows for the precise synthesis of complex architectures like block, graft, and star copolymers with predictable molecular weights and low dispersity.
-
Functional Scaffolding: The benzoate moiety can be functionalized to introduce other chemical groups, making M3VB-containing polymers excellent scaffolds for drug conjugation, sensor development, or the creation of specialized coatings and adhesives.[4]
This document will detail the primary methods for incorporating M3VB into copolymer chains: conventional free-radical polymerization and the more precise Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
General Experimental Workflow
A successful copolymerization experiment requires careful planning and execution, from monomer preparation to final polymer characterization. The general workflow is applicable to most polymerization techniques discussed herein.
Figure 1: General workflow for copolymer synthesis using this compound.
Method 1: Conventional Free-Radical Polymerization (FRP)
FRP is a robust and widely used method for polymer synthesis. While it offers less control over polymer architecture compared to CRP, it is experimentally simpler and suitable for applications where broad molecular weight distributions are acceptable.[5][6]
Mechanistic Considerations
In FRP, a thermal or photochemical initiator generates free radicals that attack the vinyl group of the monomers, initiating a rapidly propagating chain reaction. The copolymer composition is governed by the reactivity ratios of the comonomers, as described by the Mayo-Lewis equation.[7][8] Due to the stochastic nature of termination events (coupling or disproportionation), the resulting polymers have a high polydispersity index (PDI > 1.5).
Protocol: Free-Radical Copolymerization of M3VB and Styrene
This protocol describes a representative solution polymerization.
Materials:
-
This compound (M3VB), inhibitor removed
-
Styrene, inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene
Procedure:
-
Monomer Preparation: Pass M3VB and Styrene through a short column of basic alumina to remove inhibitors.
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add M3VB (e.g., 2.43 g, 15 mmol) and Styrene (e.g., 1.56 g, 15 mmol) for a 1:1 molar feed ratio.
-
Initiator Addition: Add AIBN (e.g., 24.6 mg, 0.15 mmol, for a [Monomer]:[Initiator] ratio of 200:1).
-
Solvent Addition: Add anhydrous toluene (e.g., 15 mL) to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70 °C.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 6-24 hours). Conversion can be monitored by taking aliquots (under inert atmosphere) and analyzing via ¹H NMR or gravimetry.
-
Termination & Isolation: To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol (~200 mL), with vigorous stirring. The copolymer will precipitate.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.
Table 1: Typical Parameters for Free-Radical Polymerization
| Parameter | Recommended Value/Choice | Rationale |
| [Monomer]:[Initiator] | 100:1 to 1000:1 | Controls the theoretical molecular weight; lower ratios yield shorter chains. |
| Initiator | AIBN, Benzoyl Peroxide | Choice depends on solvent and desired reaction temperature. AIBN is common for 60-80 °C. |
| Solvent | Toluene, Dioxane, DMF | Must dissolve monomers and the resulting polymer. Solvent choice can affect reaction kinetics.[9] |
| Temperature | 60 - 80 °C (for AIBN) | Must be high enough for efficient initiator decomposition but low enough to avoid side reactions. |
| Expected PDI | > 1.5 | Characteristic of conventional free-radical polymerization due to uncontrolled termination.[6] |
Method 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is a premier CRP technique that allows for the synthesis of polymers with predetermined molecular weights, low PDI (< 1.2), and high end-group fidelity.[10][11][12] This control is essential for creating well-defined block copolymers and other advanced architectures.
Mechanistic Considerations
RAFT polymerization proceeds via a conventional free-radical mechanism but includes a RAFT agent (a thiocarbonylthio compound) that mediates the polymerization. The RAFT agent reversibly transfers a propagating radical chain, establishing a dynamic equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains. This ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution.[13]
Figure 2: The core equilibrium of RAFT polymerization, showing the exchange between dormant and active species.
Causality in RAFT Agent Selection: The choice of RAFT agent is critical and depends on the monomer being polymerized.[11] For styrenic monomers like M3VB, dithiobenzoates are highly effective. However, for less activated monomers like vinyl acetate, xanthates or dithiocarbamates are required to prevent polymerization retardation.[11][13] This is because the stability of the intermediate radical adduct must be balanced to allow for efficient fragmentation.
Table 2: RAFT Agent Selection Guide for Vinyl Monomers
| Monomer Type | Z-Group (Stabilizing) | R-Group (Leaving) | Suitable RAFT Agent Class |
| Styrenes, Acrylates | Aryl (e.g., Phenyl) | Tertiary (e.g., Cumyl, Cyanopropyl) | Dithiobenzoates, Trithiocarbonates |
| Methacrylates | Aryl, Alkyl | Tertiary (e.g., Cyanopropyl) | Dithiobenzoates, Dithioesters |
| Vinyl Esters (e.g., VAc) | O-Alkyl, N-Aryl | Secondary (e.g., Cyanomethyl) | Xanthates, Dithiocarbamates |
| M3VB (Styrenic) | Aryl (Phenyl) | Tertiary (Cumyl) | Dithiobenzoates |
Protocol: RAFT Synthesis of Poly(Styrene)-b-Poly(this compound)
This protocol details the synthesis of a block copolymer, a key application of RAFT.[1][2][14]
Part A: Synthesis of Polystyrene Macro-RAFT Agent
-
Materials: Styrene, 2-cyanoprop-2-yl dithiobenzoate (CPDB), AIBN, Anisole.
-
Procedure:
-
In a Schlenk flask, combine Styrene (e.g., 5.2 g, 50 mmol), CPDB (e.g., 221 mg, 1 mmol), and AIBN (e.g., 16.4 mg, 0.1 mmol, for a [CPDB]:[AIBN] ratio of 10:1).
-
Add anisole (5 mL).
-
Degas with three freeze-pump-thaw cycles.
-
Polymerize at 70 °C for 6-8 hours to achieve high conversion (>90%).
-
Isolate the polystyrene macro-RAFT agent (PSt-RAFT) by precipitation in cold methanol. Dry under vacuum.
-
Characterize the PSt-RAFT by SEC to determine its molecular weight (Mₙ) and PDI.
-
Part B: Chain Extension with M3VB to form the Block Copolymer
-
Materials: PSt-RAFT (from Part A), M3VB, AIBN, Anisole.
-
Procedure:
-
In a Schlenk flask, dissolve the PSt-RAFT (e.g., 1.0 g, assuming Mₙ ≈ 5000 g/mol , ~0.2 mmol).
-
Add M3VB (e.g., 1.62 g, 10 mmol, for a target DP of 50 for the second block).
-
Add AIBN (e.g., 0.66 mg, 0.004 mmol, maintaining a [RAFT]:[AIBN] ratio of ~50:1 for the extension).
-
Add anisole (5 mL).
-
Degas thoroughly with at least three freeze-pump-thaw cycles.
-
Polymerize at 70 °C. Monitor the reaction by taking samples for NMR (to check conversion) and SEC (to observe the molecular weight shift).
-
Once the desired conversion is reached, stop the reaction and purify the final block copolymer by precipitation in cold methanol, followed by vacuum drying.
-
Copolymer Characterization
Thorough characterization is essential to validate the success of the synthesis and understand the properties of the resulting copolymer.
Table 3: Key Characterization Techniques
| Technique | Information Obtained | Expected Results |
| Size Exclusion Chromatography (SEC/GPC) | Mₙ (Number-average molecular weight), Mₙ (Weight-average molecular weight), PDI (Mₙ/Mₙ) | FRP: Broad, unimodal peak (PDI > 1.5). RAFT: Narrow, unimodal peak (PDI < 1.2). For block copolymers, a clear shift to higher molecular weight from the macro-initiator peak.[1] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Copolymer composition, Monomer conversion, End-group analysis (for RAFT) | Resonances from both M3VB and the comonomer will be present in the polymer backbone region. The ratio of their characteristic proton integrals determines the copolymer composition.[14][15] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) | A single T₉ for random copolymers indicates a homogeneous mixture. Two distinct T₉ values for block copolymers suggest microphase separation.[8][15][16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Confirms the incorporation of monomers via characteristic peaks (e.g., C=O stretch for the ester group of M3VB at ~1720 cm⁻¹). |
Conclusion
This compound is a highly valuable monomer for creating functional copolymers with tunable properties. Conventional free-radical polymerization provides a straightforward route to produce random copolymers, while RAFT polymerization offers precise control over molecular architecture, enabling the synthesis of well-defined block copolymers and other advanced materials. The choice of method depends on the desired level of structural control and the specific application. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this compound into their polymer synthesis workflows.
References
-
Title: Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol) Source: ResearchGate URL: [Link]
-
Title: Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid Source: ResearchGate URL: [Link]
-
Title: Synthesis and Free Radical Copolymerization of a Vinyl Monomer from Soybean Oil Source: North Dakota State University URL: [Link]
-
Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applications Source: MDPI URL: [Link]
-
Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applications Source: ResearchGate URL: [Link]
- Title: Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions Source: Google Patents URL
-
Title: Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation Source: ResearchGate URL: [Link]
-
Title: Solvent Effects on Radical Polymerization of Vinyl Benzoate and Phenyl Methacrylate Source: ACS Publications URL: [Link]
-
Title: Bioapplications of RAFT Polymerization Source: ACS Publications URL: [Link]
-
Title: Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale Source: ResearchGate URL: [Link]
-
Title: Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis Source: PubMed URL: [Link]
-
Title: Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation Source: RSC Publishing URL: [Link]
-
Title: Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates Source: MDPI URL: [Link]
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Methyl 3-Vinylbenzoate in Polymer Chemistry: A Detailed Guide to Synthesis and Application
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of methyl 3-vinylbenzoate as a monomer in polymer synthesis. This guide delves into the nuances of its polymerization through various techniques, the characterization of the resulting polymers, and their potential applications, particularly in the biomedical field.
Introduction to this compound: A Versatile Building Block
This compound is an aromatic vinyl monomer that offers a unique combination of a polymerizable vinyl group and a methyl ester functionality arranged in a meta-substitution pattern on the benzene ring. This specific arrangement influences its reactivity and the properties of the resulting polymer, poly(this compound). The ester group provides a site for post-polymerization modification, allowing for the introduction of various functional groups or the hydrolysis to poly(3-vinylbenzoic acid), a pH-responsive polymer. The aromatic backbone imparts rigidity and thermal stability to the polymer chain. These characteristics make this compound an attractive monomer for the synthesis of functional and smart polymers with potential applications in drug delivery, specialty coatings, and advanced materials.
Polymerization of this compound: Methodologies and Protocols
The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the polymer's molecular weight, polydispersity, and architecture. The choice of polymerization technique is critical and depends on the desired properties of the final polymer.
Free-Radical Polymerization: A Conventional Approach
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[1] It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. While straightforward, this method often results in polymers with broad molecular weight distributions and limited control over the polymer architecture.[1]
Objective: To synthesize poly(this compound) via a conventional free-radical solution polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 61.7 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol) in toluene (e.g., 20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a beaker of vigorously stirred methanol (e.g., 400 mL).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Causality behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 70°C, providing a steady stream of radicals to initiate polymerization.
-
Toluene as Solvent: Toluene is a suitable solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture.
-
Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and can terminate polymerization chains prematurely. This degassing step is crucial for achieving a reasonable polymer yield and molecular weight.
-
Precipitation in Methanol: Poly(this compound) is insoluble in methanol, allowing for its separation from the unreacted monomer, initiator fragments, and solvent.
Controlled Radical Polymerization: Precision in Polymer Synthesis
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer significant advantages over conventional free-radical methods. These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.
ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. This process allows for the controlled growth of polymer chains.
Objective: To synthesize well-defined poly(this compound) with a targeted molecular weight and low PDI using ATRP.
Materials:
-
This compound (monomer, purified)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Component Addition: In a separate vial, prepare a solution of this compound (e.g., 1.62 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), and PMDETA (e.g., 17.3 mg, 0.1 mmol) in anisole (e.g., 2 mL).
-
Degassing: Degas the monomer/initiator/ligand solution by bubbling with argon for 30 minutes.
-
Initiation: Transfer the degassed solution to the Schlenk flask containing CuBr under an argon atmosphere.
-
Polymerization: Place the sealed flask in a thermostated oil bath at 90°C and stir.
-
Monitoring and Termination: Periodically take samples under argon to monitor monomer conversion by ¹H NMR and molecular weight evolution by SEC. After the desired conversion is reached, expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Causality behind Experimental Choices:
-
CuBr/PMDETA Catalyst System: This is a common and effective catalyst system for the ATRP of styrenic and acrylate monomers. PMDETA solubilizes the copper salt and forms a complex that readily participates in the activation/deactivation equilibrium.
-
Ethyl α-bromoisobutyrate (EBiB): EBiB is an efficient initiator for ATRP, as the carbon-bromine bond is readily and reversibly cleaved by the copper catalyst.
-
Anisole as Solvent: Anisole is a high-boiling point solvent that is suitable for the reaction temperature and is inert under ATRP conditions.
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to mediate the polymerization via a degenerative transfer mechanism. This allows for excellent control over molecular weight and PDI.
Objective: To synthesize poly(this compound) with controlled molecular weight and a narrow PDI via RAFT polymerization.
Materials:
-
This compound (monomer, purified)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent/CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound, CPAD, and AIBN in 1,4-dioxane in a volumetric flask. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight (e.g., 200:1:0.2).
-
Reaction Setup: Transfer the desired amount of the stock solution to a reaction tube with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Seal the tube under vacuum and place it in a preheated oil bath at 70°C for the desired time.
-
Termination and Purification: Quench the reaction by immersing the tube in ice water and exposing the contents to air. Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven at 60°C.
Causality behind Experimental Choices:
-
CPAD as RAFT Agent: Trithiocarbonates like CPAD are effective CTAs for controlling the polymerization of a wide range of monomers, including styrenics and acrylates.
-
AIBN as Initiator: AIBN provides a slow and steady source of radicals to initiate the polymerization without overwhelming the RAFT equilibrium.
-
Molar Ratios: The ratio of monomer to CTA primarily determines the theoretical molecular weight, while the CTA to initiator ratio influences the rate of polymerization and the number of "dead" chains.
Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.
| Polymerization Method | Typical M_n ( g/mol ) | Typical M_{w}/M_{n} (PDI) | Typical T_g (°C) * | References |
| Free-Radical Polymerization | 5,000 - 50,000 | 2.0 - 5.0 | ~80-100 | [1] |
| ATRP | 2,000 - 100,000 | 1.1 - 1.5 | ~80-100 | N/A |
| RAFT Polymerization | 2,000 - 100,000 | 1.1 - 1.4 | ~80-100 | [2] |
Note: Specific characterization data for the homopolymer of this compound is limited in the literature. The values presented are typical ranges observed for closely related polymers like poly(vinyl benzoate) and poly(4-vinylbenzoic acid) synthesized by these methods and should be considered as estimates. Experimental determination is crucial for specific applications.
Characterization Techniques:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g), which provides information about the polymer's amorphous nature and its thermal properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Applications in Drug Development and Biomedical Research
The unique properties of poly(this compound) and its derivatives make them promising candidates for various biomedical applications.
Nanoparticles for Drug Delivery
Poly(vinyl benzoate) has been formulated into nanoparticles for the delivery of lipophilic drugs.[3] The aromatic nature of the polymer can enhance the encapsulation of hydrophobic therapeutic agents. These nanoparticles can be prepared by methods such as nanoprecipitation and are often stabilized with surfactants like Pluronic F68. Studies have shown that these nanoparticles are stable in physiological conditions and exhibit low cytotoxicity, making them suitable for in vivo applications.
pH-Responsive Polymers for Targeted Release
The methyl ester group of poly(this compound) can be hydrolyzed to yield poly(3-vinylbenzoic acid). The carboxylic acid groups along the polymer backbone make it pH-responsive.[2] In environments with a pH above its pKa, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. This property can be exploited for targeted drug delivery to specific sites in the body with different pH environments, such as the slightly acidic tumor microenvironment or different segments of the gastrointestinal tract.
Functionalization for Advanced Applications
The carboxylic acid groups of poly(3-vinylbenzoic acid) also serve as handles for further functionalization.[4][5] Targeting ligands, imaging agents, or other bioactive molecules can be conjugated to the polymer backbone to create multifunctional drug delivery systems. This allows for active targeting of specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target side effects.
Visualizing the Processes
Polymerization Workflow
Caption: General workflow for the synthesis of poly(this compound).
ATRP Mechanism
Caption: Key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Conclusion
This compound is a monomer with significant potential in polymer chemistry, particularly for the development of advanced materials for biomedical applications. Its ability to be polymerized via both conventional and controlled radical techniques allows for the synthesis of a wide range of polymer structures. The post-polymerization modification of the methyl ester group further expands the functional possibilities of the resulting polymers. While more research is needed to fully explore the properties and applications of poly(this compound) homopolymers, the existing literature on related vinyl benzoate polymers provides a strong foundation for future innovations in this area. This guide serves as a starting point for researchers looking to harness the potential of this versatile monomer.
References
-
Turos, E., et al. (2010). Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. Journal of Controlled Release, 148(2), 234-240. [Link]
-
Turos, E., et al. "Poly(vinyl benzoate) nanoparticles for molecular delivery". Digital Commons @ USF. [Link]
- Bevington, J. C. (1961).
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410. [Link]
-
Nicolas, J., et al. (2013). Design, functionalization strategies and biomedical applications of targeted biodegradable/biocompatible polymer-based nanocarriers for drug delivery. Chemical Society Reviews, 42(3), 1147-1235. [Link]
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Gohy, J. F. (2005). Block copolymer micelles. In Supramolecular Polymers (pp. 65-109). Springer, Berlin, Heidelberg. [Link]
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- 5. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Functional Polymers Using Methyl 3-vinylbenzoate: An Application and Protocol Guide
Introduction: The Strategic Value of Methyl 3-vinylbenzoate in Advanced Polymer Synthesis
In the landscape of functional materials, particularly for biomedical applications, the design of polymers with precisely controlled architecture and reactive handles is paramount. This compound (M3VB) emerges as a highly strategic monomer for this purpose. Its vinyl group allows for polymerization via a variety of modern controlled radical polymerization techniques, while the methyl ester moiety serves as a stable, yet readily convertible, precursor to a carboxylic acid.[1] This latent functionality is the cornerstone of its utility, providing a versatile platform for post-polymerization modification.[2] By first creating a well-defined polymer backbone and then deprotecting the acid, researchers can conjugate a wide array of molecules—such as small molecule drugs, peptides, targeting ligands, or imaging agents—to the polymer scaffold. This guide provides a comprehensive overview and detailed protocols for the synthesis of functional polymers from M3VB, their subsequent modification, and their application in drug development.
Part 1: Controlled Polymerization of this compound
The ability to control polymer molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ) is critical for applications in drug delivery, where batch-to-batch consistency and predictable pharmacokinetic behavior are essential. Reversible Deactivation Radical Polymerization (RDRP) techniques like RAFT and ATRP are ideally suited for this purpose.[3]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a robust and versatile method that functions by introducing a thiocarbonylthio compound, or RAFT agent, into a conventional free-radical polymerization system.[4] This agent reversibly deactivates propagating polymer chains, allowing for controlled growth.[5] The choice of RAFT agent is critical and depends on the monomer class.[5] For styrenic monomers like M3VB, trithiocarbonates or dithiobenzoates are highly effective.[6]
Objective: To synthesize poly(this compound) (PM3VB) with a target degree of polymerization (DP) of 100.
Materials:
-
This compound (M3VB), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Nitrogen gas (Inert atmosphere)
-
Schlenk flask and manifold
Procedure:
-
Reagent Calculation: For a target DP of 100, the molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is typically set around[7]:[8]:[0.1-0.2].
-
M3VB: (e.g., 1.62 g, 10 mmol)
-
CPDTC: (e.g., 34.3 mg, 0.1 mmol)
-
AIBN: (e.g., 1.64 mg, 0.01 mmol)
-
1,4-dioxane: (e.g., 10 mL to achieve a 1 M monomer solution)
-
-
Reaction Setup: Add M3VB, CPDTC, AIBN, and a magnetic stir bar to a dry Schlenk flask.
-
Degassing: Seal the flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[4] Backfill the flask with nitrogen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C.[9] Allow the reaction to proceed for the desired time (e.g., 12-24 hours). Monitor conversion by taking aliquots and analyzing via ¹H NMR.
-
Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol (or hexane). Collect the polymer precipitate by filtration, redissolve it in a minimal amount of a suitable solvent (e.g., THF), and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Atom Transfer Radical Polymerization (ATRP)
ATRP utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the polymer chain ends through a halogen atom transfer process.[10][11] This method provides excellent control over polymer architecture.[3]
Objective: To synthesize poly(this compound) (PM3VB) with a target DP of 100.
Materials:
-
This compound (M3VB), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (Cu(I)Br) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous anisole (Solvent)
-
Nitrogen gas (Inert atmosphere)
-
Schlenk flask and manifold
Procedure:
-
Reagent Calculation: For a target DP of 100, a typical molar ratio is [Monomer]:[Initiator]:[Catalyst]:[Ligand] =[7]:[8]:[8]:[8].
-
M3VB: (e.g., 1.62 g, 10 mmol)
-
EBiB: (e.g., 19.5 mg, 0.1 mmol)
-
Cu(I)Br: (e.g., 14.3 mg, 0.1 mmol)
-
PMDETA: (e.g., 17.3 mg, 0.1 mmol)
-
Anisole: (e.g., 10 mL to achieve a 1 M monomer solution)
-
-
Catalyst Complex Formation: To a dry Schlenk flask, add Cu(I)Br and a magnetic stir bar. Seal the flask, evacuate, and backfill with nitrogen three times. Add the anisole and PMDETA via a degassed syringe and stir until a homogeneous colored solution forms.
-
Reaction Setup: In a separate flask, dissolve M3VB and EBiB in anisole. Degas this solution with three freeze-pump-thaw cycles.[12]
-
Initiation: Using a nitrogen-purged syringe, transfer the monomer/initiator solution to the catalyst solution.
-
Polymerization: Place the sealed flask in a preheated oil bath at 90 °C.[12] The reaction is often run for several hours.
-
Termination and Purification: Cool the reaction and open it to the air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the purified solution to cold methanol. Collect, redissolve, and re-precipitate as described in the RAFT protocol.
-
Drying: Dry the final polymer under vacuum.
| Parameter | RAFT Polymerization | ATRP |
| Control Agent | Thiocarbonylthio compound (e.g., CPDTC) | Transition metal complex (e.g., CuBr/PMDETA) |
| Typical Temp. | 60-80 °C | 70-110 °C |
| Advantages | Metal-free product, wide monomer scope | Fast kinetics, high end-group fidelity |
| Considerations | Potential for color in product, requires initiator | Requires removal of metal catalyst |
| Table 1: Comparison of RAFT and ATRP for M3VB Polymerization. |
Part 2: Post-Polymerization Modification: Creating the Functional Polymer
The true utility of PM3VB lies in its capacity for post-polymerization modification.[2] The ester group is a robust protecting group for the carboxylic acid, which can be unmasked under basic or acidic conditions. This resulting poly(3-vinylbenzoic acid) (P3VBA) is a versatile scaffold for conjugation.[13]
Caption: Workflow for synthesis of functional polymer conjugates from M3VB.
Hydrolysis of PM3VB to Poly(3-vinylbenzoic acid) (P3VBA)
Saponification using a base like sodium hydroxide is a common and effective method to hydrolyze the methyl ester groups to carboxylic acids.
Materials:
-
Poly(this compound) (PM3VB)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane and Deionized Water (Solvent system)
-
Hydrochloric acid (HCl), 1 M (for neutralization)
-
Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa)
Procedure:
-
Dissolution: Dissolve the PM3VB polymer in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Saponification: Add a stoichiometric excess of NaOH (e.g., 5-10 equivalents per ester repeat unit), dissolved in a small amount of water.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the methyl ester peak in ¹H NMR or the C-O stretch in FT-IR.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution to pH ~7 by the dropwise addition of 1 M HCl. The polymer may precipitate.
-
Purification: Transfer the neutralized solution/suspension to dialysis tubing and dialyze against deionized water for 2-3 days, changing the water frequently to remove salts and residual dioxane.
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain P3VBA as a white, fluffy solid.
Amide Coupling to P3VBA using EDC/NHS Chemistry
Carbodiimide chemistry is a standard and highly efficient method for forming amide bonds between a carboxylic acid and a primary amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which can then react with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[8] This intermediate readily reacts with an amine-containing molecule to form a stable amide linkage.
Objective: To conjugate a generic amine-containing molecule (R-NH₂) to the P3VBA backbone.
Materials:
-
Poly(3-vinylbenzoic acid) (P3VBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
-
Amine-containing molecule (e.g., a drug, fluorescent dye)
-
Anhydrous N,N-Dimethylformamide (DMF) or an appropriate buffer (e.g., MES buffer at pH 5-6)
-
Dialysis tubing
Procedure:
-
Dissolution: Dissolve P3VBA in anhydrous DMF (or MES buffer).
-
Activation: Add NHS (or Sulfo-NHS) (e.g., 1.5 equivalents per carboxyl group) followed by EDC-HCl (e.g., 2 equivalents per carboxyl group).[8] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups. The activation step is often more efficient at a slightly acidic pH (4.5-7.2).
-
Conjugation: Add the amine-containing molecule (e.g., 1.2 equivalents per carboxyl group), dissolved in a small amount of DMF or buffer.
-
Reaction: Adjust the pH to 7.2-7.5 if using a buffer system, as the reaction with the primary amine is most efficient in this range. Allow the reaction to stir at room temperature for 2-4 hours or overnight.
-
Purification: Transfer the reaction mixture to dialysis tubing and dialyze against an appropriate solvent (e.g., water/DMF mixtures, then pure water) to remove unreacted reagents and byproducts.
-
Isolation: Lyophilize the purified solution to obtain the final polymer-drug conjugate.
Part 3: Polymer Characterization
Thorough characterization at each step is crucial to validate the synthesis and ensure the final product meets specifications.
| Technique | Monomer (M3VB) | PM3VB | P3VBA | Conjugate |
| ¹H NMR | Vinyl protons (~5.5-7.0 ppm), Methyl ester protons (~3.9 ppm) | Broad polymer backbone peaks, disappearance of vinyl protons, retention of methyl ester peak | Disappearance of methyl ester peak, appearance of broad acid proton (in DMSO-d₆) | Appearance of new peaks corresponding to the conjugated molecule |
| GPC/SEC | N/A | Determines number-average molecular weight (Mn) and dispersity (Đ) | Confirms polymer integrity after hydrolysis (note: requires different column/eluent system) | Shows an increase in Mn corresponding to the mass of the conjugated payload |
| FT-IR | C=O stretch (~1720 cm⁻¹), C=C stretch (~1630 cm⁻¹) | C=O stretch (~1720 cm⁻¹), disappearance of C=C stretch | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch shifts (~1700 cm⁻¹) | Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands appear |
| Table 2: Key Characterization Signatures at Each Synthetic Stage. |
Gel Permeation Chromatography coupled with Nuclear Magnetic Resonance (GPC-NMR) can be a powerful tool to correlate molecular weight information with structural details for each polymer fraction.
Part 4: Applications in Drug Development
The functional polymers derived from M3VB are well-suited for a range of drug development applications, primarily centered on creating sophisticated drug delivery systems.[12]
Polymer-Drug Conjugates: The most direct application is the covalent attachment of a therapeutic agent to the polymer backbone. This approach can:
-
Improve Solubility: Increase the aqueous solubility of hydrophobic drugs.
-
Prolong Circulation: The increased hydrodynamic volume of the polymer conjugate can reduce renal clearance, extending the drug's half-life in the bloodstream.
-
Enable Targeted Delivery: By co-conjugating a targeting ligand (e.g., an antibody fragment or peptide that binds to receptors overexpressed on cancer cells), the conjugate can be directed to the site of disease, enhancing efficacy and reducing off-target toxicity.
pH-Responsive Systems: The poly(3-vinylbenzoic acid) backbone is inherently pH-sensitive. The carboxylic acid groups are deprotonated and charged at physiological pH (~7.4) but become protonated and neutral in the more acidic microenvironments of tumors or endosomes (~pH 5.5-6.5). This transition can be exploited to trigger drug release or conformational changes in the polymer carrier, enabling environmentally-responsive drug delivery.
Nanoparticle Formulation: Amphiphilic block copolymers can be synthesized by using a P3VBA macro-RAFT agent to polymerize a hydrophobic monomer. These copolymers can self-assemble in aqueous media to form micelles or polymersomes, which can encapsulate hydrophobic drugs within their core. The P3VBA corona provides colloidal stability and a surface for further functionalization.
Caption: Multifunctional polymer conjugate concept based on a P3VBA scaffold.
Conclusion
This compound provides an exceptional platform for the synthesis of advanced functional polymers. Through the power of controlled radical polymerization, researchers can produce well-defined polymeric scaffolds. The straightforward and efficient post-polymerization modification chemistries unlock a vast design space for creating sophisticated polymer-drug conjugates, responsive nanoparticles, and other materials tailored for the rigorous demands of modern drug delivery and biomedical science. The protocols and principles outlined in this guide offer a robust starting point for scientists and engineers aiming to harness the potential of this versatile monomer.
References
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ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. [Link]
-
CD Bioparticles. PVBA-R1. [Link]
-
Royal Society of Chemistry. (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. [Link]
-
ResearchGate. (2015). Amine coupling through EDC/NHS: a practical approach. ResearchGate. [Link]
-
Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]
-
ProQuest. Post-polymerization modification by direct C-H functionalization. [Link]
- Google Patents.
-
National Institutes of Health. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol)-b-poly(vinyl benzoate) triblock copolymers by RAFT polymerization. [Link]
-
MDPI. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]
-
Polymer Source. Poly(4-vinylbenzoic acid). [Link]
-
RSC Publishing. Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers. [Link]
-
National Institutes of Health. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. [Link]
-
Ehime University. Development of a new end-functionalization technique in polymer synthesis. [Link]
-
ETH Zurich Research Collection. Atom transfer radical polymerization. [Link]
-
ResearchGate. RAFT Polymerization—A User Guide. [Link]
-
ResearchGate. Scheme 1 Free radical and RAFT polymerization of vinyl esters in the MOF and sequential preparation of isotactic-b-atactic block copolymers. [Link]
-
ACS Publications. Atom Transfer Radical Polymerization. [Link]
-
sistema Fenix. Controlled Radical Polymerization (ATRP and CMRP) of Vinyl Monomer Mediated by Cobalt(II/III) Complexes. [Link]
-
The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]
-
National Institutes of Health. Polymeric conjugates for drug delivery. [Link]
- Google Patents.
-
MDPI. Recent Applications of PLGA in Drug Delivery Systems. [Link]
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Application Notes & Protocols: Cross-Linking Reactions Involving Methyl 3-Vinylbenzoate
Introduction: The Versatility of Methyl 3-Vinylbenzoate in Polymer Chemistry
This compound (M3VB) is a versatile vinyl monomer that offers a unique combination of a polymerizable vinyl group and a modifiable ester functionality. This structure makes it an attractive building block for the synthesis of functional polymers and cross-linked networks. The styrenic vinyl group allows it to participate in a variety of polymerization and cycloaddition reactions, while the methyl ester group on the benzene ring can be hydrolyzed or transesterified post-polymerization to introduce carboxylic acid or other functional moieties. This dual reactivity is key to its utility in creating complex, high-performance materials for applications ranging from drug delivery systems to advanced coatings and specialty resins.
Cross-linking, the process of forming covalent bonds between polymer chains, transforms soluble and fusible linear polymers into insoluble and infusible three-dimensional networks.[1] This transformation dramatically enhances material properties, including mechanical strength, thermal stability, and solvent resistance.[2] This guide provides an in-depth exploration of the primary cross-linking strategies involving this compound, complete with detailed mechanistic insights and actionable laboratory protocols for researchers and drug development professionals.
Section 1: Free-Radical Copolymerization for Network Formation
The most direct method for creating a cross-linked network using M3VB is through free-radical copolymerization with a multifunctional monomer, known as a cross-linker.[3] Divinylbenzene (DVB) is a classic cross-linker for styrenic monomers like M3VB. The process involves the initiation of polymerization, propagation of polymer chains incorporating both M3VB and the cross-linker, and termination steps.[4]
Mechanism of Cross-Linking
The reaction is typically initiated by the thermal decomposition of an initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals. These radicals attack the vinyl group of an M3VB or DVB monomer, initiating chain growth. As the polymer chains propagate, they incorporate DVB molecules. Since DVB has two vinyl groups, the second vinyl group can be attacked by another growing chain, creating a covalent bond—a cross-link—between the two chains. This process, repeated throughout the matrix, builds the three-dimensional network.
Diagram 1: Free-Radical Cross-Linking Mechanism
Caption: Mechanism of free-radical copolymerization of M3VB with a divinyl cross-linker.
Protocol: Bulk Free-Radical Cross-Linking of M3VB with Divinylbenzene (DVB)
This protocol describes the bulk polymerization of M3VB to form a rigid, cross-linked monolith.
Materials:
-
This compound (M3VB), inhibitor removed
-
Divinylbenzene (DVB, technical grade, ~80%), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
-
Glass reaction vial with a screw cap and septum
-
Nitrogen or Argon source
-
Heating block or oil bath
Procedure:
-
Inhibitor Removal: Pass M3VB and DVB through a short column of basic alumina to remove the polymerization inhibitor (e.g., 4-tert-butylcatechol).
-
Reagent Preparation: In a glass vial, prepare the monomer mixture. For a 5 mol% cross-linked polymer, combine M3VB and DVB in a 95:5 molar ratio.
-
Causality Note: The molar percentage of the cross-linker is a critical parameter. Higher concentrations lead to a denser network, resulting in a more rigid, less swellable material with a higher glass transition temperature.
-
-
Initiator Addition: Add the initiator, AIBN, to the monomer mixture. A typical concentration is 0.5-1.0 mol% with respect to the total moles of vinyl groups. Dissolve the AIBN completely.
-
Inerting: Seal the vial with a septum-lined cap. Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes by bubbling the gas through the liquid via a long needle, with a short needle serving as an outlet. This step is crucial to remove oxygen, which can inhibit free-radical polymerization.[5]
-
Polymerization: Place the sealed vial in a preheated heating block or oil bath set to 70-80 °C.
-
Expertise Note: AIBN is chosen for its predictable decomposition kinetics in this temperature range. The reaction is exothermic; for larger scales, temperature control is essential to prevent runaway reactions.
-
-
Curing: Allow the polymerization to proceed for 12-24 hours. The mixture will become increasingly viscous and eventually solidify into a hard, transparent solid.
-
Purification: After cooling, break the vial to retrieve the polymer monolith. To remove unreacted monomers and initiator fragments, crush the polymer and wash it extensively. This is typically done by Soxhlet extraction or by repeated swelling/washing cycles with a good solvent (e.g., toluene) followed by precipitation/washing in a non-solvent (e.g., methanol).[6]
-
Drying: Dry the purified polymer network in a vacuum oven at 60 °C until a constant weight is achieved.
Validation & Characterization
| Parameter | Method | Expected Result |
| Cross-linking Confirmation | Solubility Test | The polymer should swell in good solvents (e.g., Toluene, THF) but not dissolve, confirming a cross-linked network. |
| Monomer Conversion | Gravimetric Analysis | Compare the final polymer weight to the initial monomer weight. High conversion (>95%) is expected. |
| Structural Integrity | FTIR Spectroscopy | Disappearance or significant reduction of the vinyl C=C stretch (~1630 cm⁻¹) and C-H vinyl bend (~910, 990 cm⁻¹) peaks. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | The cross-linked polymer will exhibit higher thermal stability compared to the linear polymer equivalent. |
| Swelling Ratio | Swelling Test | The equilibrium swelling ratio (mass of swollen gel / mass of dry gel) provides a measure of cross-link density. |
Section 2: Controlled Radical Polymerization for Defined Architectures
While free-radical polymerization is robust, it produces networks with a high degree of heterogeneity. Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer chain growth.[7][8] This allows for the synthesis of well-defined linear polymers that can be cross-linked in a subsequent, controlled step.
Strategy: Post-Polymerization Cross-Linking
This strategy involves two distinct steps:
-
Synthesis of a linear polymer of M3VB with reactive handles using a CRP technique like RAFT.
-
Cross-linking the linear polymers by reacting the "handles" with a complementary cross-linking agent.
For M3VB, a common approach is to first synthesize a linear poly(this compound) and then hydrolyze the ester groups to create poly(3-vinylbenzoic acid). The resulting carboxylic acid groups can then be cross-linked using diols or diamines via esterification or amidation, or with divalent metal ions.
Diagram 2: Workflow for Controlled Cross-Linking
Caption: Multi-step workflow for creating a defined network using RAFT polymerization.
Protocol: RAFT Polymerization of M3VB and Subsequent Cross-Linking
Part A: Synthesis of Linear Poly(this compound)
Materials:
-
This compound (M3VB), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (or other suitable RAFT agent)
-
AIBN
-
Anisole (solvent)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine M3VB, the RAFT agent, and AIBN in anisole. The ratio of [Monomer]:[RAFT Agent]:[Initiator] determines the target molecular weight and should be carefully calculated (e.g., 200:1:0.2 for a target DP of 200).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Immerse the flask in an oil bath at 70 °C and stir for the designated time (e.g., 8-16 hours, monitor conversion via ¹H NMR or GC).
-
Isolation: Stop the reaction by cooling in an ice bath and exposing to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Purification: Collect the polymer by filtration, redissolve in a minimal amount of THF, and re-precipitate into cold methanol. Repeat this process twice.
-
Drying & Characterization: Dry the final polymer under vacuum. Characterize the molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC). A well-controlled RAFT polymerization should yield a low dispersity (Đ < 1.2).[7]
Part B: Hydrolysis and Cross-Linking
Materials:
-
Linear Poly(M3VB) from Part A
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane/Water mixture
-
Hydrochloric Acid (HCl)
-
Ethylenediamine (cross-linker)
-
DCC/DMAP or other coupling agents
Procedure:
-
Hydrolysis: Dissolve the poly(M3VB) in a 1,4-dioxane/water mixture. Add an excess of NaOH and heat the mixture at reflux (e.g., 80-90 °C) for 12-24 hours to hydrolyze the methyl ester groups to sodium carboxylate.
-
Protonation: Cool the solution and acidify with HCl to precipitate the poly(3-vinylbenzoic acid).
-
Purification: Wash the polymer with deionized water until the washings are neutral, then dry under vacuum. Confirm hydrolysis with FTIR (appearance of a broad O-H stretch and shift in C=O peak).
-
Cross-linking: Dissolve the poly(3-vinylbenzoic acid) in a suitable solvent (e.g., DMF). Add a stoichiometric amount of a diamine cross-linker (e.g., 0.5 equivalents of ethylenediamine per carboxylic acid group) and a coupling agent (e.g., DCC/DMAP).
-
Gel Formation: Stir the reaction at room temperature. Gelation should occur, indicating the formation of a cross-linked network. The time to gelation depends on concentration and temperature.
-
Purification: Wash the resulting gel extensively with solvent to remove the coupling agent byproducts and any unreacted species. Dry under vacuum.
Section 3: Diels-Alder Cycloaddition for Thermally Reversible Cross-Linking
The vinyl group of M3VB, being a styrenic derivative, can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, though it is generally less reactive than electron-deficient alkenes.[9][10] A more effective strategy is to copolymerize M3VB with a monomer containing a reactive diene (like furan) or dienophile (like maleimide). This creates a polymer with pendant groups capable of forming thermally reversible cross-links.[11][12]
For example, a linear copolymer of M3VB and a furan-functionalized monomer can be synthesized. When this copolymer is mixed with a bis-maleimide cross-linker, a Diels-Alder reaction occurs, forming a cross-linked network. A key advantage of this chemistry is its reversibility; upon heating, the retro-Diels-Alder reaction breaks the cross-links, allowing the material to be reprocessed or self-healed.[12][13]
Diagram 3: Reversible Diels-Alder Cross-Linking
Caption: Thermally reversible cross-linking via Diels-Alder chemistry.
Protocol: Diels-Alder Cross-Linking of a Furan-Functionalized M3VB Copolymer
This protocol is representative and assumes the prior synthesis of a random copolymer of M3VB and furfuryl methacrylate (FMA).
Materials:
-
Poly(M3VB-co-FMA) copolymer
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (a bis-maleimide cross-linker)
-
Toluene or another suitable solvent
Procedure:
-
Dissolution: Dissolve the poly(M3VB-co-FMA) copolymer in toluene to create a solution (e.g., 10-20 wt%).
-
Cross-linker Addition: Add the bis-maleimide cross-linker to the solution. The stoichiometry should be such that there are two furan groups for every one bis-maleimide molecule (a 2:1 molar ratio of furan:maleimide groups) to achieve maximum cross-linking.
-
Reaction: Stir the solution at a moderately elevated temperature (e.g., 50-70 °C) for 24-48 hours. The solution will gradually become more viscous and may form a solid gel.
-
Verification: Cast a film of the solution and monitor the reaction via FTIR by observing the disappearance of characteristic maleimide peaks. Gel permeation chromatography (GPC) of aliquots will show an increase in molecular weight and broadening of the distribution until the gel point is reached.
-
Reversibility Test: Take a piece of the cross-linked gel and heat it in a solvent (e.g., toluene) at a higher temperature (>110 °C). The gel should slowly dissolve, indicating the retro-Diels-Alder reaction has occurred, breaking the cross-links.[11] Cooling the solution should allow the cross-links to reform.
References
-
RAFT Polymerization of Activated 4-Vinylbenzoates. (2009). Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Various Diels-Alder reactions containing styrene unit. (n.d.). ResearchGate. Available at: [Link]
-
A Thermal Dehydrogenative Diels–Alder Reaction of Styrenes for the Concise Synthesis of Functionalized Naphthalenes. (2012). National Institutes of Health (NIH). Available at: [Link]
-
Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. (n.d.). ACS Publications. Available at: [Link]
-
What is Controlled Radical Polymerization?. (2020). AZoM. Available at: [Link]
-
Dynamic crosslinked poly(styrene-block-butadiene-block-styrene) via Diels–Alder chemistry: an ideal method to improve solvent resistance and mechanical properties without losing its thermal plastic behavior. (n.d.). RSC Publishing. Available at: [Link]
-
Controlled cationic polymerization of vinyl ethers using substituted... (n.d.). ResearchGate. Available at: [Link]
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CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. (n.d.). VTechWorks. Available at: [Link]
-
Solvent Effects on Radical Polymerization of Vinyl Benzoate and Phenyl Methacrylate. (n.d.). ACS Publications. Available at: [Link]
-
Controlled Polymerization. (2023). MDPI. Available at: [Link]
-
Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. (2023). National Institutes of Health (NIH). Available at: [Link]
-
A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. (n.d.). Journal of Materials and Environmental Science. Available at: [Link]
-
Radical Polymerization in Industry. (n.d.). ResearchGate. Available at: [Link]
-
Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Available at: [Link]
-
copolymenrization and crosslinking of poly (vinyl acrylate) with vinylic monomers. (2018). ResearchGate. Available at: [Link]
-
Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol)... (n.d.). ResearchGate. Available at: [Link]
-
Cross-linked polyvinyl alcohol-xanthan gum hydrogel fabricated by freeze/thaw technique for potential application in soft tissue engineering. (2022). PubMed Central. Available at: [Link]
-
Preparation and characterization of crosslinked poly (VINYL) alcohol films with waterproof properties. (n.d.). ResearchGate. Available at: [Link]
-
Crosslinking chemistry of poly(vinylmethyl-co-methyl)silazanes toward low-temperature formable preceramic polymers as precursors of functional aluminium-modified Si–C–N ceramics. (n.d.). RSC Publishing. Available at: [Link]
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI. Available at: [Link]
-
POLYMER GRAFTING AND CROSSLINKING. (n.d.). Wiley. Available at: [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. Available at: [Link]
-
Copolymerization and Crosslinking with EGDMA of (HEMA-co-MC-co-EHMA). (n.d.). ResearchGate. Available at: [Link]
-
What Is Crosslinking In Polyurethane?. (n.d.). YouTube. Available at: [Link]
-
Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. (n.d.). ResearchGate. Available at: [Link]
-
E.O. Al-Tamimi, A. S. Hamed; Polymerization and crosslinking of poly (vinyl cinnamate) with vinylic monomers, Tikrit J. of Pure Sci., 15, 3,61-69, (2010). (n.d.). ResearchGate. Available at: [Link]
- Method for cross-linking (co) polymer of vinyl acetate and method for producing dynamically crosslinked thermoplastic-inorganic hybrid composition. (n.d.). Google Patents.
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- 13. Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-Vinylbenzoate in the Synthesis of Advanced Specialty Chemicals
Introduction: In the landscape of specialty chemical synthesis, the selection of versatile building blocks is paramount to innovation. Methyl 3-vinylbenzoate, a bifunctional aromatic monomer, has emerged as a molecule of significant interest for researchers and process chemists. Its unique structure, featuring both a polymerizable vinyl group and a reactive methyl ester, offers a dual-pronged approach to the construction of complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound in the creation of bespoke polymers and as a key intermediate in palladium-catalyzed cross-coupling reactions.
Section 1: Synthesis of this compound via Wittig Reaction
The Wittig reaction stands as a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] For the preparation of this compound, a common and effective strategy involves the reaction of methyl 3-formylbenzoate with a phosphorus ylide. This method provides a direct and high-yielding route to the desired vinyl functionality.
The causality behind this experimental choice lies in the mild reaction conditions and the high functional group tolerance of the Wittig reaction.[2] The ester moiety of methyl 3-formylbenzoate remains intact throughout the transformation, a critical advantage over more aggressive olefination methods. The reaction proceeds through the formation of a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.
Caption: Wittig synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 eq | |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.1 eq | |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ||
| Methyl 3-formylbenzoate | 164.16 | 1.0 eq |
Procedure:
-
Ylide Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Carefully add sodium hydride portion-wise at 0 °C. The reaction is exothermic and generates hydrogen gas; ensure adequate venting.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.
-
Olefination: Cool the ylide solution back to 0 °C and add a solution of methyl 3-formylbenzoate in anhydrous THF dropwise via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Section 2: Application in Specialty Polymer Synthesis
This compound is a valuable monomer for the synthesis of specialty polymers.[3][4] The vinyl group readily undergoes free-radical polymerization, while the pendant methyl ester group provides a handle for post-polymerization modification, influencing properties such as solubility, thermal stability, and adhesion.
The polymerization of vinyl benzoate and its derivatives has been a subject of study to achieve high molecular weight polymers with desirable characteristics.[5][6] Emulsion polymerization is a particularly effective method, often leading to high polymerization rates and high molecular weights.[5]
Caption: Free-radical polymerization of this compound.
Protocol 2: Free-Radical Polymerization of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| This compound | 162.19 | 1.0 eq |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.01 eq |
| Toluene, anhydrous | 92.14 |
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound and AIBN in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-80 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Section 3: Utility in Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, to form more complex molecular structures. These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[7][8]
The Heck Reaction
The Heck reaction couples the vinyl group of this compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[9] This reaction is a powerful tool for the synthesis of substituted stilbenes and other conjugated systems.[10]
Caption: Catalytic cycle of the Heck reaction.
Protocol 3: Heck Reaction with this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| This compound | 162.19 | 1.2 eq |
| Aryl bromide | 1.0 eq | |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 eq |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 eq |
| Triethylamine (Et₃N) | 101.19 | 2.0 eq |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add palladium(II) acetate, tri(o-tolyl)phosphine, and the aryl bromide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, triethylamine, and this compound via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Coupling
Alternatively, this compound can be transformed into a boronic acid or ester derivative to participate in Suzuki-Miyaura couplings.[11] This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.[12] A related strategy involves the use of methyl 3-boronobenzoate to introduce the methyl 3-benzoate moiety onto various scaffolds.[11]
Section 4: Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 5: Applications in Drug Discovery and Specialty Chemicals
The structural motifs accessible through reactions of this compound are of significant interest in drug discovery and materials science. The introduction of a vinylbenzoate moiety can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[13] Furthermore, the resulting polymers can be tailored for specific applications, including coatings, adhesives, and biomedical materials.[4][8] For instance, benzoate and cinnamate analogs have been investigated as modulators of DNA methylation in cancer research.[14]
Conclusion
This compound is a versatile and valuable building block in the synthesis of specialty chemicals. Its dual functionality allows for its use as a monomer in polymerization reactions and as a substrate in powerful carbon-carbon bond-forming cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors, from the creation of novel polymers to the development of complex molecular targets in medicinal chemistry.
References
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Erhan, S. M. (1987). Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate. Dissertations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Alfa Aesar. (2011). Material Safety Data Sheet. Retrieved from [Link]
-
CPAchem Ltd. (2023). Safety data sheet. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Eastman Chemical Corporation. (2001). Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions. U.S.
-
ResearchGate. (n.d.). The polymerization of vinyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol). Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Vinati Organics. (n.d.). Speciality Monomers. Retrieved from [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7721.
- Zhang, R., et al. (2018). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. Polymers, 10(11), 1230.
- de L. K. M. Bezerra, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6069.
- Castro-Vazquez, D., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 99(6), 841-852.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.), 1195-208.
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- 4. Speciality Monomers | Vinati Organics [vinatiorganics.com]
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- 8. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents [patents.google.com]
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- 14. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Methyl 3-vinylbenzoate
Introduction
Methyl 3-vinylbenzoate is a versatile bifunctional organic building block, offering two primary sites for chemical modification: the electron-rich vinyl group and the aromatic ring bearing an electron-withdrawing methyl ester. The vinyl group, in particular, serves as a gateway for a multitude of transformations, enabling the synthesis of complex molecular architectures. Its reactivity is characteristic of a styrene derivative, making it amenable to a wide array of well-established synthetic protocols. This guide provides detailed, field-proven protocols for the selective functionalization of the vinyl moiety, focusing on transformations of high utility in materials science and drug development. The methodologies presented herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind procedural steps.
Palladium-Catalyzed Heck Vinylation: Extending Conjugation
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, allowing for the coupling of unsaturated halides with alkenes.[1] For this compound, this reaction provides a direct route to substituted stilbene derivatives, which are valuable motifs in medicinal chemistry and materials science. The reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.[1]
Causality and Mechanistic Insight
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex.[1] The resulting Pd(II) species then coordinates with the vinyl group of this compound. This is followed by migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination regenerates the double bond, now extended, and forms a palladium-hydride species. Finally, reductive elimination of HX with a base regenerates the active Pd(0) catalyst, completing the cycle. The choice of base is crucial to neutralize the hydrogen halide produced and ensure catalytic turnover.
Workflow Diagram: Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Heck Vinylation of this compound with 4-Iodoanisole
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri-o-tolylphosphine (0.04 mmol, 12.2 mg).
-
Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Add anhydrous DMF (10 mL) via syringe, followed by triethylamine (2.0 mmol, 0.28 mL).
-
Add this compound (1.0 mmol, 162.2 mg) and 4-iodoanisole (1.2 mmol, 280.8 mg) to the flask under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that promotes oxidative addition and stabilizes the catalyst. |
| Base | Triethylamine (Et₃N) | Neutralizes the HI formed during the reaction, regenerating the Pd(0) catalyst.[1] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves reactants and catalyst components. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
Epoxidation of the Vinyl Group: Synthesis of Oxiranes
Epoxidation of the vinyl group on this compound transforms the planar alkene into a strained three-membered oxirane ring. This epoxide is a highly valuable synthetic intermediate, susceptible to ring-opening by a variety of nucleophiles to generate 1,2-difunctionalized products. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable reagent for this transformation.[2][3]
Causality and Mechanistic Insight
The epoxidation with a peroxyacid like m-CPBA proceeds via a concerted mechanism known as the "Butterfly" transition state.[3] The alkene's π-bond acts as a nucleophile, attacking the weakly electrophilic terminal oxygen of the peroxyacid. Simultaneously, the electrons from the O-O bond break, a new C=O bond forms in the resulting carboxylic acid, and the peroxyacid's proton is transferred to its own carbonyl oxygen.[2] This concerted process ensures a syn-addition of the oxygen atom across the double bond.[2]
Workflow Diagram: m-CPBA Epoxidation
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
Protocol: Epoxidation using m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve this compound (1.0 mmol, 162.2 mg) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.5 mmol, ~336 mg of 77% reagent) in DCM (10 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of the alkene over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated Na₂SO₃ solution (10 mL) to destroy excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove m-chlorobenzoic acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by column chromatography if necessary.
| Parameter | Condition/Reagent | Rationale |
| Oxidant | m-CPBA | A safe and effective electrophilic oxygen donor for epoxidation.[2] |
| Solvent | Dichloromethane (DCM) | A common, relatively non-polar solvent that does not react with m-CPBA. |
| Temperature | 0 °C to RT | Initial cooling helps control the exothermic reaction; warming allows it to proceed to completion. |
| Quenching | Na₂SO₃ | A reducing agent that safely neutralizes any unreacted m-CPBA. |
| Wash | NaHCO₃ | A weak base used to extract the acidic byproduct, m-chlorobenzoic acid. |
Asymmetric Dihydroxylation: Introducing Chirality
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes into chiral 1,2-diols with high enantioselectivity.[4] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric co-oxidant is required to regenerate the Os(VIII) species.
Causality and Mechanistic Insight
The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, accelerated and directed by the chiral ligand, to form an osmate(VI) ester.[5][6] The ligand creates a chiral binding pocket that favors the approach of the alkene from one specific face, leading to high enantioselectivity. The co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), hydrolyzes the osmate ester to release the diol and re-oxidizes the resulting Os(VI) back to OsO₄ for the next catalytic cycle.[7] The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and co-oxidant.
Workflow Diagram: Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.
Protocol: Asymmetric Dihydroxylation using AD-mix-β
Materials:
-
This compound
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Prepare a 1:1 mixture of tert-butanol and water (10 mL).
-
In a round-bottom flask, vigorously stir AD-mix-β (1.4 g per 1.0 mmol of alkene) in the t-BuOH/H₂O solvent at room temperature until the two phases are emulsified.
-
Cool the mixture to 0 °C.
-
Add methanesulfonamide (1.0 mmol, 95.1 mg). Note: This often improves reaction rate and enantioselectivity.
-
Add this compound (1.0 mmol, 162.2 mg) to the cold, stirring mixture.
-
Continue stirring vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 2 M KOH (optional, to remove ligand), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to afford the chiral diol. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | AD-mix-β | A commercially available mixture containing K₂OsO₂(OH)₄, (DHQD)₂PHAL ligand, K₃[Fe(CN)₆], and K₂CO₃.[4] |
| Solvent | t-BuOH/H₂O (1:1) | Biphasic solvent system required for the reaction components. |
| Additive | CH₃SO₂NH₂ | Accelerates the hydrolysis of the osmate ester, improving catalytic turnover. |
| Quenching | Na₂SO₃ | A reducing agent that quenches the reaction and helps break down osmium byproducts. |
| Ligand Choice | AD-mix-β gives one diol enantiomer; AD-mix-α gives the other. |
Catalytic Hydrogenation: Selective Saturation
Catalytic hydrogenation is the most common method for reducing the carbon-carbon double bond of the vinyl group to an ethyl group, yielding methyl 3-ethylbenzoate. This transformation is highly selective for the alkene in the presence of the aromatic ring under standard conditions. Heterogeneous catalysts like palladium on carbon (Pd/C) are typically employed.[8][9]
Causality and Mechanistic Insight
The reaction occurs on the surface of the metal catalyst. Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into hydrogen atoms. The alkene also adsorbs onto the surface via its π-system. The reaction proceeds by the stepwise addition of two hydrogen atoms to the carbons of the former double bond.[8] Since both hydrogen atoms are delivered from the catalyst surface, the addition occurs with syn-stereochemistry.
Workflow Diagram: Catalytic Hydrogenation
Caption: Schematic of heterogeneous catalytic hydrogenation.
Protocol: Hydrogenation using Palladium on Carbon
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker flask), dissolve this compound (1.0 mmol, 162.2 mg) in methanol (10 mL).
-
Carefully add 10% Pd/C (5-10 mol% Pd, ~10-20 mg) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Flush the vessel with nitrogen or argon to remove air, then evacuate.
-
Introduce hydrogen gas to the desired pressure (typically 1-3 atm or ~50 psi).
-
Stir or shake the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete (typically 1-4 hours), carefully vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | 10% Pd/C | A highly active and reusable heterogeneous catalyst for alkene hydrogenation.[9] |
| Hydrogen Source | H₂ Gas | The reducing agent for the transformation. |
| Solvent | Methanol or Ethyl Acetate | Protic or aprotic solvents that dissolve the substrate and do not interfere with the reaction. |
| Pressure | 1-3 atm | Sufficient pressure to ensure adequate H₂ concentration for the reaction to proceed efficiently. |
| Filtration | Celite® | An inert filter aid that prevents fine catalyst particles from passing through the filter paper. |
References
-
Liu, G., & Stahl, S. S. (2010). Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes. Journal of the American Chemical Society, 132(11), 3658–3659. [Link]
-
Nagy, T., Kollár, L., & Kégl, T. (2015). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 5(1), 133–142. [Link]
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Nagy, T., Kollár, L., & Kégl, T. (2015). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 5(1), 133–142. [Link]
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Kail, S., & Hilt, G. (2024). The FeBr3-Catalyzed Transfer Hydrogenation of Styrene Derivatives under Mild Reaction Conditions. Synlett, 35(09), 1011–1014. [Link]
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Moitessier, N., Henry, C., Len, C., & Chapleur, Y. (2002). On the Origin of the Facial Selectivity of the Sharpless Asymmetric Dihydroxylation of Styrene Derivatives. Journal of Organic Chemistry, 67(21), 7275–7282. [Link]
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Wang, M.-L., Xu, H., et al. (2021). Mizoroki-Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C-C Bond Olefination. Organic Letters, 23(15), 5875-5880. [Link]
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Reddy, R. P., & Davies, H. M. L. (2016). Intramolecular vinylation of aryl rings by vinyl cations. Organic & Biomolecular Chemistry, 14(26), 6242–6245. [Link]
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Tuscher, M., & List, B. (2019). Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes. Journal of the American Chemical Society, 141(34), 13415–13419. [Link]
-
Ashenhurst, J. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (2021). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
orthocresol. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Styrene hydrogenation with various catalysts. ResearchGate. [Link]
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Jacobsen, E. N., Markó, I., Mungall, W. S., Schröder, G., & Sharpless, K. B. (1988). Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis. Journal of the American Chemical Society, 110(6), 1968–1970. [Link]
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ResearchGate. (n.d.). Schematic reaction path for the styrene hydrogenation. ResearchGate. [Link]
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Rioz-Martínez, A., et al. (2017). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology, 7(1), 108-112. [Link]
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University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. University of York Department of Chemistry. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Dihydroxylation of α-Substituted Styrene Derivatives ( I), (III). ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]
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Osbourn, J. (2021). mCPBA Epoxidation. YouTube. [Link]
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Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. RSC Advances, 4(28), 14388-14479. [Link]
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Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 42. [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
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Quora. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Quora. [Link]
-
American Chemical Society. (n.d.). ASAP (As Soon As Publishable). ACS Publications. [Link]
-
Sádaba, I., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 184. [Link]
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ResearchGate. (n.d.). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. ResearchGate. [Link]
-
Wang, C., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35689–35701. [Link]
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Wang, C., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35689–35701. [Link]
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Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. organic-chemistry.org. [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Vlček, T., & Petrovic, Z. S. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2791. [Link]
-
Chemistry LibreTexts. (2019). 12.9: Dihydroxylation. Chemistry LibreTexts. [Link]
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University of Liverpool. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? University of Liverpool Institutional Repository. [Link]
-
Semantic Scholar. (n.d.). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Semantic Scholar. [Link]
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-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. [Link]
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The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link]
-
Khan Academy. (n.d.). Syn dihydroxylation. Khan Academy. [Link]
-
MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]
-
MDPI. (n.d.). Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. MDPI. [Link]
-
PALMOILIS. (n.d.). OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. PALMOILIS. [Link]
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Definitive Guide to the Quantitative Analysis of Methyl 3-vinylbenzoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction and Scope
Methyl 3-vinylbenzoate (M3VB) is a key monomer and intermediate in the synthesis of specialty polymers and active pharmaceutical ingredients (APIs). The precise and accurate quantification of M3VB is critical for ensuring reaction yield, monitoring purity, performing stability studies, and meeting stringent quality control standards in drug development. The presence of the vinyl group makes it susceptible to polymerization and side reactions, while the ester functionality can undergo hydrolysis. Therefore, a robust analytical strategy is paramount.
This guide provides detailed, validated protocols for the quantification of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind experimental choices, provide step-by-step methodologies, and present a framework for method validation to ensure trustworthy and reproducible results.
Strategic Selection of an Analytical Method
The choice between HPLC and GC is dictated by the analytical objective, the sample matrix, and the nature of potential impurities. M3VB is a semi-volatile compound, making it amenable to both techniques.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for potency assays, purity determinations of non-volatile impurities, and analysis in complex, non-volatile matrices (e.g., formulation matrices, reaction mixtures containing salts or catalysts). Its strength lies in its versatility and the mild conditions that prevent thermal degradation.
-
Gas Chromatography (GC): Ideal for assessing the purity of neat M3VB, quantifying volatile impurities (e.g., residual solvents), and in-process monitoring where speed is essential.[1] GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Below is a decision-making workflow for selecting the appropriate analytical technique.
Caption: Method selection workflow for M3VB analysis.
Protocol 1: Quantification by Reversed-Phase HPLC (RP-HPLC)
This method is designed as a primary stability-indicating assay for determining the purity and concentration of this compound. The use of a C18 column provides excellent retention and separation of M3VB from potential polar and non-polar impurities.
Principle
The sample is dissolved in a suitable diluent and injected into the HPLC system. M3VB is separated from other components on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, with detection typically performed using a UV detector at a wavelength where M3VB exhibits strong absorbance.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid (ACS Grade).
-
Reference Standard: this compound, certified purity ≥99.5%.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Scientist's Note: A simple water/acetonitrile system is often sufficient. If peak tailing is observed, which can occur with acidic impurities, adding 0.1% phosphoric acid to the aqueous phase can improve peak shape by suppressing the ionization of silanol groups on the column.[2]
Step 2: Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the Diluent.
Step 3: Sample Solution Preparation
-
Accurately weigh an amount of the sample expected to contain ~25 mg of M3VB into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with Diluent to achieve a target concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions The following table outlines the instrumental parameters for the HPLC analysis.
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Scientist's Note: A gradient elution is employed to ensure elution of any late-eluting, more non-polar impurities while providing good resolution for early-eluting polar compounds. The detection wavelength of 254 nm is chosen as it provides good sensitivity for the benzoate chromophore.[3]
Method Validation Framework
Validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[4][5] The following parameters must be assessed.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak Purity Index > 0.995. |
| Linearity | R² ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[5] |
| Precision | Repeatability (Intra-day): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1.[4] |
| Robustness | The method remains unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Data Analysis
The concentration of this compound in the sample is calculated using the following formula:
Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
The purity can be determined by area percent, assuming all impurities have a similar response factor at the detection wavelength:
% Purity = (Area_M3VB / Total_Area_All_Peaks) * 100
Protocol 2: Quantification by Gas Chromatography (GC-FID)
This protocol is optimized for the rapid quantification of M3VB and the detection of volatile impurities, such as residual solvents or starting materials.
Principle
A liquid sample is injected into a heated port, where it is vaporized and introduced into the GC column by a carrier gas (e.g., Helium). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As components elute from the column, they are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame. This makes FID an excellent choice for quantitative analysis of organic molecules.
Materials and Instrumentation
-
Instrumentation: Gas Chromatograph equipped with a Split/Splitless Injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Methanol (GC Grade), Methyl Benzoate (Analytical Standard, for use as Internal Standard).[6][7]
-
Reference Standard: this compound, certified purity ≥99.5%.
-
Carrier Gas: Helium or Hydrogen, high purity.
Detailed Experimental Protocol
Caption: General workflow for GC-FID quantification.
Step 1: Standard and Sample Preparation
-
Internal Standard (IS) Stock (10 mg/mL): Accurately weigh ~250 mg of Methyl Benzoate into a 25 mL volumetric flask and dilute to volume with Methanol.
-
M3VB Stock (10 mg/mL): Accurately weigh ~250 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with Methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the M3VB stock and spiking each with a constant amount of the Internal Standard stock to cover the expected sample concentration range.
-
Sample Preparation: Accurately weigh ~10 mg of the M3VB sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock solution, and dilute to volume with Methanol. Transfer to a GC vial.
Scientist's Note: The use of an internal standard (IS) is highly recommended for GC analysis, especially with manual injections, as it corrects for minor variations in injection volume and detector response.[6] Methyl benzoate is an ideal IS as it is structurally similar to M3VB but should be chromatographically resolved.
Step 2: GC Instrumental Conditions
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |
| Injector | Split Mode, 50:1 Ratio, Temperature: 250 °C |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 250 °C Hold: 5 min |
| Detector (FID) | Temperature: 280 °C |
| Injection Volume | 1 µL |
Scientist's Note: The injector and detector temperatures are set high enough to ensure complete vaporization and prevent condensation, but well below the thermal decomposition temperature of the analyte. The oven temperature program is designed to provide good separation between the solvent, internal standard, M3VB, and potential impurities.
Data Analysis
-
Calculate Response Factor (RF): Using a standard solution where the concentrations are known: RF = (Area_M3VB / Conc_M3VB) / (Area_IS / Conc_IS)
-
Generate Calibration Curve: Plot the ratio of (Area_M3VB / Area_IS) against the ratio of (Conc_M3VB / Conc_IS) for all calibration standards. The plot should be linear with R² ≥ 0.999.
-
Quantify the Sample: Using the peak areas from the sample chromatogram and the calibration curve, calculate the concentration of M3VB in the unknown sample.
Concluding Remarks
The HPLC and GC methods detailed in this guide provide robust and reliable frameworks for the quantitative analysis of this compound. The HPLC method is superior for comprehensive purity testing and stability studies, while the GC method offers a rapid and precise tool for assaying neat material and volatile impurities. For all applications in regulated environments, a full method validation according to ICH guidelines is mandatory to ensure data integrity and trustworthiness.[4][5][9] These protocols serve as a definitive starting point for researchers, scientists, and drug development professionals to establish high-quality analytical control over this compound.
References
- Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate - Supplementary Information.
- United Nations University. (n.d.). III Analytical Methods.
- Chaudhary, A., & Singh, N. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- IRSST. (n.d.). Determination of volatile organic compounds in the air by mass spectrometry.
- Sigma-Aldrich. (n.d.). Methyl 4-vinylbenzoate 97%.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- Rathod, P. J., et al. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. IJPPR.
- Sigma-Aldrich. (n.d.). Methyl benzoate analytical standard.
- BenchChem. (2025). Analytical Methods for Monitoring Methyl 3-Boronobenzoate Reactions.
- ResearchGate. (n.d.). Determination of experimental solute descriptor values for methyl 3-nitrobenzoate by liquid–liquid partitioning and gas chromatography.
- NIH. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column.
- BenchChem. (2025). A Comparative Guide to the Quantification of Impurities in Methyl 3-boronobenzoate Samples.
- BenchChem. (2025). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Methyl Benzilate.
- USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column.
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Application Notes and Protocols: The Emerging Role of Poly(Methyl 3-vinylbenzoate) in Advanced Materials Science
Introduction: Unveiling the Potential of Aromatic Vinyl Ester Polymers
Poly(vinyl esters) represent a significant class of polymers with a rich history in both industrial and research settings.[1] The versatility of their chemical structure, which can be finely tuned by modifying the ester group, allows for the synthesis of polymers with a wide range of physical and chemical properties.[1] Among these, aromatic vinyl ester polymers, such as poly(vinyl benzoate), have garnered attention for their rigidity and hardness, stemming from the benzene rings attached to the polymer backbone.[1] This document focuses on a specific derivative, poly(methyl 3-vinylbenzoate), a polymer with significant, yet largely unexplored, potential in materials science. Due to the limited availability of literature specifically on the 3-isomer, these application notes will draw upon the well-documented properties and applications of the closely related poly(vinyl benzoate). The principles of polymerization, nanoparticle formulation, and block copolymer self-assembly are fundamentally similar, providing a strong basis for the protocols and applications detailed herein.
The primary focus of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of poly(this compound), particularly in the realm of nanotechnology and drug delivery. We will delve into detailed protocols for its synthesis via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers. Furthermore, we will explore its application in the formulation of polymeric nanoparticles and polymersomes for the encapsulation and delivery of therapeutic agents.
I. Synthesis of Poly(this compound) via RAFT Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2][3] This control is crucial for creating materials with reproducible properties for high-performance applications.
Causality of Experimental Choices:
-
RAFT Agent: The choice of the RAFT agent is critical for controlling the polymerization of vinyl esters. A suitable RAFT agent, such as a xanthate or a dithiocarbamate, effectively mediates the polymerization, leading to a living polymerization character.[2][3]
-
Initiator: A conventional radical initiator, such as Azobisisobutyronitrile (AIBN), is used to generate the initial radicals that start the polymerization process. The initiator concentration influences the overall rate of polymerization.
-
Solvent: The choice of solvent is important for ensuring the solubility of the monomer, polymer, and RAFT agent throughout the reaction. Toluene or another suitable organic solvent is typically used.
-
Temperature: The reaction temperature affects the rate of decomposition of the initiator and the kinetics of the RAFT process. A temperature of 60-80°C is commonly employed.
Experimental Protocol: RAFT Polymerization of this compound
-
Reagents and Materials:
-
This compound (monomer)
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Schlenk flask or ampule
-
Nitrogen or argon source
-
Oil bath
-
-
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in toluene. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated.
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 16-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Visualization of RAFT Polymerization Workflow
Caption: Workflow for the formulation of drug-loaded poly(this compound) nanoparticles.
III. Advanced Applications: Block Copolymers and Polymersomes
The synthesis of block copolymers containing a poly(this compound) segment opens up possibilities for creating self-assembling nanostructures, such as polymersomes. [4]Polymersomes are vesicular structures formed by amphiphilic block copolymers in an aqueous environment and can encapsulate both hydrophilic and hydrophobic drugs. [4] Conceptual Protocol for Polymersome Formation:
-
Synthesis of Amphiphilic Block Copolymer: Synthesize a di- or tri-block copolymer containing a hydrophobic poly(this compound) block and a hydrophilic block, such as poly(ethylene glycol) (PEG), using RAFT polymerization. [4]2. Self-Assembly:
-
Dissolve the amphiphilic block copolymer in a water-miscible organic solvent (e.g., THF).
-
Slowly add water to the polymer solution under stirring.
-
As the water content increases, the block copolymer will self-assemble into polymersomes, with the hydrophobic poly(this compound) blocks forming the membrane and the hydrophilic PEG blocks forming the corona.
-
Dialyze the resulting suspension against water to remove the organic solvent.
-
IV. Conclusion and Future Perspectives
Poly(this compound) is a promising polymer for various applications in materials science, particularly in the field of drug delivery. Its synthesis can be well-controlled using RAFT polymerization, enabling the production of polymers with tailored properties. The protocols provided in this guide offer a starting point for researchers to explore the potential of this polymer in creating advanced nanoparticle and polymersome-based delivery systems. Future research should focus on a more in-depth characterization of poly(this compound) and its block copolymers, as well as exploring its potential in other areas such as coatings, electronic materials, and liquid crystalline polymers. [5]
V. References
-
Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate. (URL not available)
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (URL: [Link])
-
Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. (URL: [Link])
-
Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol). (URL: [Link])
-
Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. (URL: [Link])
-
"Poly(vinyl benzoate) nanoparticles for molecular delivery" by Edward Turos, Raphael Labruere et al. (URL: [Link])
-
Advances and Applications of Block Copolymers. (URL: [Link])
-
Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (URL: [Link])
-
Block Copolymers: Synthesis, Self-Assembly, and Applications. (URL: [Link])
-
Poly(methyl 4-vinylbenzoate). (URL: [Link])
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (URL: [Link])
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (URL: [Link])
-
Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers. (URL: [Link])
Sources
- 1. "Investigation of the Synthesis and Polymerization Behavior of Vinyl Be" by Selim Mehmet Erhan [scholarworks.wmich.edu]
- 2. researchgate.net [researchgate.net]
- 3. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-vinylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic routes for this valuable compound. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
Introduction
This compound is a key building block in the synthesis of a variety of specialty polymers and pharmaceutical intermediates. Its successful and efficient synthesis is often crucial for the advancement of research and development projects. This guide will focus on the three most common and effective methods for its preparation: the Heck-Mizoroki coupling, the Suzuki-Miyaura coupling, and the Wittig olefination. Each method offers distinct advantages and presents unique challenges. This document is structured to provide you with a comprehensive understanding of each, enabling you to select the most appropriate route for your needs and troubleshoot any issues that may arise.
Section 1: Palladium-Catalyzed Cross-Coupling Routes
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] The Heck and Suzuki reactions, in particular, are highly effective for the vinylation of aryl halides.
The Heck-Mizoroki Reaction
The Heck reaction provides a direct method for the vinylation of an aryl halide.[2] In the context of this compound synthesis, this typically involves the reaction of methyl 3-bromobenzoate or methyl 3-iodobenzoate with a vinylating agent, often ethylene gas.
Q1: My Heck reaction is showing low or no conversion of the starting aryl halide. What are the likely causes?
A1: Low conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction will halt the catalytic cycle.[3]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-poor aryl halides like methyl 3-bromobenzoate, a more electron-rich and bulky phosphine ligand, such as tri(o-tolyl)phosphine or a biaryl phosphine ligand, can enhance the rate of oxidative addition.
-
Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. An inappropriate or weak base can stall the reaction. Organic bases like triethylamine or inorganic bases such as sodium carbonate are commonly used.[4]
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition.
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A2: Common side reactions in Heck couplings include:
-
Homocoupling: The aryl halide can couple with itself to form a biphenyl dimer. This is often more prevalent at higher catalyst loadings and temperatures.
-
Reduction of the Aryl Halide: The starting aryl halide can be reduced to methyl benzoate. This can be favored by certain reaction conditions and impurities.
-
Isomerization of the Alkene: If a substituted alkene is used as the vinyl source, isomerization can occur.
To minimize these, consider lowering the reaction temperature, screening different ligands and bases, and ensuring the purity of all starting materials.
Q3: My palladium catalyst appears to be precipitating out of the solution as "palladium black." Why is this happening and how can I prevent it?
A3: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating, rendering it inactive. This is often caused by:
-
High Temperatures: Can lead to catalyst decomposition and precipitation.
-
Inadequate Ligand Stabilization: The phosphine ligand stabilizes the Pd(0) species in solution. If the ligand concentration is too low or the ligand is not robust enough for the reaction conditions, the palladium will precipitate. Consider using a higher ligand-to-palladium ratio or a more sterically hindered ligand.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
This protocol describes a general procedure for the Heck reaction between methyl 3-iodobenzoate and ethylene gas.
Materials:
-
Methyl 3-iodobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethylene gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried pressure vessel, add methyl 3-iodobenzoate (1.0 equiv), Pd(OAc)₂ (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Seal the vessel and purge with inert gas for 10-15 minutes.
-
Add anhydrous DMF and triethylamine (1.5 equiv) via syringe.
-
Pressurize the vessel with ethylene gas (typically 2-3 atm).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the ethylene gas.
-
Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation, involving the reaction of an organohalide with an organoboron compound.[1] For the synthesis of this compound, this typically involves coupling methyl 3-bromobenzoate with a vinylboron species, such as potassium vinyltrifluoroborate.[5][6]
Q1: My Suzuki coupling is giving a low yield. What are the key parameters to optimize?
A1: Low yields in Suzuki couplings can often be addressed by systematically optimizing the following:
-
Catalyst and Ligand System: While Pd(PPh₃)₄ is a common catalyst, for some substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos) can be more effective.[7]
-
Base: The choice of base is critical for activating the boronic acid/ester. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.[6]
-
Solvent System: Suzuki reactions are often performed in a biphasic solvent system, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.[1]
-
Vinylboron Reagent Stability: Vinylboronic acids can be prone to decomposition. Potassium vinyltrifluoroborate is a more stable and easy-to-handle alternative.[5][6]
Q2: I am observing significant amounts of a homocoupled biphenyl product. How can I prevent this?
A2: Homocoupling of the aryl halide is a common side reaction. It can be minimized by:
-
Lowering Catalyst Loading: High concentrations of palladium can promote homocoupling.
-
Ensuring Anaerobic Conditions: Oxygen can facilitate the homocoupling pathway. Thoroughly degas your solvents and maintain an inert atmosphere.
-
Using a Less Reactive Catalyst System: Sometimes, a highly active catalyst can be too reactive, leading to side reactions.
Q3: The reaction is not going to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Insufficient Base: The base may be consumed by side reactions or may not be strong enough to facilitate efficient transmetalation.
-
Poor Solubility of Reagents: If any of the reactants are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow. Consider screening alternative solvents.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of methyl 3-bromobenzoate with potassium vinyltrifluoroborate.[5][6]
Materials:
-
Methyl 3-bromobenzoate
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine methyl 3-bromobenzoate (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), PdCl₂ (2 mol%), PPh₃ (6 mol%), and Cs₂CO₃ (3.0 equiv).
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add THF and degassed water (e.g., a 9:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (around 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Section 2: The Wittig Olefination Route
The Wittig reaction is a classic and highly reliable method for the synthesis of alkenes from aldehydes or ketones.[4] For this compound, this involves the reaction of methyl 3-formylbenzoate with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide.[8]
Q1: My Wittig reaction is giving a low yield of the desired alkene. What are the common reasons for this?
A1: Low yields in Wittig reactions can be attributed to several factors:
-
Inefficient Ylide Formation: The ylide is generated by deprotonating the phosphonium salt with a strong base. Incomplete deprotonation will result in a lower concentration of the active nucleophile. Ensure your base is strong enough (e.g., n-BuLi, NaH, or KOtBu) and that the reaction is performed under anhydrous conditions.[2]
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[5] It is often best to use freshly distilled or purified aldehyde.
-
Steric Hindrance: While not a major issue for methyl 3-formylbenzoate, sterically hindered aldehydes or ketones can react slowly.[4]
-
Side Reactions of the Ylide: The ylide can be reactive towards water and air. It is crucial to perform the reaction under an inert and anhydrous atmosphere.[1]
Q2: The purification of my product is difficult due to the presence of triphenylphosphine oxide. What is the best way to remove it?
A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are some strategies for its removal:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for separating it from the more soluble triphenylphosphine oxide.
-
Column Chromatography: This is the most common method for purification. Triphenylphosphine oxide is quite polar and will typically have a lower Rf value than the desired alkene on silica gel.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture, allowing for its removal by filtration.
Q3: My reaction is not proceeding, and my starting aldehyde is being consumed, but I am not forming the desired product. What could be happening?
A3: If the aldehyde is being consumed without forming the alkene, consider the possibility of side reactions such as:
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction.
-
Aldol Condensation: If there are any enolizable aldehydes or ketones present as impurities, they can undergo aldol reactions.
-
Reaction with the Base: The aldehyde may be reacting directly with the strong base used to generate the ylide. It is often best to generate the ylide first, and then add the aldehyde to the reaction mixture.[2]
This protocol describes a general procedure for the Wittig reaction between methyl 3-formylbenzoate and methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 3-formylbenzoate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equiv) portion-wise, with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to yellow or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of methyl 3-formylbenzoate (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Product Purification and Characterization
Regardless of the synthetic route chosen, the crude this compound will require purification. Column chromatography is the most common and effective method.
Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent). For better separation, dry-loading the sample onto a small amount of silica gel is recommended.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Expected Characterization Data
Reference ¹H NMR Data for Methyl 4-vinylbenzoate (400 MHz, CDCl₃): [9]
-
δ 7.99 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.46 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.75 (dd, J = 17.6, 10.8 Hz, 1H, -CH=CH₂)
-
δ 5.86 (d, J = 17.6 Hz, 1H, -CH=CH₂)
-
δ 5.38 (d, J = 10.8 Hz, 1H, -CH=CH₂)
-
δ 3.91 (s, 3H, -OCH₃)
For this compound, one would expect a more complex splitting pattern for the aromatic protons due to the meta-substitution pattern. The vinyl protons and the methyl ester singlet should appear at similar chemical shifts to the 4-isomer.
Section 4: Data Summary and Visualization
Table 1: Comparison of Synthetic Routes
| Feature | Heck-Mizoroki Reaction | Suzuki-Miyaura Reaction | Wittig Olefination |
| Starting Materials | Methyl 3-halo-benzoate, Ethylene | Methyl 3-halo-benzoate, Vinylboron reagent | Methyl 3-formyl-benzoate, Phosphonium salt |
| Key Reagents | Pd catalyst, Phosphine ligand, Base | Pd catalyst, Phosphine ligand, Base | Strong base, Phosphonium salt |
| Advantages | Atom economical (with ethylene) | High functional group tolerance, stable boron reagents available | Reliable, well-established, avoids transition metals |
| Disadvantages | Requires handling of ethylene gas, higher temperatures | Potential for side reactions (homocoupling) | Stoichiometric phosphine oxide byproduct, requires strong base |
| Typical Catalyst | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, PdCl₂(dppf) | None |
Diagrams
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree to aid in the selection of a synthetic route based on starting material availability.
References
- Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate.
- Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. Benchchem.
- Methyl 4-vinylbenzoate - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate | Request PDF.
- Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium.
- Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. Benchchem.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Methyltriphenylphosphonium bromide - Wikipedia. Wikipedia.
- Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjug
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
- Wittig Reaction Experiment Part 2: Reaction and Product Isol
- VINYL BENZOATE(769-78-8) 1H NMR spectrum. ChemicalBook.
- A 2 step synthesis of methyl 3-n. Unknown Source.
- The Wittig Reaction. Edubirdie.
- US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with. SciSpace.
- Question: Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzo
- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin.
- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Organic Syntheses.
- (PDF) Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine.
- Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile.
- Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
Technical Support Center: A Troubleshooting Guide for Methyl 3-vinylbenzoate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis, purification, and handling of Methyl 3-vinylbenzoate. Our focus is on providing causal explanations and practical, field-proven solutions to ensure the success of your experiments.
Section 1: Safety, Handling, and Storage
Before beginning any experiment, a thorough review of the material's safety data sheet (SDS) is mandatory. This compound and its precursors present several hazards that must be properly managed.
Question: What are the primary hazards and safe handling procedures for this compound?
Answer: this compound is a combustible liquid that is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It is also harmful to aquatic life.[1]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[1][3][4]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5]
-
Spills: In case of a spill, ensure adequate ventilation, evacuate the area, and absorb the spill with an inert material (e.g., sand, Chemizorb®). Prevent the product from entering drains.[1]
Question: How should I properly store this compound to prevent degradation?
Answer: The vinyl group on this compound makes it highly susceptible to spontaneous polymerization, especially when exposed to heat, light, or air.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place (refrigerator at 2-8°C is common).[6] | Reduces the rate of radical formation and polymerization. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation and oxygen-initiated polymerization. |
| Inhibitor | Add a radical inhibitor (e.g., 100-200 ppm of BHT or hydroquinone). | Scavenges free radicals that initiate the polymerization process.[7] |
| Container | Use a tightly sealed, opaque container. | Protects from air, moisture, and light.[2] |
Section 2: Frequently Asked Questions (FAQs)
Question: My cross-coupling reaction (e.g., Suzuki, Heck) to synthesize this compound has a very low yield. What are the first things I should check?
Answer: Low yield in palladium-catalyzed cross-coupling reactions is a common issue. The root cause typically falls into one of three categories: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your catalyst and ligands are from a reliable source and have not degraded from improper storage.[8]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of boronic acid reagents in Suzuki reactions.[8][9] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: For Suzuki reactions, boronic acids can degrade over time via dehydration to form boroxines or through protodeboronation.[10] For Heck reactions, the vinyl source must be pure. Check the purity of your starting materials.
Question: My crude product is a sticky mess, and the TLC shows multiple spots, including a smear at the baseline. What's happening?
Answer: This is a classic sign of uncontrolled polymerization . The vinyl group is reactive and can easily polymerize under the thermal conditions of the reaction, especially if the reaction time is prolonged. The baseline smear on the TLC plate is the resulting polymer. To mitigate this, add a radical inhibitor (e.g., BHT) to the reaction mixture and ensure you are not overheating or running the reaction longer than necessary.[11]
Question: I successfully purified my product, but it turned into a clear, hard solid in the vial after a few days. Why?
Answer: This indicates spontaneous polymerization during storage. Even when pure, this compound can polymerize if not stored correctly. Refer to the storage recommendations in Section 1. The key is to store it cold, under an inert atmosphere, and with a small amount of a radical inhibitor.[7]
Section 3: In-Depth Troubleshooting Guide
Problem Area 1: Synthesis & Side Reactions
The synthesis of this compound most commonly involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction.
-
Causality & Explanation: Incomplete conversion often points to issues with the catalytic cycle. The first step, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish. This step is often the rate-limiting step of the entire cycle.[12]
-
Solutions:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[13]
-
Base Selection (Suzuki): The base is critical for activating the boronic acid in the transmetalation step. If transmetalation is slow, the catalyst can stall. Ensure your base is strong enough but not so strong that it causes ester hydrolysis. Finely powdered, dry K₃PO₄ or K₂CO₃ are often effective choices.[8] For anhydrous reactions, a small amount of water can sometimes be beneficial when using K₃PO₄.[13]
-
Temperature: While higher temperatures can increase the reaction rate, they also promote catalyst decomposition and polymerization. Find the minimum temperature required for efficient reaction (typically 80–110 °C).[8]
-
Besides polymerization, several other side reactions can reduce your yield and complicate purification.
-
Side Product 1: Methyl Benzoate (Protodeboronation)
-
Causality & Explanation: This occurs in Suzuki reactions when the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (usually water) before it can transmetalate to the palladium center. This is accelerated by strong bases and high temperatures in aqueous media.[10]
-
Solutions:
-
Switch to milder or less nucleophilic bases like KF or Cs₂CO₃.
-
Use anhydrous solvents if the reaction is compatible.
-
Avoid excessively high temperatures or prolonged reaction times.[10]
-
-
-
Side Product 2: Dimethyl biphenyl-3,3'-dicarboxylate (Homocoupling)
-
Causality & Explanation: This product arises from the coupling of two molecules of your boronic acid (in a Suzuki reaction) or two molecules of your aryl halide. Boronic acid homocoupling is primarily caused by the presence of oxygen, which facilitates a Pd(II)-mediated pathway.[9][10]
-
Solutions:
-
Rigorous Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30-60 minutes.
-
Stoichiometry: Use only a slight excess of the boronic acid (1.1–1.5 equivalents). A large excess can favor homocoupling.[10]
-
-
-
Side Product 3: Benzoic Acid, 3-vinyl- (Ester Hydrolysis)
-
Causality & Explanation: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water and heat.[14][15] Strong bases like NaOH or KOH will readily hydrolyze the ester.[16]
-
Solutions:
-
Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of hydroxides.
-
If possible, run the reaction under anhydrous conditions.
-
During aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully.
-
-
Caption: A decision tree for troubleshooting common synthesis issues.
Problem Area 2: Purification & Stability
-
Causality & Explanation: this compound is a relatively nonpolar compound. Side products like the biphenyl homocoupling product can have very similar polarity, leading to co-elution.
-
Solutions:
-
Solvent System Optimization: Use a low-polarity mobile phase and increase the polarity very gradually. A shallow gradient often provides the best separation.
-
Recommended Solvent Systems (Silica Gel):
-
Hexanes / Ethyl Acetate (start at 99:1, gradually increase to 95:5)
-
Hexanes / Dichloromethane (DCM)
-
Toluene / Hexanes
-
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This "dry load" can be carefully added to the top of your column for a much sharper separation compared to liquid loading.[17]
-
-
Causality & Explanation: Heat from a rotary evaporator or prolonged time spent on a silica gel column can initiate polymerization. Silica gel itself can have acidic sites that may promote cationic polymerization, although radical polymerization is more common.
-
Solutions:
-
Inhibit the Solvents: Add a very small amount of radical inhibitor (e.g., BHT, ~50 ppm) to your chromatography solvents and to the product fractions before solvent removal.
-
Low-Temperature Evaporation: Remove the solvent on a rotary evaporator using a low-temperature water bath (≤ 30°C) to minimize thermal stress on the compound.
-
Speed: Do not let the purification run unnecessarily long. Elute the product as efficiently as possible.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol provides a general, self-validating method for the synthesis of this compound.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a stir bar, add Methyl 3-bromobenzoate (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Self-Validation Check: The solids should be free-flowing. If the base is clumpy, it may contain excess water.
-
-
Atmosphere Inerting:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).
-
Expertise Note: Using a pre-catalyst like SPhos Pd G3 (2 mol%) can simplify this step as it is air-stable and does not require a separate ligand.[8]
-
-
Solvent Addition:
-
Add degassed solvent (e.g., Dioxane/H₂O 10:1, at a concentration of 0.2 M with respect to the aryl bromide) via syringe.
-
Self-Validation Check: The solution should be clear or a light color. An immediate blackening may suggest oxygen contamination.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS every 1-2 hours. The reaction is typically complete in 4-12 hours.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Diagram: Key Reactions in this compound Synthesis
Caption: The desired Suzuki coupling and common competing side reactions.
References
-
CPAchem, Safety Data Sheet for Methyl Benzoate. [Link]
- Google Patents, US6313340B1 - Process for the preparation of methyl p-vinylbenzo
-
Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]
-
Vrancken, A., & Smets, G. (1958). The polymerization of vinyl benzoate. Die Makromolekulare Chemie, 30(1), 197-206. [Link]
-
Reddit r/Chempros, Diagnosing issues with a failed Suzuki coupling? [Link]
-
Royal Society of Chemistry, Supplementary Information for Methyl 4-vinylbenzoate synthesis. [Link]
-
University of Toronto, Preparation of Methyl Benzoate. [Link]
-
Pearson, Suzuki Reaction Explained. [Link]
-
Chemistry LibreTexts, Heck Reaction. [Link]
-
MDPI, Heck Reaction—State of the Art. [Link]
-
Royal Society of Chemistry, Supporting information for ester synthesis. [Link]
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents, GB636196A - Method of preparing methyl para-vinylbenzo
-
Organic Chemistry Portal, Heck Reaction. [Link]
-
Quora, Can methyl benzoate be hydrolyzed? [Link]
-
YouTube, Preparation and purification of methyl-3-nitobenzoate. [Link]
-
ResearchGate, The Heck C-C coupling reaction of aryl bromides with methyl and butyl acrylates. [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. [Link]
-
MDPI, RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]
-
MDPI, Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
University of Wisconsin-Madison, Spectroscopy and Spectrometry Problem Set 3. [Link]
-
Leszczak, J. P., & Tran-Dinh, S. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Biotechnology and bioengineering, 60(3), 356-361. [Link]
-
Chemistry Stack Exchange, Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
PubChem, Methyl 3-methyl-4-nitrobenzoate. [Link]
-
Royal Society of Chemistry, Supporting Information for Aerobic Oxidative Esterification. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. METHYL 4-VINYLBENZOATE | 1076-96-6 [amp.chemicalbook.com]
- 7. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents [patents.google.com]
- 15. quora.com [quora.com]
- 16. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3-vinylbenzoate
Welcome to the technical support center for the purification of Methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who work with this reactive monomer. We understand that purity is paramount for reproducible results, whether in polymerization reactions or as a synthetic intermediate. This document provides in-depth, field-tested guidance in a troubleshooting and FAQ format to address the specific challenges you may encounter.
Section 1: Foundational Knowledge & Method Selection
This section addresses the most common initial questions regarding the purification strategy for this compound, focusing on its inherent instability and the implications for choosing a method.
Q1: What are the primary challenges when purifying this compound?
The principal challenge is the high reactivity of the vinyl group, which makes the monomer susceptible to spontaneous polymerization, especially when heated or exposed to light and air. A secondary challenge is the potential presence of impurities with similar physical properties (e.g., boiling point, polarity), which can complicate separation. Common impurities may include starting materials from its synthesis (like 3-formylbenzoate or related Wittig reagents), byproducts, or oligomers formed during storage.
Q2: How do I choose the best purification method for my crude sample?
The optimal method depends on the scale of your purification, the physical state of your crude product (it can be a low-melting solid or an oil), and the nature of the impurities. Use the following decision tree to guide your choice.
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Purification Methods
This section provides detailed troubleshooting for the most common purification techniques.
Vacuum Distillation
Q3: My compound is polymerizing in the distillation flask. How can I prevent this?
This is the most common failure mode. The combination of heat and concentration of the monomer creates ideal conditions for polymerization.
-
Causality: Heat accelerates the initiation of radical polymerization. As the distillation proceeds, the concentration of the monomer increases, further increasing the polymerization rate.
-
Solution 1: Add an Inhibitor. Before starting the distillation, add a radical inhibitor to the crude material.
-
4-tert-Butylcatechol (TBC): Effective at 50-100 ppm.
-
Hydroquinone (HQ): Effective, but can sometimes discolor the product.
-
-
Solution 2: Lower the Temperature. The goal is to keep the pot temperature as low as possible, ideally below 80-90 °C. This is achieved by using a good vacuum pump to significantly lower the pressure. Do not rush the distillation by applying excessive heat.
-
Solution 3: Ensure No Air Leaks. Oxygen can promote radical formation. Ensure all joints in your distillation apparatus are well-sealed.
Q4: I'm not getting a good separation between my product and an impurity. What should I do?
This indicates that the boiling points of your product and the impurity are too close for simple distillation.
-
Solution 1: Use a Fractionating Column. For a more efficient separation, insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, allowing for the separation of components with closer boiling points.
-
Solution 2: Switch to Column Chromatography. If fractional distillation is still ineffective, the impurities likely have different polarities, making flash column chromatography a better choice.
Flash Column Chromatography
Q5: My product is streaking or "tailing" on the TLC plate and the column. Why is this happening and how can I fix it?
Tailing is often caused by interactions between the compound and the stationary phase or by issues with the solvent system.
-
Causality: The ester group in this compound can interact with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult elution.
-
Solution 1: Deactivate the Silica. Add a small amount of a competitive base, like triethylamine (0.1-0.5% v/v), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.[1]
-
Solution 2: Optimize the Mobile Phase. Ensure your chosen solvent system provides an Rf value of ~0.3-0.4 for your product on the TLC plate. If the Rf is too low, the compound will spend too much time on the column, increasing the likelihood of tailing. Gradually increase the polarity of your eluent. A common system is a gradient of ethyl acetate in hexanes.
-
Solution 3: Use an Alternative Stationary Phase. Consider using neutral alumina or a deactivated (e.g., amine-functionalized) silica gel if the problem persists.
Q6: I'm losing my product on the column. My yield is very low. What's going on?
Product loss can occur due to irreversible adsorption or decomposition on the silica.
-
Causality: The vinyl group can be susceptible to acid-catalyzed reactions on the silica surface, potentially leading to oligomerization or decomposition.
-
Solution 1: Dry Loading. Instead of dissolving your crude product in a strong solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Dissolve the crude material in a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique often results in sharper bands and better separation.[1][2]
-
Solution 2: Work Quickly. Do not let the compound sit on the column for an extended period. Prepare your column, load the sample, and run the chromatography session without unnecessary delays.
-
Solution 3: Check Polarity. Ensure your starting eluent is not too polar. If the eluent is too strong, your product may co-elute with impurities. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase it.
Recrystallization
Q7: My product "oils out" instead of forming crystals upon cooling. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.
-
Solution 1: Use a Lower-Boiling Solvent. Find a solvent system where your compound is soluble at a temperature below its melting point.
-
Solution 2: Add More Solvent. The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture to redissolve it, then allow it to cool very slowly.
-
Solution 3: Slow Cooling and Seeding. Allow the solution to cool to room temperature undisturbed. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a single, pure "seed crystal" to induce crystallization.[3][4]
Section 3: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific impurity profile.
Protocol 1: Vacuum Distillation
-
Preparation: Assemble a clean, dry vacuum distillation apparatus. Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Inhibitor Addition: Add a radical inhibitor (e.g., a few crystals of 4-tert-butylcatechol) to the flask.
-
Evacuation: Seal the system and slowly apply vacuum. A pressure of <1 mmHg is recommended to keep the boiling temperature low.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: Collect a small forerun of any low-boiling impurities. Once the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask and collect the main fraction.
-
Storage: Transfer the purified, clear liquid to a clean amber bottle. Add a fresh crystal of inhibitor, flush the headspace with an inert gas like argon or nitrogen, and store at 2-8 °C.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column and use gentle air pressure to pack it evenly, avoiding air bubbles.[1]
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to create a dry powder. Carefully add this powder to the top of the packed column.[2]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent to move your product down the column.
-
Fraction Collection & Analysis: Collect the eluent in fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Data Summary
The following table summarizes the advantages and disadvantages of each purification method.
| Purification Method | Principle of Separation | Purity Achieved | Typical Yield | Pros | Cons |
| Vacuum Distillation | Difference in boiling points | >99% | 70-90% | Excellent for large scales; removes non-volatile impurities effectively. | Risk of thermal polymerization; ineffective for impurities with similar boiling points. |
| Flash Chromatography | Difference in polarity | >99.5% | 60-85% | High resolution for similar compounds; operates at room temperature, avoiding thermal stress. | Labor-intensive; requires significant solvent; potential for product loss on the column. |
| Recrystallization | Difference in solubility | >99.8% | 50-80% | Can yield very high purity material; cost-effective. | Only applicable if the product is a solid; risk of "oiling out"; yield can be lower.[5] |
References
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
- Google Patents. (2001).
-
Vrancken, A., & Smets, G. (1959). The polymerization of vinyl benzoate. Makromolekulare Chemie, 30(1), 197-206. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization and Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Nichols, L. (2020). Recrystallization. Chemistry LibreTexts. [Link]
-
Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning. [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material for Chemical Communications. [Link]
Sources
Technical Support Center: Improving the Yield of Methyl 3-Vinylbenzoate Polymerization
Welcome to the technical support center for the polymerization of methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section covers common initial queries regarding the polymerization of this compound.
Q1: My polymerization of this compound is not initiating. What are the common causes?
A1: Failure to initiate polymerization is a frequent issue. The primary culprits are often the presence of inhibitors in the monomer or oxygen in the reaction system. Commercial vinyl monomers are typically shipped with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[1] These must be removed before use. Oxygen is a potent radical scavenger and can inhibit free-radical polymerization. Therefore, it is crucial to de-gas the reaction mixture thoroughly.
Q2: What is the most effective method for removing inhibitors from this compound?
A2: The most common and effective method for removing phenolic inhibitors is an alkaline wash.[2] This involves washing the monomer with a dilute aqueous solution of sodium hydroxide in a separatory funnel. The phenolic inhibitor is deprotonated to its corresponding phenoxide, which is soluble in the aqueous layer and can be separated. This is followed by washing with deionized water until the aqueous layer is neutral, and then drying the monomer over an anhydrous salt like MgSO₄ or CaCl₂. For small-scale reactions, passing the monomer through a column of basic alumina is also a quick and effective method.[3]
Q3: My polymer yield is low, even after inhibitor removal. What other factors could be at play?
A3: Low yields can stem from several factors beyond inhibitors. These include:
-
Suboptimal Initiator Concentration: The rate of polymerization is generally proportional to the square root of the initiator concentration.[4][5] An insufficient amount of initiator will result in a slow reaction and low conversion.
-
Inappropriate Reaction Temperature: The decomposition rate of the initiator is temperature-dependent. The reaction temperature should be chosen based on the half-life of the specific initiator being used to ensure a steady supply of radicals.
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or polymer can terminate a growing polymer chain and initiate a new, shorter one, which can affect the overall yield and molecular weight.[4][6]
-
Presence of Impurities: Other impurities in the monomer or solvent can act as retarders or inhibitors.
Q4: What is the expected reactivity of this compound compared to other vinyl monomers?
A4: The reactivity of vinyl benzoate monomers is somewhat lower than that of vinyl acetate.[4] This is attributed to the reversible complex formation between the propagating radical and the aromatic ring, which can slow down the polymerization rate.[4] Understanding this inherent reactivity is crucial for setting realistic expectations for reaction times and yields.
II. Troubleshooting Guide: In-Depth Problem Solving
This section provides detailed troubleshooting for more complex issues that may arise during the polymerization of this compound.
Issue 1: High Polydispersity and Bimodal Molecular Weight Distribution
Symptoms: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis of the resulting polymer shows a broad molecular weight distribution (high PDI) or two distinct peaks.
Potential Causes & Solutions:
-
Cause A: Inefficient Initiation or Slow Exchange in Controlled Radical Polymerization. In techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a slow initiation or exchange process compared to propagation can lead to a population of chains that start growing at different times, resulting in a broad PDI.
-
Solution:
-
For ATRP: Ensure the catalyst system (e.g., copper complex) is properly activated and the initiator is appropriate for the monomer. The addition of a small amount of a reducing agent can sometimes help to ensure the catalyst is in its active state.
-
For RAFT: The choice of RAFT agent is critical and must be matched to the monomer.[6][7] For vinyl esters, xanthates or dithiocarbamates are often more effective than dithiobenzoates.[6][7]
-
-
-
Cause B: Chain Transfer Reactions. Significant chain transfer to the solvent or monomer can lead to the formation of new, shorter polymer chains, contributing to a broader or bimodal distribution.[6]
-
Solution:
-
Choose a solvent with a low chain transfer constant. Aromatic solvents like benzene have been noted to have a measurable chain transfer constant with vinyl benzoate.[4]
-
Consider lowering the reaction temperature to disfavor chain transfer reactions, although this will also decrease the polymerization rate.
-
-
-
Cause C: Presence of a Cross-linking Impurity. If the monomer contains difunctional impurities (e.g., divinylbenzene), cross-linking can occur, leading to high molecular weight fractions and gelation.
-
Solution: Ensure the purity of the this compound monomer through distillation or column chromatography before use.
-
Issue 2: Reaction Stalls at Low to Moderate Conversion
Symptoms: The polymerization proceeds initially but then stops or slows down dramatically before reaching high monomer conversion.
Potential Causes & Solutions:
-
Cause A: Initiator Depletion. The initiator has a finite half-life at a given temperature. If the reaction is slow, the initiator may be completely consumed before the monomer is fully polymerized.
-
Solution:
-
Increase the initial initiator concentration. The rate of polymerization is proportional to the square root of the initiator concentration.[4]
-
If a long reaction time is required, consider a second addition of the initiator during the polymerization.
-
Choose an initiator with a longer half-life at the reaction temperature.
-
-
-
Cause B: Vitrification (Gel Effect). In bulk or concentrated solution polymerizations, as the polymer is formed, the viscosity of the reaction medium increases significantly. This can trap the growing polymer radicals, reducing their mobility and the rate of termination. While this often leads to an autoacceleration of the polymerization rate (the Trommsdorff-Norrish effect), in some cases, the diffusion of the monomer to the active sites can also become limited, causing the reaction to stall.
-
Solution:
-
Perform the polymerization in a more dilute solution to mitigate the increase in viscosity.
-
Increase the reaction temperature to decrease the viscosity of the medium, but be mindful of potential side reactions.
-
-
-
Cause C: Formation of an Inhibitory Species. In some cases, side reactions can generate species that inhibit or retard the polymerization.
-
Solution: This can be difficult to diagnose without detailed mechanistic studies. Analyzing the reaction mixture by techniques like NMR or GC-MS at the point where the reaction stalls may provide clues about the formation of any unexpected byproducts.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms: Repeating the same experimental procedure results in significantly different yields, molecular weights, or polymerization rates.
Potential Causes & Solutions:
-
Cause A: Inconsistent Monomer Purity. The level of residual inhibitor or other impurities can vary between batches of monomer, or even within the same bottle over time if it has been opened multiple times.
-
Cause B: Variable Oxygen Removal. The efficiency of de-gassing techniques can vary. Small amounts of residual oxygen can have a significant impact on the initiation phase of the polymerization.
-
Solution: Standardize the de-gassing procedure. For example, perform a specific number of freeze-pump-thaw cycles for a set duration.[8] Using a Schlenk line or a glovebox for air-sensitive reactions is highly recommended.
-
-
Cause C: Temperature Fluctuations. Inconsistent temperature control of the reaction vessel can lead to variations in the rate of initiation and propagation.
-
Solution: Use a reliable oil bath or heating mantle with a temperature controller and ensure the reaction vessel is properly insulated.
-
III. Experimental Protocols & Data
Protocol 1: Standard Free-Radical Polymerization of this compound
This protocol provides a baseline for the free-radical polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene (or another suitable solvent)
Procedure:
-
Monomer Purification: Wash this compound with an equal volume of 1 M NaOH(aq) three times in a separatory funnel. Wash with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous MgSO₄, filter, and store under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio). Add anhydrous toluene (e.g., 10 mL).
-
De-gassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Isolation: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Data Summary: Effect of Initiator Concentration
The following table summarizes the expected trend of initiator concentration on the polymerization of vinyl monomers.
| Initiator:Monomer Ratio | Expected Polymerization Rate | Expected Molecular Weight |
| 1:500 | Low | High |
| 1:200 | Moderate | Moderate |
| 1:50 | High | Low |
Note: These are general trends. The actual values will depend on the specific reaction conditions.[5][9]
Protocol 2: RAFT Polymerization of this compound
This protocol outlines a general procedure for the controlled polymerization of this compound using RAFT.
Materials:
-
This compound (inhibitor removed)
-
A suitable RAFT agent (e.g., a xanthate or dithiocarbamate)
-
AIBN (recrystallized)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Monomer Purification: Follow the same procedure as in Protocol 1.
-
Reaction Setup: In a Schlenk flask, combine this compound, the RAFT agent, and AIBN in the desired molar ratios (e.g., [Monomer]:[RAFT]:[AIBN] = 200:1:0.2). Add the anhydrous solvent.
-
De-gassing: Perform three freeze-pump-thaw cycles.[8]
-
Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (typically 60-80 °C for AIBN).
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC). The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Isolation and Purification: Precipitate the polymer in a suitable non-solvent and dry under vacuum.
IV. Visualizations
Troubleshooting Workflow for Low Polymerization Yield
Caption: A decision tree for troubleshooting low yield in this compound polymerization.
General Mechanism of Free Radical Polymerization
Caption: The three main stages of free-radical polymerization: initiation, propagation, and termination.
V. References
-
The polymerization of vinyl benzoate. (1953). Transactions of the Faraday Society.
-
Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. (2020). Taylor & Francis Online.
-
Method for removal of polymerization inhibitor. (1979). Google Patents.
-
Inhibitor removal from vinyl pyridines. (1958). Google Patents.
-
Inhibitor removers. (2017). ResearchGate.
-
Inhibition and Retardation of Vinyl Polymerization. (1961). ACS Publications.
-
How can I purify vinylimidazole and acrylonitrile monomers?. (2015). ResearchGate.
-
The e€ect of initiator concentration on polymerization. (2008). ResearchGate.
-
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2012). MDPI.
-
Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate. (1987). Western Michigan University ScholarWorks.
-
RAFT Polymerization Procedures. (n.d.). Sigma-Aldrich.
-
Common issues associated with the copolymerization of olefins and vinyl... (2022). ResearchGate.
-
Bioapplications of RAFT Polymerization. (2011). ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RAFT Polymerization Procedures [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 3-vinylbenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several common routes, each with its own set of advantages and potential pitfalls. The choice of method often depends on the available starting materials, required scale, and desired purity. The most prevalent strategies include the Heck coupling, the Wittig reaction, and the esterification of 3-vinylbenzoic acid. This guide will address the side reactions specific to each of these pathways.
Visualizing the Synthetic Pathways
To provide a clear overview, the following diagrams illustrate the primary synthetic routes to this compound and the key side reactions that can occur.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: The Heck Coupling Approach
The Heck reaction provides a powerful method for the vinylation of aryl halides.[1] In the synthesis of this compound, this typically involves the palladium-catalyzed coupling of methyl 3-bromobenzoate with ethylene.
Q1: My reaction is sluggish, and I'm observing a significant amount of a high-molecular-weight byproduct. What is happening?
A1: You are likely observing the formation of a homocoupling product, a biphenyl dicarboxylate, which is a known side reaction in Heck couplings.[2] This occurs when two molecules of the aryl halide couple with each other.
-
Causality: This side reaction is often favored when the oxidative addition of the aryl halide to the palladium(0) catalyst is faster than the subsequent steps of the catalytic cycle, or when the concentration of the alkene is too low.
-
Troubleshooting:
-
Increase Ethylene Pressure: Ensure a sufficient overpressure of ethylene to favor the desired cross-coupling reaction.
-
Optimize Catalyst and Ligands: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can sometimes suppress homocoupling.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature needs to be determined empirically.
-
| Parameter | Recommendation | Rationale |
| Ethylene Pressure | 2-5 bar | Increases the concentration of the alkene, favoring cross-coupling. |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium sources for Heck reactions.[1] |
| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is standard; bulkier ligands can be beneficial. |
| Base | Triethylamine, Na₂CO₃ | A base is required to regenerate the Pd(0) catalyst.[1] |
| Temperature | 80-120 °C | Balance between reaction rate and suppression of side products. |
Q2: I'm seeing multiple alkene products in my GC-MS analysis. Why is this?
A2: Alkene isomerization is a potential side reaction in the Heck coupling. This can lead to the formation of regioisomers of the desired vinylbenzoate.
-
Causality: This can occur through a process of β-hydride elimination and re-insertion, leading to the migration of the double bond.
-
Troubleshooting:
-
Choice of Base: The use of certain bases can influence the extent of isomerization.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of isomerization. Monitor the reaction progress and quench it once the starting material is consumed.
-
Troubleshooting Guide: The Wittig Reaction Approach
The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes.[3] For the synthesis of this compound, this involves the reaction of methyl 3-formylbenzoate with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.
Q1: My primary impurity is a white, crystalline solid that is difficult to separate from my product. What is it and how can I remove it?
A1: This is almost certainly triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the Wittig reaction.[4] Its removal is a common challenge in Wittig chemistry.
-
Causality: The formation of the very stable P=O double bond in TPPO is the driving force for the Wittig reaction.[4]
-
Troubleshooting and Purification:
-
Crystallization: TPPO is often more crystalline than the desired alkene. Cooling the reaction mixture in a non-polar solvent like hexane or a mixture of hexane and diethyl ether can often precipitate out the TPPO.[5]
-
Column Chromatography: If your product is relatively non-polar, TPPO can be separated by silica gel chromatography. A gradient elution is often effective.
-
Precipitation with Metal Salts: TPPO can form complexes with metal salts like ZnCl₂ or MgCl₂.[6] Adding a solution of one of these salts to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.
-
Q2: My reaction is giving a mixture of E and Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[3]
-
Causality: Non-stabilized ylides (like the one derived from methyltriphenylphosphonium bromide) typically favor the formation of the Z-alkene. The presence of lithium salts can also influence the E/Z ratio.[3] For the synthesis of a terminal alkene like this compound, this is not a concern as there are no E/Z isomers. However, if a substituted ylide were used, this would be a critical consideration.
-
Troubleshooting (for substituted alkenes):
-
Salt-Free Conditions: To favor the Z-isomer with non-stabilized ylides, use salt-free conditions (e.g., using sodium amide or potassium tert-butoxide as the base).
-
Schlosser Modification: To obtain the E-isomer, the Schlosser modification can be employed, which involves the use of a second equivalent of an organolithium reagent at low temperature.[3]
-
Q3: Does the ester group on methyl 3-formylbenzoate interfere with the Wittig reaction?
A3: Generally, ester functional groups are well-tolerated in Wittig reactions.[2][7] The ylide is a soft nucleophile and will preferentially attack the more electrophilic aldehyde carbonyl over the ester carbonyl. However, it is crucial to use a non-nucleophilic strong base to generate the ylide to avoid saponification of the ester.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂) are suitable choices.[8] Avoid using bases like sodium hydroxide or sodium methoxide in large excess or at elevated temperatures for prolonged periods.
Troubleshooting Guide: The Esterification Approach
This route involves the acid-catalyzed esterification of 3-vinylbenzoic acid with methanol. While seemingly straightforward, this equilibrium reaction requires careful control to achieve high yields.
Q1: My reaction is not going to completion, and I have a significant amount of starting material left even after prolonged heating.
A1: The Fischer esterification is a reversible reaction.[5] The presence of water, a byproduct of the reaction, will shift the equilibrium back towards the starting materials.
-
Causality: The reaction is in equilibrium, and the removal of one of the products is necessary to drive the reaction to completion.
-
Troubleshooting:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, pushing the equilibrium towards the product side.
-
Water Removal: A Dean-Stark apparatus can be used to azeotropically remove the water as it is formed.
-
Choice of Catalyst: While sulfuric acid is common, it can cause side reactions like polymerization or oxidation.[9] Solid acid catalysts or other Lewis acids can be effective alternatives.[9]
-
| Parameter | Recommendation | Rationale |
| Methanol | Use as solvent (large excess) | Shifts the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) | A strong acid catalyst is required. |
| Water Removal | Dean-Stark trap (if not using excess methanol) | Removes a byproduct, driving the reaction forward. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
General Side Reactions and FAQs
Q1: My product has polymerized during the reaction or workup. How can I prevent this?
A1: The vinyl group in this compound is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Causality: The double bond can undergo free-radical polymerization.
-
Prevention:
-
Add a Polymerization Inhibitor: Small amounts of inhibitors like hydroquinone, hydroquinone monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) can be added to the reaction mixture and during purification (e.g., distillation).[10]
-
Temperature Control: Avoid excessive heating during the reaction and purification. Distillation should be performed under reduced pressure to lower the boiling point.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can initiate polymerization.
-
Q2: During my aqueous workup, I'm losing a significant amount of my product. What is the likely cause?
A2: Your ester is likely undergoing hydrolysis, also known as saponification if the workup is basic.[11]
-
Causality: Esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.[11] Basic hydrolysis is generally faster and irreversible.[12]
-
Prevention:
-
Neutralize Carefully: If your reaction is acidic, neutralize it with a mild base like sodium bicarbonate solution, and do so at a low temperature (0-5 °C).
-
Avoid Strong Bases: During workup, avoid using strong bases like sodium hydroxide unless saponification is the intended reaction.
-
Minimize Contact Time: Perform aqueous extractions quickly and separate the layers promptly to minimize the contact time between the ester and the aqueous phase.
-
Use Brine Washes: Washing the organic layer with a saturated sodium chloride solution (brine) can help to remove residual water and water-soluble impurities.
-
Purification Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add a minimal amount of a non-polar solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a hexane/ether mixture).
-
Stir or sonicate the mixture to break up the solid.
-
Cool the mixture in an ice bath to further decrease the solubility of TPPO.
-
Filter the mixture to remove the precipitated TPPO.
-
Wash the collected solid with a small amount of the cold solvent.
-
The filtrate contains your product, which can be further purified if necessary.
Protocol 2: General Workup and Purification
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities)
-
Brine
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography or distillation under reduced pressure (in the presence of a polymerization inhibitor).
References
- Wittig Reaction - Chemistry LibreTexts. (2023).
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository.
- Polymerization Inhibitors | [Synthesis & Materials]Products - FUJIFILM Wako Chemicals.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018).
- Heck reaction - Wikipedia.
- EP0903331A1 - Process for inhibiting polymerization during distillation of vinyl aromatics - Google Patents.
- Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (2023).
- Wittig Reaction - Common Conditions.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Heck Reaction - Organic Chemistry Portal.
- Heck Reaction - Chemistry LibreTexts. (2023).
- Wittig reaction - Wikipedia.
- The Wittig Reaction - Organic Reactions.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023).
- Heck Reaction—State of the Art - MDPI.
- Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents.
- How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? (2021).
- How we can remove triphenylphosphine oxide from mitsunobu mixture without column? (2014).
- Inhibition of polymerization during distillation of monomers - European Patent Office - EP 0301879 A2 - Googleapis.com.
- Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester.
- how to remove triphenylphosphine oxide from Wittig reaction - Benchchem.
- Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium - ResearchGate.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository.
- 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022).
- Inhibition of Free Radical Polymerization: A Review - MDPI. (2023).
- Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. - Chegg. (2016).
- Methyl 4-vinylbenzoate - The Royal Society of Chemistry.
- JP2534323B2 - Method for stabilizing methyl methacrylate - Google Patents.
- Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem - NIH.
- Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup - Benchchem.
- GC-MS analysis of methylated products generated by recombinant HcBSMTs... | Download Scientific Diagram - ResearchGate.
- US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents.
- Methyl benzoate - EZGC Method Translator.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Premature Polymerization of Methyl 3-vinylbenzoate
Welcome to the technical support center for methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Premature polymerization can be a significant impediment to successful experimentation, leading to loss of valuable material and time. This resource provides in-depth troubleshooting guides and frequently asked questions to help you mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization and why is it a concern for this compound?
A1: Premature polymerization is the unwanted self-reaction of monomer molecules (in this case, this compound) to form polymers, often appearing as a viscous liquid or solid. This process is typically initiated by factors such as heat, light (UV radiation), or the presence of radical species. For researchers, this is a critical issue as it alters the chemical properties of the monomer, rendering it unsuitable for controlled reactions and potentially damaging equipment. The polymerization of vinyl monomers is an exothermic process, meaning it releases heat. If uncontrolled, this can lead to a runaway reaction, where the increase in temperature further accelerates polymerization, creating a significant safety hazard.
Q2: How are inhibitors used to prevent the premature polymerization of this compound?
A2: Inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[1] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with and stabilizing these radicals, inhibitors effectively halt the polymerization process before it can escalate. Common inhibitors for vinyl monomers, like this compound, include phenolic compounds such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), as well as 4-tert-butylcatechol (TBC).[1]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: Proper storage is crucial for preventing the premature polymerization of this compound. It should be stored in a cool, dry, and dark environment. Exposure to heat and light should be minimized. Safety data sheets often recommend storing the compound in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2] For long-term stability, it is advisable to store this compound in a freezer at temperatures below -20°C.[3] The container should be tightly sealed to prevent exposure to air, as oxygen can sometimes participate in initiation reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | < -20°C (Freezer) | Minimizes thermal energy that can initiate polymerization. |
| Light | Store in an opaque or amber container in a dark location. | Prevents UV-induced initiation of polymerization. |
| Atmosphere | Tightly sealed container, consider inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Minimizes contact with oxygen which can form peroxides that initiate polymerization. |
| Inhibitor | Check for the presence of an inhibitor from the supplier. | Provides chemical stabilization against radical formation. |
Q4: Do I need to remove the inhibitor from this compound before my experiment?
A4: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization or other reactions where the inhibitor might interfere. The presence of the inhibitor will prevent or significantly slow down the desired polymerization reaction.
Q5: What is a common method for removing inhibitors like hydroquinone or MEHQ?
A5: A standard and effective method for removing phenolic inhibitors is to wash the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH). The acidic phenolic inhibitor reacts with the base to form a water-soluble salt, which is then extracted into the aqueous phase. This is typically followed by washing with distilled water to remove any residual base, drying the monomer over an anhydrous salt (like magnesium sulfate or calcium chloride), and finally, purification by distillation under reduced pressure.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling and use of this compound.
Issue 1: The monomer has become viscous or has solidified in the container.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Improper Storage Conditions | 1. Assess the extent of polymerization. If partially viscous, it may be possible to salvage the unpolymerized monomer. If fully solidified, the material is likely unusable. 2. Review storage protocol. Ensure the monomer is stored at the recommended temperature (<-20°C), protected from light, and in a tightly sealed container. | Elevated temperatures and light provide the activation energy for free radical formation, initiating polymerization. Oxygen can also contribute to the formation of initiating peroxides. |
| Inhibitor Depletion | 1. Check the age of the monomer. Inhibitors are consumed over time. 2. If the monomer is still liquid but viscosity has increased, consider adding a small amount of a suitable inhibitor (e.g., MEHQ or TBC) if immediate use is not planned. Note that this will require subsequent removal. | Inhibitors are sacrificial and get consumed as they scavenge free radicals. Once depleted, the monomer is susceptible to polymerization. |
Issue 2: A controlled polymerization reaction with this compound is not initiating or is proceeding very slowly.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Inhibitor Removal | 1. Repeat the inhibitor removal process. Ensure thorough washing with the basic solution and subsequent water washes. 2. Confirm the pH of the final water wash is neutral. This indicates that all the basic solution has been removed. 3. Perform a final purification step. Distillation under reduced pressure is highly effective at separating the monomer from any remaining non-volatile impurities, including the inhibitor. | Residual inhibitor will continue to scavenge the free radicals generated by your initiator, preventing the polymerization chain reaction from starting. |
| Presence of Oxygen | 1. Degas the monomer and solvent before reaction. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (nitrogen or argon) are effective. 2. Conduct the polymerization under an inert atmosphere. | Oxygen can act as an inhibitor or a co-initiator depending on the system. In many free-radical polymerizations, it reacts with initiator radicals to form less reactive peroxy radicals, thus inhibiting the reaction. |
Visualizing the Process: Polymerization and Inhibition
To better understand the chemical dynamics at play, the following diagrams illustrate the key processes.
Caption: A simplified workflow of free-radical polymerization.
Caption: The mechanism of action for a polymerization inhibitor.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
Materials:
-
This compound containing inhibitor
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Liquid-Liquid Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 10% NaOH solution two more times.
-
Wash the monomer with an equal volume of distilled water to remove any residual NaOH. Check the pH of the aqueous layer to ensure it is neutral.
-
Finally, wash the monomer with an equal volume of brine to aid in the removal of water.
-
Drain the washed monomer into a clean, dry Erlenmeyer flask.
-
-
Drying:
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to the monomer.
-
Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried monomer into a clean, dry round-bottom flask.
-
-
Purification (Optional but Recommended):
-
For high-purity applications, purify the monomer by vacuum distillation. This will also remove any dissolved polymer.
-
Assemble a vacuum distillation apparatus.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at the correct boiling point for this compound under the applied pressure.
-
Note: Purified, inhibitor-free this compound is highly susceptible to polymerization and should be used immediately or stored under appropriate conditions (refrigerated or frozen) for a very short period.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting premature polymerization.
References
Technical Support Center: Characterization of Impurities in Methyl 3-vinylbenzoate Samples
Welcome to the technical support center for the characterization of impurities in Methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities in your samples. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample and where do they come from?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. Common manufacturing processes include palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) and olefination reactions (e.g., Wittig reaction).
-
Process-Related Impurities: These are derived from the manufacturing process itself.
-
Unreacted Starting Materials: Depending on the synthesis, these could include methyl 3-bromobenzoate, methyl 3-iodobenzoate, or methyl 3-formylbenzoate.
-
Reagents and By-products: For a Wittig reaction, a common by-product is triphenylphosphine oxide. For a Heck reaction, you might encounter by-products from side reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, DMF, THF, acetone) can be present in the final product.
-
Catalyst Residues: In the case of cross-coupling reactions, residual metals like palladium may be present.
-
-
Degradation Products: These arise from the decomposition of this compound over time or under stress conditions.
-
Hydrolysis Products: The ester group can hydrolyze to form 3-vinylbenzoic acid.
-
Oxidation Products: The vinyl group is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or even cleavage of the double bond.
-
Polymers: The vinyl group can polymerize, especially when exposed to heat, light, or radical initiators.
-
-
Isomeric Impurities: Depending on the starting materials, you may have positional isomers, such as methyl 2-vinylbenzoate or methyl 4-vinylbenzoate.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: A systematic approach is crucial for identifying unknown peaks. The first step is to gather as much information as possible from your current analytical setup and then move to more advanced techniques.
-
Review the Synthesis: Consider the synthetic route used to prepare the this compound. This will help you predict the most likely process-related impurities.
-
UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC, examine the UV spectrum of the unknown peak. Compare it to the spectrum of this compound. Structural similarities may result in similar UV profiles.
-
Spiking Studies: If you have authentic standards of suspected impurities (e.g., starting materials), "spike" your sample with a small amount of the standard. If the peak area of the unknown increases, you have tentatively identified it.
-
LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Forced Degradation Studies: To determine if the unknown is a degradation product, subject a pure sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light).[1] If the unknown peak appears or increases under these conditions, it is likely a degradant.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, you may need to isolate the impurity using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a workflow to guide your impurity identification process:
Caption: A logical workflow for the identification of an unknown impurity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Q: My peaks for this compound and its impurities are broad, tailing, or not well-separated. What should I do?
A: Poor peak shape and resolution can compromise the accuracy of your quantification. Here are several factors to investigate and optimize:
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of acidic or basic impurities. For example, if 3-vinylbenzoic acid is present, a mobile phase pH below its pKa (~4) will keep it in its neutral form, leading to better retention and peak shape on a C18 column.
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slower gradient or a lower percentage of the organic solvent can improve the separation of closely eluting peaks.
-
Column Chemistry: A standard C18 column is a good starting point. However, if you have polar impurities, a column with a different stationary phase (e.g., a polar-embedded C18 or a phenyl-hexyl column) might provide better resolution.
-
Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution, but it will increase the run time. Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also affect selectivity.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
Protocol: Developing a Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or use a DAD for full spectral analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Rationale: This gradient method starts with a relatively high aqueous content to retain polar impurities and gradually increases the organic content to elute the main component and any non-polar impurities. The use of phosphoric acid helps to control the pH and improve the peak shape of any acidic components.[2]
Issue 2: Difficulty in Detecting and Identifying Volatile Impurities
Q: I suspect the presence of residual solvents or other volatile impurities, but I don't see them in my HPLC analysis. What is the best approach to analyze them?
A: HPLC is not ideal for highly volatile compounds. Gas Chromatography (GC) is the preferred technique for this purpose, typically coupled with a Mass Spectrometer (MS) for identification.
Protocol: GC-MS Analysis of Volatile Impurities
-
GC System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
Sample Preparation (Headspace): Accurately weigh approximately 50 mg of the this compound sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample. Seal the vial and incubate at a set temperature (e.g., 80 °C) before injection of the headspace vapor.
Rationale: Headspace GC-MS is a highly sensitive technique for analyzing residual solvents. By heating the sample in a sealed vial, the volatile compounds partition into the gas phase, which is then injected into the GC. This avoids injecting the non-volatile main component, which could contaminate the GC system. The mass spectrometer allows for the identification of the eluted compounds by comparing their mass spectra to a library (e.g., NIST).[3]
Typical Impurity Profile by GC-MS
| Impurity Type | Potential Compounds | Expected Elution |
| Residual Solvents | Acetone, Toluene, THF, Methanol | Early in the chromatogram |
| Starting Materials | Methyl 3-bromobenzoate | Later in the chromatogram |
| By-products | Triphenylphosphine oxide | May require higher temperatures |
Issue 3: Confirming the Structure of an Unknown Impurity
Q: I have the mass of an unknown impurity from LC-MS, but I am not certain of its structure. How can I confirm it?
A: While MS provides the molecular weight, NMR spectroscopy is the gold standard for unambiguous structure elucidation.
Protocol: Characterization by NMR Spectroscopy
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Isolation: Isolate a sufficient amount of the impurity (typically >1 mg) using preparative HPLC. Ensure the isolated fraction is pure by re-analyzing it with your analytical HPLC method.
-
Sample Preparation: Evaporate the solvent from the isolated fraction and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Analysis: Acquire a suite of NMR spectra:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing you to piece together the molecular structure.
-
Data Interpretation Example: If an impurity has a molecular weight of 148 g/mol (14 mass units less than this compound), it could potentially be 3-vinylbenzoic acid (from hydrolysis). In the ¹H NMR spectrum, you would expect to see the disappearance of the methyl singlet around 3.9 ppm and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).[4]
Caption: Workflow for structural elucidation of an isolated impurity using NMR.
Forced Degradation Study Guide
Q: How do I perform a forced degradation study for this compound to develop a stability-indicating method?
A: A forced degradation study intentionally degrades the sample to generate potential degradation products.[5] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradants from the main peak.[6]
Protocol: Forced Degradation of this compound
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions. Analyze the stressed samples by HPLC against an unstressed control sample.
| Stress Condition | Procedure | Potential Degradation Pathway |
| Acid Hydrolysis | Add 0.1 M HCl and heat at 60°C for 24-48 hours. | Hydrolysis of the ester to 3-vinylbenzoic acid. |
| Base Hydrolysis | Add 0.1 M NaOH and keep at room temperature for 12-24 hours. | Saponification of the ester to the sodium salt of 3-vinylbenzoic acid. |
| Oxidation | Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light. | Oxidation of the vinyl group (e.g., to an epoxide or aldehyde). |
| Thermal Degradation | Heat a solid sample at 80°C for 48 hours. | Polymerization or other thermal decomposition. |
| Photodegradation | Expose a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). | Polymerization or other light-induced reactions. |
Self-Validation: A successful stability-indicating method will show that the main peak is spectrally pure (using a DAD/PDA detector) and is well-resolved from all degradation peaks. The total peak area of the main component and all impurities should remain relatively constant (mass balance) to ensure that all significant degradants are being detected.
References
- Eiceman, G. A., & Stone, J. A. (2004). Ion Mobility Spectrometry. CRC press.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]
- Saki, et al. (1996). Boron-Wittig like reactions. Tetrahedron, 52(3), 915.
-
Baertschi, S. W., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(9), 2275-2287. Retrieved from [Link]
-
Jadhav, G. P., et al. (2016). Forced Degradation Studies: A Review. MedCrave Online Journal of Analitical and Pharmaceutical Research, 3(6). Retrieved from [Link]
-
Song, F., Wang, C., & Lin, W. (2011). Supporting Information for A Chiral Metal-Organic Framework for Sequential Asymmetric Catalysis. The Royal Society of Chemistry. Retrieved from [Link]
-
Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. Retrieved from [Link]
-
El-Shaheny, R. N., & El-Enany, N. M. (2013). Development and validation of HPLC method for the determination of metronidazole benzoate and related impurites in bulk and pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 4(7), 2736. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-347. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Al-Tohamy, R., et al. (2005). Methyl benzoate as a marker for the detection of mold in indoor building materials. Journal of Environmental Monitoring, 7(1), 64-69. Retrieved from [Link]
-
Deblock, M., et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 75(1), 96-100. Retrieved from [Link]
-
Sari, Y., et al. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology, 10(1), 25-31. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4229. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Production of Methyl 3-vinylbenzoate
Welcome to the technical support center for the scaled-up production of Methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to pilot plant and larger-scale manufacturing. We will address common challenges, provide in-depth troubleshooting guides, and offer frequently asked questions to ensure a robust and efficient production process. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
I. Foundational Synthesis Strategies and Key Considerations for Scale-Up
The synthesis of this compound on a larger scale typically relies on palladium-catalyzed cross-coupling reactions, primarily the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling. The choice between these methods often depends on the availability and cost of starting materials, as well as the desired process robustness.
A. Mizoroki-Heck Reaction: This reaction involves the coupling of methyl 3-halobenzoate (typically the bromide or iodide) with ethylene gas.
B. Suzuki-Miyaura Coupling: This method couples methyl 3-halobenzoate with a vinylboron species, such as vinylboronic acid or its esters.
When scaling up these reactions, several critical parameters must be carefully controlled to maintain yield, purity, and safety. These include efficient heat transfer, mass transfer (especially with gaseous reactants like ethylene), catalyst stability and turnover, and prevention of unwanted side reactions, most notably polymerization of the final product.
II. Troubleshooting Guide: Common Issues in Scaling Up this compound Production
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your scale-up experiments.
FAQ 1: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield when moving from a 1L to a 50L reactor for our Heck reaction. What are the likely causes and how can we troubleshoot this?
Answer:
A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential culprits and solutions:
-
Insufficient Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing is more difficult. For the Heck reaction with ethylene, poor gas dispersion can lead to low concentrations of ethylene in the liquid phase, slowing down the reaction.
-
Troubleshooting Steps:
-
Agitator Design and Speed: Evaluate the design of your reactor's agitator. A standard paddle stirrer may not be sufficient. Consider a gas-entraining impeller (e.g., a Rushton turbine) to improve gas dispersion. Increase the agitation speed, ensuring you are not causing excessive splashing.
-
Ethylene Sparging: Optimize the ethylene delivery system. A subsurface sparging tube with fine bubble diffusers will increase the gas-liquid interfacial area, enhancing mass transfer.
-
Reactor Baffles: Ensure your reactor has baffles to prevent vortex formation and promote better mixing.
-
-
-
Inefficient Heat Transfer and Temperature Gradients: The exothermic nature of the Heck reaction can lead to localized hot spots in a large reactor if cooling is not efficient. These hot spots can cause catalyst decomposition and promote side reactions.
-
Troubleshooting Steps:
-
Jacket Cooling and Internal Coils: Utilize both jacket cooling and internal cooling coils if your reactor is equipped with them. Ensure a high flow rate of the cooling fluid.
-
Controlled Reagent Addition: Add the catalyst or the aryl halide solution at a controlled rate to manage the exotherm.
-
Temperature Monitoring: Place multiple temperature probes at different locations within the reactor to monitor for temperature gradients.
-
-
-
Catalyst Deactivation: On a larger scale, the catalyst is exposed to reactants and solvents for longer periods, and the risk of contamination with catalyst poisons (e.g., oxygen, water, sulfur-containing impurities) is higher.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the process. Use deoxygenated solvents.
-
Catalyst Loading: While aiming for low catalyst loading is economical, a slight increase might be necessary at scale to compensate for minor deactivation.
-
Ligand Choice: For less reactive aryl chlorides, consider more robust and electron-donating ligands like adamantyl-based phosphines.[1] N-heterocyclic carbene (NHC) ligands are also known for their stability and high activity.[2]
-
-
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for a Heck Reaction
| Parameter | Lab-Scale (1L) | Pilot-Scale (50L) - Initial Attempt | Pilot-Scale (50L) - Optimized |
| Agitation | Magnetic Stir Bar (800 rpm) | Paddle Stirrer (200 rpm) | Rushton Turbine (400 rpm) with Baffles |
| Ethylene Addition | Balloon Pressure | Headspace Purge | Subsurface Sparging |
| Temperature Control | Oil Bath | Jacket Cooling Only | Jacket and Internal Coil Cooling |
| Catalyst Loading | 0.1 mol% | 0.1 mol% | 0.15 mol% |
| Typical Yield | 90% | 55% | 88% |
FAQ 2: Product Purity Issues - Presence of Side-Products
Question: Our Suzuki-Miyaura coupling is producing significant amounts of a homocoupled biaryl impurity (from the methyl 3-bromobenzoate). How can we minimize this?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially at the higher temperatures and longer reaction times that can be necessary for scale-up. Here’s how to address it:
-
Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of the boronic acid reagent and the oxidative homocoupling of the aryl halide.
-
Troubleshooting Steps:
-
Thorough Degassing: Degas all solvents and reagents thoroughly. The "freeze-pump-thaw" method is effective for smaller scales, but for larger volumes, sparging with an inert gas for an extended period is more practical.
-
Maintain Inert Atmosphere: Use a continuous positive pressure of nitrogen or argon throughout the reaction.
-
-
-
Base and Solvent Selection: The choice of base and solvent system is critical and can significantly influence the reaction pathway.
-
Troubleshooting Steps:
-
Base Strength and Solubility: A very strong base can sometimes promote homocoupling. Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The physical form of the base is also important; finely powdered and dry base is more effective.
-
Solvent System: Toluene with an aqueous base solution is a common and effective solvent system for large-scale Suzuki reactions.[3] The aqueous phase can help to solubilize the base and facilitate the transmetalation step. For a more environmentally friendly option, consider solvents like 2-methyltetrahydrofuran (2-MeTHF).
-
-
-
Reaction Temperature and Time:
-
Troubleshooting Steps:
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Reaction Monitoring: Monitor the reaction progress closely by HPLC. Once the starting material is consumed, cool the reaction down promptly to prevent prolonged heating that can lead to side-product formation.
-
-
Diagram 1: Troubleshooting Logic for Low Yield in Scale-Up
Caption: Decision tree for troubleshooting low yields during scale-up.
FAQ 3: Polymerization of this compound During Workup and Purification
Question: We are observing the formation of a solid, insoluble material during the distillation of our crude this compound. We suspect it's a polymer. How can we prevent this?
Answer:
The vinyl group in this compound is susceptible to radical polymerization, especially at elevated temperatures. This is a critical issue to manage during workup and purification.
-
Inhibition during Distillation:
-
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Before distillation, add a small amount of a radical inhibitor to the crude product. Common choices include hydroquinone (HQ) or 4-methoxyphenol (MEHQ). The amount needed is typically in the range of 100-500 ppm.
-
Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
Avoid Overheating: Do not heat the distillation pot to dryness, as this can concentrate any non-volatile initiators and lead to rapid polymerization.
-
-
-
Storage of the Purified Product:
-
Troubleshooting Steps:
-
Add Inhibitor for Storage: Add a small amount of an inhibitor (e.g., MEHQ) to the purified product if it is to be stored for an extended period.
-
Store Cold and in the Dark: Store the purified this compound in a refrigerator or freezer, in an amber bottle to protect it from light, which can initiate polymerization.
-
Inert Atmosphere: Store under an inert atmosphere to prevent the formation of peroxides, which can act as polymerization initiators.
-
-
III. Experimental Protocols for Key Processes
Protocol 1: Suzuki-Miyaura Coupling on a 50L Scale
Materials:
-
Methyl 3-bromobenzoate (5.0 kg, 23.25 mol)
-
Vinylboronic acid pinacol ester (4.30 kg, 27.90 mol)
-
Palladium(II) acetate (10.4 g, 0.0465 mol, 0.2 mol%)
-
SPhos (47.7 g, 0.116 mol, 0.5 mol%)
-
Potassium phosphate, finely powdered (8.9 kg, 41.85 mol)
-
Toluene, degassed (30 L)
-
Water, deionized and degassed (5 L)
Procedure:
-
Reactor Setup: Ensure the 50L reactor is clean, dry, and has been purged with nitrogen.
-
Reagent Charging: Charge the reactor with methyl 3-bromobenzoate, palladium(II) acetate, SPhos, and potassium phosphate under a positive pressure of nitrogen.
-
Solvent Addition: Add the degassed toluene and water to the reactor.
-
Inerting: Begin agitation and sparge the mixture with nitrogen for 30 minutes to ensure a fully inert atmosphere.
-
Vinylboronic Acid Ester Addition: Add the vinylboronic acid pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to 80-85 °C and monitor the reaction progress by HPLC. The reaction is typically complete in 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer with 2 x 10 L of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Hydroquinone (HQ) (approx. 200 ppm based on the weight of crude product)
Procedure:
-
Inhibitor Addition: Add the hydroquinone to the crude product in the distillation flask.
-
Vacuum Setup: Connect the flask to a vacuum distillation apparatus.
-
Distillation: Gradually apply vacuum and heat the flask. Collect the fractions that distill at the expected boiling point of this compound under the applied pressure.
-
Product Collection and Storage: Collect the purified product in a receiver containing a small amount of inhibitor. Store the product cold, in the dark, and under an inert atmosphere.
Diagram 2: General Workflow for this compound Production
Caption: A typical workflow for the synthesis and purification of this compound.
IV. References
-
Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in Suzuki–Miyaura and related coupling reactions. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Beller, M., & Zapf, A. (1998). The Heck Reaction in Industrial-Scale Synthesis. In Transition Metals for Organic Synthesis (pp. 121-131). Wiley-VCH. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Beller, M., et al. (1999). A New Efficient Palladium Catalyst for the Heck Reaction of Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 38(22), 3389-3391. [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results with Methyl 3-vinylbenzoate
Welcome to the Technical Support Center for Methyl 3-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and handling of this reactive vinylarene. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) at a Glance
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My reaction yield is consistently low. What are the primary factors to investigate?
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I'm observing significant polymer formation in my reaction or during workup. How can I prevent this?
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My final product is impure. What are the likely side-products and how can I remove them?
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How can I effectively monitor the progress of my reaction to identify the optimal endpoint?
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What are the best practices for the storage and handling of this compound to ensure its stability?
Section 1: Synthesis of this compound - Troubleshooting Common Routes
The synthesis of this compound can be approached through several common synthetic strategies. Below, we address frequent issues associated with two primary methods: the Heck reaction and the Wittig reaction.
The Heck Reaction Approach: Coupling of Methyl 3-bromobenzoate with a Vinyl Source
The Palladium-catalyzed Heck reaction is a powerful method for the formation of carbon-carbon bonds. However, its success is highly dependent on a range of factors.
Q: I am attempting a Heck reaction between Methyl 3-bromobenzoate and a vinyl source (e.g., ethylene, vinylboronic acid) and I am getting low to no conversion of my starting material. What should I investigate?
A: Low or no conversion in a Heck reaction can be attributed to several factors, primarily related to the catalyst's activity and the reaction conditions.
Troubleshooting Low Conversion in the Heck Reaction:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst | The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. Inefficient reduction will lead to a low concentration of the active catalyst. Furthermore, the phosphine ligand can be oxidized, rendering it unable to stabilize the Pd(0) center. | • Ensure your phosphine ligand is of high purity and has been stored under an inert atmosphere. • Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. • Ensure rigorous degassing of your solvent and reaction vessel to remove oxygen, which can oxidize the catalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Bulky, electron-rich phosphines are often required to promote the oxidative addition of the aryl bromide to the palladium center. | • For aryl bromides, tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective. |
| Incorrect Base | The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the catalytic cycle.[1] An unsuitable base can lead to a stalled reaction. | • For Heck reactions, common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). The choice of base can be solvent-dependent. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the stability and reactivity of the catalytic species. | • Aprotic polar solvents like DMF, DMAc, or NMP are commonly used and can aid in the solubility of the reagents and catalyst. |
Experimental Protocol: Heck Reaction for this compound
This is a representative protocol and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-bromobenzoate (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., DMF), a base (e.g., NEt₃, 2.0 equiv), and the vinylating agent (e.g., potassium vinyltrifluoroborate, 1.5 equiv).
-
Inhibitor: Add a polymerization inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone (a few crystals).[2]
-
Reaction: Heat the mixture with vigorous stirring at a predetermined temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify the crude product by flash column chromatography on silica gel.
The Wittig Reaction Approach: Olefination of Methyl 3-formylbenzoate
The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[3][4] However, challenges can arise from the stability of the ylide and the reaction conditions.
Q: I am performing a Wittig reaction with Methyl 3-formylbenzoate and a methylide ylide, but the yield is poor and I observe several byproducts. What could be the issue?
A: Poor yields in Wittig reactions can stem from issues with the ylide generation, side reactions of the aldehyde, or suboptimal reaction conditions.
Troubleshooting the Wittig Reaction:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Ylide Formation | The phosphonium ylide is typically generated by deprotonating a phosphonium salt with a strong base. Incomplete deprotonation leads to a lower concentration of the active nucleophile. | • Ensure the phosphonium salt is dry. • Use a sufficiently strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). • Allow sufficient time for the ylide to form before adding the aldehyde. The characteristic color change (often to deep red or orange) can indicate ylide formation. |
| Aldehyde Instability | Aldehydes can be prone to oxidation to the corresponding carboxylic acid or can undergo self-condensation (aldol reaction) under basic conditions.[5] | • Use freshly distilled or purified Methyl 3-formylbenzoate. • Add the aldehyde to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. |
| Steric Hindrance | While less of an issue with a simple methylide, sterically demanding aldehydes or ylides can slow down the reaction. | • If using a more substituted ylide, consider longer reaction times or slightly elevated temperatures after the initial addition. |
| Byproduct Formation | The primary byproduct is triphenylphosphine oxide (TPPO). Its removal can sometimes be challenging and can affect yield calculations if not properly separated. | • TPPO can often be removed by crystallization or careful column chromatography. In some cases, precipitating the TPPO from a non-polar solvent can be effective. |
Experimental Protocol: Wittig Reaction for this compound
This is a representative protocol and may require optimization.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi in hexanes, 1.05 equiv) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of Methyl 3-formylbenzoate (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2: The Challenge of Polymerization
A primary cause of inconsistent results and low yields when working with this compound is its propensity to polymerize, especially at elevated temperatures or in the presence of radical initiators.
Q: My product seems to be a viscous oil or a solid that is insoluble in common organic solvents. I suspect it has polymerized. How can I prevent this?
A: Polymerization of vinyl aromatic compounds is a common issue. The use of radical inhibitors is crucial to prevent this unwanted side reaction.
Strategies to Inhibit Polymerization:
-
In-Reaction Inhibition: Add a small amount of a radical scavenger to the reaction mixture, especially if the reaction is heated. Common inhibitors include:
-
Hydroquinone: A classic and effective inhibitor.
-
4-tert-Butylcatechol (TBC): Another widely used inhibitor.
-
Butylated hydroxytoluene (BHT): Effective at scavenging peroxy radicals.
-
-
Workup and Purification:
-
Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum.
-
When performing distillations, always add a fresh portion of a high-boiling inhibitor (like hydroquinone) to the distillation pot.
-
-
Storage: Store the purified this compound in a refrigerator (2-8 °C), protected from light, and with a small amount of an inhibitor like BHT.[6][7]
Section 3: Purification and Analysis of this compound
Ensuring the purity of your this compound is critical for its use in subsequent applications.
Q: How can I effectively purify my crude this compound and what are the common impurities I should look for?
A: Flash column chromatography is the most common method for purifying this compound.
Common Impurities and Their Removal:
| Impurity | Origin | Purification Strategy |
| Starting Material | Incomplete reaction. | Can usually be separated by column chromatography. Choose a solvent system that provides good separation on a TLC plate first. |
| Triphenylphosphine Oxide (TPPO) | Byproduct of the Wittig reaction. | Can be challenging to separate. A solvent system with a moderate polarity (e.g., ethyl acetate/hexanes) is often effective. Sometimes, TPPO can be crashed out of a non-polar solvent. |
| Palladium Residues | From Heck or other cross-coupling reactions. | Can often be removed by passing the crude product through a plug of silica gel or by treatment with activated carbon.[8] |
| Polymer | Unwanted side reaction. | The polymer is typically insoluble and can sometimes be removed by filtration if it has precipitated. If it is a soluble oligomer, careful chromatography may be required. |
| 3-Vinylbenzoic Acid | Hydrolysis of the methyl ester. | Can be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup.[9] |
Analytical Monitoring of Reactions
Q: How can I monitor the progress of my reaction to determine the optimal reaction time?
A: Several techniques can be used to monitor the reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material and product, as well as the detection of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. The vinyl protons of this compound will have characteristic signals in the olefinic region (around 5-7 ppm).
Visualizing Reaction Workflows
Heck Reaction Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemhume.co.uk [chemhume.co.uk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 3-vinylbenzoate Derivatives
For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel molecules is not merely a procedural step but the bedrock of reliable and reproducible science. Methyl 3-vinylbenzoate and its derivatives are versatile building blocks, pivotal in the synthesis of polymers and complex organic scaffolds. The presence of multiple reactive sites—the vinyl group, the ester, and the aromatic ring—necessitates a rigorous, multi-faceted analytical approach to ensure that the structure synthesized is the structure intended.
This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of this compound derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, presenting a synergistic workflow that ensures the highest degree of scientific integrity.
The Foundational Pillars of Structural Analysis
A single analytical technique is rarely sufficient for complete structural elucidation. Instead, we rely on the convergence of data from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The primary methods for validating this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography, supplemented by Infrared (IR) Spectroscopy.
Caption: Logical relationships between primary analytical techniques and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule. It operates on the principle of detecting the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. For this compound derivatives, ¹H NMR provides an exact count of chemically distinct protons and reveals their immediate electronic environment and neighboring protons through chemical shifts, integration, and splitting patterns. ¹³C NMR complements this by defining the carbon framework of the molecule.
The causality is direct: the unique electronic environment of each proton and carbon atom dictates its resonance frequency, providing an unambiguous fingerprint of the molecular structure. For instance, the characteristic signals for the vinyl protons, the aromatic protons with their specific substitution pattern, and the methyl ester protons are all clearly resolved and identifiable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[1] Ensure the sample dissolves completely.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans (e.g., 128 or more) and a longer acquisition time are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).
Comparative Data: Expected NMR Signals for this compound
| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Rationale / Key Information |
| Methyl Ester (-OCH₃) | ~3.9 ppm (singlet, 3H) | ~52.1 ppm | Confirms the methyl ester group. The singlet in ¹H indicates no adjacent protons. |
| Vinyl (=CH₂) | ~5.4 ppm (doublet, 1H)~5.8 ppm (doublet, 1H) | ~116.5 ppm | Two distinct signals for the terminal vinyl protons confirm their diastereotopic nature. |
| Vinyl (-CH=) | ~6.7 ppm (dd, 1H) | ~136.2 ppm | The doublet of doublets (dd) shows coupling to the two terminal vinyl protons. |
| Aromatic (Ar-H) | ~7.4 - 8.1 ppm (multiplet, 4H) | ~128.0 - 133.0 ppm | The specific splitting pattern in this region confirms the 1,3- (meta) substitution pattern on the benzene ring. |
| Ester Carbonyl (C=O) | N/A | ~166.5 ppm | Diagnostic downfield signal confirming the ester carbonyl carbon.[2] |
| Aromatic (C-COOCH₃) | N/A | ~130.5 ppm | Quaternary carbon attached to the ester group. |
| Aromatic (C-CH=CH₂) | N/A | ~137.5 ppm | Quaternary carbon attached to the vinyl group. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Causality: MS provides the exact molecular weight of a compound, serving as a fundamental validation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places, distinguishing between compounds with the same nominal mass. The causality lies in the direct relationship between mass and elemental composition.
Furthermore, when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), we can obtain fragmentation patterns.[3] These patterns, caused by the breakdown of the molecule in the ion source, provide structural clues that act as a secondary confirmation. For example, the loss of a methoxy radical (•OCH₃) or the entire methoxycarbonyl group is a common fragmentation pathway for methyl benzoates.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: [5]
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion (M⁺) and key fragment ions. Compare the M⁺ with the calculated molecular weight.
Comparative Data: Expected Mass Spectrometry Peaks for this compound
| Ion (m/z) | Identity | Rationale / Key Information |
| 162 | [M]⁺ | Molecular ion, confirming the molecular weight of C₁₀H₁₀O₂. |
| 131 | [M - OCH₃]⁺ | Loss of the methoxy radical, a characteristic fragmentation of methyl esters. |
| 103 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group, leaving the vinylbenzene cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |
Chromatographic Techniques: The Gatekeeper of Purity
Expertise & Causality: The data from NMR and MS are only meaningful if the analyzed sample is pure. Chromatography is the definitive tool for assessing purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the derivatives. For most this compound derivatives, which are reasonably volatile and stable, GC is an excellent choice. HPLC is also highly effective and is preferred for less volatile or thermally sensitive analogs.[1]
The causality is based on differential partitioning: components of a mixture are separated based on their relative affinities for a stationary phase (the column) and a mobile phase (a liquid for HPLC, a gas for GC). A pure compound should ideally yield a single, sharp peak.
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).[5]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For this compound, a 60:40 mixture of acetonitrile:water might be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~230-254 nm).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Comparison of Chromatographic Methods
| Technique | Advantages for this Application | Disadvantages / Considerations |
| HPLC-UV | Excellent for quantification; non-destructive; suitable for a wide range of derivatives, including non-volatile ones. | Requires solvent disposal; may require more method development to find optimal mobile phase. |
| GC-FID/MS | High resolution and sensitivity; ideal for volatile and thermally stable derivatives; direct coupling to MS provides structural information. | Not suitable for non-volatile or thermally labile derivatives; potential for on-column degradation. |
| TLC | Rapid, inexpensive, and excellent for reaction monitoring and preliminary purity checks.[6] | Not quantitative; lower resolution compared to HPLC/GC. |
An Integrated Workflow for Confident Validation
A robust validation strategy follows a logical progression, using quick, informative techniques first, followed by more definitive, resource-intensive methods on demonstrably pure samples.
Caption: A synergistic workflow for the structural validation of synthesized compounds.
This workflow demonstrates a self-validating system. An initial, rapid check with TLC and IR confirms the presence of the desired functional groups and gives a preliminary indication of purity. If the sample appears promising, a high-resolution chromatographic method like HPLC or GC is employed to obtain a quantitative purity value. Only when the purity is confirmed to be high (typically >95%) are the more resource-intensive NMR and HRMS analyses performed to assign the definitive structure and formula. This prevents the misinterpretation of data that could arise from analyzing an impure sample.
Conclusion
The structural validation of this compound derivatives is a critical process that demands a combination of analytical rigor and strategic thinking. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and chromatography, researchers can build an unassailable case for the structure and purity of their compounds. This integrated approach, grounded in an understanding of the causality behind each technique, not only ensures the reliability of current research but also accelerates the development of future innovations.
References
-
ResearchGate. Chromato-mass spectrum of vinyl ester of benzoic acid. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. PMC, NIH. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of esters from carboxylic acids and alcohols in the presence of N, N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine". Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. Vinyl benzoate. PubChem. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
ResearchGate. Synthesis of methyl benzoate derivatives by epidicatalysis. Available at: [Link]
- Google Patents. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. MM quadruply bonded complexes supported by vinylbenzoate ligands: synthesis, characterization, photophysical properties and application as synthons. PMC, NIH. Available at: [Link]
-
Practical Chemistry. Experiment 5.4.3f[7] – Preparation of methyl 3-nitrobenzoate in two steps. Available at: [Link]
-
The Royal Society of Chemistry. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Available at: [Link]
-
Journal of Lipid Research. Structural characterization of wax esters by electron ionization mass spectrometry. Available at: [Link]
-
Physics & Maths Tutor. OCR (B) Chemistry A-Level - PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Available at: [Link]
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- 7. Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymerization Methods for Methyl 3-Vinylbenzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of novel polymers, the choice of polymerization methodology is a critical determinant of the final material's properties and, consequently, its suitability for a given application. Methyl 3-vinylbenzoate, a functionalized styrene derivative, offers the potential for creating polymers with unique characteristics owing to its ester group. This guide provides an in-depth comparative analysis of the primary methods for the polymerization of this compound, offering insights into the mechanistic nuances, experimental considerations, and the resulting polymer characteristics.
Introduction to the Polymerization of this compound
This compound is a monomer that combines a polymerizable vinyl group with a methyl ester functionality on a benzene ring. This structure allows for the creation of poly(this compound), a polymer with potential applications in areas such as specialty coatings, and as a component in more complex macromolecular architectures. The polymerization behavior of vinyl benzoates can be complex, with factors such as steric hindrance and the electronic effects of the benzoate group influencing reactivity. Previous studies on the polymerization of vinyl benzoate have often reported challenges, including low yields and troublesome crosslinking in bulk and solution polymerizations[1]. This necessitates a careful selection and optimization of the polymerization technique to achieve desired molecular weights, low dispersity, and specific polymer architectures.
This guide will explore and compare three principal classes of polymerization techniques applicable to this compound:
-
Free-Radical Polymerization (Bulk, Solution, and Emulsion)
-
Controlled Radical Polymerization (Reversible Addition-Fragmentation chain Transfer - RAFT)
-
Ionic Polymerization (Anionic and Cationic)
We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic strategies.
Free-Radical Polymerization: The Conventional Approach
Free-radical polymerization is a widely used and versatile method for polymerizing a vast array of vinyl monomers[2]. The process is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to monomer units.
Mechanism of Free-Radical Polymerization
Causality in Experimental Choices:
-
Initiator Selection: The choice of initiator (e.g., AIBN, benzoyl peroxide) is dictated by the desired reaction temperature and the solvent, as the initiator's half-life is temperature-dependent.
-
Solvent Effects: The solvent can influence the rate of polymerization and chain transfer reactions. For vinyl benzoate, solvent choice is critical to manage viscosity and heat dissipation, especially in bulk and solution methods[3].
-
Temperature Control: Exothermic reactions are common in free-radical polymerization, and inadequate temperature control can lead to uncontrolled reactions and broad molecular weight distributions.
Comparative Analysis of Free-Radical Methods
| Parameter | Bulk Polymerization | Solution Polymerization | Emulsion Polymerization |
| Reaction Medium | Monomer only | Monomer + Solvent | Monomer emulsified in water with surfactant |
| Heat Dissipation | Poor | Good | Excellent |
| Viscosity | Very High | Low to Moderate | Low |
| Polymer Purity | High | May contain solvent residues | Contains surfactant residues |
| Molecular Weight | High, but difficult to control | Lower, dependent on solvent | Very High[1] |
| Polydispersity Index (PDI) | Broad | Can be narrow | Can be narrow |
| Process Control | Difficult, prone to autoacceleration | Good | Excellent |
Insights from Experimental Data:
Studies on the free-radical polymerization of vinyl benzoate have shown that the rate of polymerization is proportional to the square root of the initiator concentration[3]. However, bulk and solution polymerizations of vinyl benzoate have been reported to result in low yields and undesirable crosslinking[1]. In contrast, emulsion polymerization offers the advantage of achieving both high polymerization rates and high molecular weights[1]. A reported emulsion polymerization recipe for vinyl benzoate achieved 95% conversion in two hours at 75°C[1].
Controlled Radical Polymerization: Precision in Polymer Synthesis
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures[4].
Mechanism of RAFT Polymerization
Causality in Experimental Choices:
-
RAFT Agent Selection: The choice of the RAFT agent (a thiocarbonylthio compound) is crucial and depends on the monomer being polymerized. For vinyl esters like vinyl benzoate, xanthates are often effective RAFT agents[5].
-
Initiator-to-RAFT Agent Ratio: This ratio influences the polymerization rate and the final molecular weight of the polymer. A lower ratio generally leads to better control over the polymerization.
-
Solvent and Temperature: As with free-radical polymerization, these parameters affect the reaction kinetics and the stability of the RAFT agent.
Advantages of RAFT for Poly(this compound):
RAFT polymerization is particularly advantageous for producing well-defined block copolymers. For instance, a triblock copolymer of poly(vinyl benzoate)-b-poly(ethyleneglycol)-b-poly(vinyl benzoate) has been synthesized using RAFT, demonstrating the utility of this method for creating complex amphiphilic structures[6].
Ionic Polymerization: An Alternative Pathway
Ionic polymerization, which can be either anionic or cationic, proceeds via ionic propagating species. These methods are highly sensitive to impurities but can produce polymers with very narrow molecular weight distributions.
Anionic Polymerization
Anionic polymerization is initiated by a nucleophile, such as an organolithium compound, and is suitable for monomers with electron-withdrawing groups[7]. While there is limited specific literature on the anionic polymerization of this compound, the principles can be applied.
Potential Advantages and Challenges:
-
Advantages: Can produce highly monodisperse polymers and well-defined block copolymers.
-
Challenges: Requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, to prevent termination of the living anionic species[8]. The ester group of this compound could potentially undergo side reactions with the anionic initiator or propagating chain end.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating groups. The applicability of cationic polymerization to this compound is less certain due to the electron-withdrawing nature of the ester group, which would destabilize the propagating carbocation.
Comparative Summary of Polymerization Methods
| Feature | Free-Radical Polymerization | RAFT Polymerization | Anionic Polymerization |
| Control over MW and PDI | Poor to moderate | Excellent | Excellent |
| Monomer Scope | Broad | Broad | Restricted to monomers with electron-withdrawing groups |
| Reaction Conditions | Tolerant to impurities | Tolerant to impurities | Requires stringent, high-purity conditions |
| Synthesis of Architectures | Limited to branched polymers | Well-suited for block copolymers, star polymers, etc. | Excellent for block copolymers |
| Industrial Scalability | High | Moderate to High | Low to Moderate |
Experimental Protocols
Protocol 1: Emulsion Polymerization of this compound
This protocol is adapted from general procedures for the emulsion polymerization of vinyl benzoate[1][7][9].
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Potassium persulfate (KPS, initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water and sodium bicarbonate. Purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the surfactant (SDS) to the reactor and stir until fully dissolved.
-
In a separate vessel, prepare the monomer emulsion by adding this compound to a portion of the surfactant solution and stirring vigorously.
-
Heat the reaction vessel to 75°C.
-
Add the initiator (KPS) dissolved in a small amount of deionized water to the reactor.
-
Continuously add the monomer emulsion to the reactor over a period of 2 hours.
-
After the addition is complete, maintain the reaction at 75°C for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature. The resulting product is a stable latex of poly(this compound).
-
The polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Protocol 2: RAFT Polymerization of this compound
This protocol is based on general procedures for RAFT polymerization of vinyl esters[4][5].
Materials:
-
This compound (monomer)
-
Xanthate-based RAFT agent (e.g., O-ethyl-S-(1-phenylethyl) dithiocarbonate)
-
AIBN (initiator)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in anisole.
-
Add the this compound monomer to the solution.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Characterize the polymer by GPC (for molecular weight and PDI) and NMR.
Characterization of Poly(this compound)
The synthesized polymers should be characterized to determine their molecular weight, dispersity, and chemical structure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer[10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion[10].
Conclusion
The choice of polymerization method for this compound has a profound impact on the resulting polymer's properties.
-
Free-radical polymerization , particularly emulsion polymerization , offers a robust and scalable method for producing high molecular weight polymers, albeit with less control over the macromolecular architecture[1].
-
RAFT polymerization stands out as the method of choice for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and for the creation of advanced architectures like block copolymers[5][6].
-
Anionic polymerization remains a powerful tool for achieving highly uniform polymers but its application to this compound requires careful consideration of potential side reactions and stringent experimental conditions[8].
Researchers should select the polymerization technique that best aligns with their target polymer characteristics and application requirements. The protocols and comparative data presented in this guide provide a solid foundation for initiating and optimizing the synthesis of poly(this compound).
References
- Erhan, S. M. (1987). Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate.
- Kamachi, M., Satoh, J., Liaw, D. J., & Nazakura, S. (1979). The polymerization of vinyl benzoate. Die Makromolekulare Chemie, 180(5), 1339-1342.
- Sigma-Aldrich. (n.d.).
- Intertek. (n.d.).
- Morton, M., & Fetters, L. J. (1968). Procedures for homogeneous anionic polymerization.
- Gody, G., Perrier, S., & Zard, S. Z. (2014).
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2015). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. In Anionic Polymerization (pp. 1-13). Springer, Berlin, Heidelberg.
- Dow. (n.d.).
- Hirao, A., & Hayashi, M. (2004). Anionic vinyl polymerization—50 years after Michael Szwarc. Progress in Polymer Science, 29(1), 29-111.
- Besada, L. N., Peruzzo, P. J., Cortizo, A., & Cortizo, M. S. (2018). Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol)-b-poly(vinyl benzoate) triblock copolymers by RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1649-1657.
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- The Royal Society of Chemistry. (2011).
- Kamm, O., & Segur, J. B. (1923).
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- de la Cal, J. C., Leiza, J. R., & Asua, J. M. (2003). Bulk Free Radical Polymerization of Methyl Methacrylate and Vinyl Acetate: A Comparative Study.
- Brar, A. S., & Kumar, R. (1992). NMR analysis of the microstructure of poly(methyl acrylate-co-N-vinylcarbazole). Journal of Applied Polymer Science, 45(10), 1817-1824.
- List Technology AG. (n.d.).
- Odian, G. (2004).
- Nicolas, J., Dire, C., Mueller, L., Baka, M., & Harrisson, S. (2013). Degradable vinyl polymer particles by radical aqueous emulsion copolymerization of methyl methacrylate and 5,6-benzo-2-methylene-1,3-dioxepane. Polymer Chemistry, 4(6), 1911-1920.
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A Comparative Guide to the Polymerization of Methyl 3-vinylbenzoate and Methyl 4-vinylbenzoate
For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. Within the family of vinylbenzoate esters, the isomeric placement of the vinyl group on the aromatic ring presents a subtle yet potentially significant structural variable. This guide offers an in-depth technical comparison of two such isomers: methyl 3-vinylbenzoate and methyl 4-vinylbenzoate, in the context of their polymerization behavior and the resultant polymer characteristics.
While direct, head-to-head comparative studies of these two specific isomers are not extensively documented in the current body of scientific literature, this guide will leverage established principles of polymer chemistry, alongside available experimental data for structurally analogous compounds, to provide a robust and insightful analysis. We will explore the theoretical underpinnings of their reactivity, postulate their behavior in homopolymerization, and infer the properties of their respective polymers, all while highlighting the areas where further experimental validation is warranted.
The Isomeric Influence: A Theoretical Examination of Reactivity
The position of the vinyl substituent on the benzoate ring—meta (3-position) versus para (4-position)—is the key differentiator between this compound and methyl 4-vinylbenzoate. This seemingly minor change can influence the electronic environment of the vinyl double bond, which in turn can affect its reactivity in free-radical polymerization.
In the case of methyl 4-vinylbenzoate, the vinyl group is in conjugation with the electron-withdrawing methyl ester group through the aromatic ring. This conjugation can influence the electron density of the vinyl double bond via resonance. For this compound, the vinyl group is not in direct conjugation with the ester group, and any electronic influence is primarily through inductive effects.
However, a study on the radical copolymerization of various para-substituted vinyl benzoates has indicated that the polar effects of the substituents on the vinyl group and the propagating radical are somewhat attenuated by the intervening carboxyl group[1]. This suggests that while electronic differences exist between the meta and para isomers, their impact on polymerization kinetics may be less pronounced than in more directly conjugated systems like substituted styrenes.
Caption: Structural comparison and predominant electronic effects of methyl 4-vinylbenzoate and this compound.
Homopolymerization Behavior: A Postulated Comparison
In the absence of direct comparative kinetic data, we can infer the homopolymerization behavior of these isomers based on the principles of free-radical polymerization.
Polymerization Kinetics
The overall rate of free-radical polymerization is dependent on the rates of initiation, propagation, and termination. Given the subtle electronic differences between the two isomers, it is plausible that their homopolymerization rates under identical conditions would be of a similar order of magnitude. The separation of the vinyl group from the ester functionality by the phenyl ring likely minimizes significant differences in radical stabilization that would lead to vastly different propagation rate constants.
Caption: Generalized workflow for free-radical polymerization.
Polymer Structure
The polymerization of vinyl monomers typically proceeds via a head-to-tail addition mechanism to minimize steric hindrance and generate a more stable propagating radical. It is highly probable that both this compound and methyl 4-vinylbenzoate follow this conventional addition pattern. The isomeric position of the ester group is unlikely to significantly influence the regioselectivity of the radical addition to the vinyl group. Consequently, the resulting polymers, poly(this compound) and poly(methyl 4-vinylbenzoate), are expected to have similar linear, head-to-tail microstructures.
A Comparative Overview of Polymer Properties
The properties of a polymer are intrinsically linked to its chemical structure, molecular weight, and intermolecular forces. Based on the expected structural similarities of the polymers derived from these two isomers, we can infer their physical and thermal properties.
| Property | Poly(this compound) (Inferred) | Poly(methyl 4-vinylbenzoate) (Inferred) | Rationale for Comparison |
| Glass Transition Temp. (Tg) | Expected to be similar to the para-isomer. | A general value for poly(vinyl benzoate) is reported as 71 °C[2]. | The Tg is influenced by chain stiffness and intermolecular forces. The structural similarity suggests comparable chain mobility and packing, leading to similar Tg values. |
| Thermal Stability | Likely to exhibit similar thermal decomposition profiles to the para-isomer. | Expected to have good thermal stability due to the aromatic side chains. | The primary degradation pathways are likely to be similar, involving ester pyrolysis and main-chain scission. The bond energies within the two isomeric structures are comparable. |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and toluene. | Soluble in common organic solvents such as THF, chloroform, and toluene. | The similar chemical composition and polarity of the repeating units suggest they will have comparable solubility profiles. |
| Mechanical Properties | Expected to be a rigid, amorphous solid. | Expected to be a rigid, amorphous solid. | The bulky, aromatic side groups in both polymers will restrict chain motion, leading to rigid materials. |
Generalized Experimental Protocol for Free-Radical Solution Polymerization
This protocol provides a representative procedure for the homopolymerization of a methyl vinylbenzoate monomer. It should be noted that optimization of reaction conditions may be necessary for each specific isomer to achieve desired molecular weights and conversions.
Materials:
-
This compound or Methyl 4-vinylbenzoate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent), anhydrous
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and other appropriate glassware
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer Purification: The monomer is passed through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer and anhydrous toluene. The desired monomer concentration is typically in the range of 1-2 M.
-
Initiator Addition: AIBN is added to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: The flask is backfilled with an inert gas (N2 or Ar) and immersed in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). The reaction is allowed to proceed with stirring for a predetermined time (e.g., 6-24 hours).
-
Termination and Precipitation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Experimental workflow for the free-radical solution polymerization of methyl vinylbenzoate.
Conclusion and Future Directions
This analysis underscores a clear gap in the polymer science literature. Future research should focus on a direct, systematic comparison of these two isomers. Specifically, studies determining their reactivity ratios in copolymerizations with a common monomer (e.g., styrene or methyl methacrylate) would provide invaluable quantitative data on their relative reactivities. Furthermore, a detailed characterization of the thermal and mechanical properties of the homopolymers synthesized under identical conditions is necessary to experimentally validate the inferred similarities and identify any subtle but potentially important differences. Such studies would provide a more complete understanding of the structure-property relationships in this class of polymers and enable more informed monomer selection for various applications.
References
A Comparative Guide to Methyl 3-vinylbenzoate and Other Commercially Significant Vinyl Monomers
This guide presents a comprehensive comparison of Methyl 3-vinylbenzoate (M3VB), a functionalized styrenic monomer, with other widely utilized vinyl monomers, including styrene, methyl methacrylate (MMA), and vinyl acetate. By examining their physicochemical properties, polymerization kinetics, and the characteristics of their resultant polymers, this document aims to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed monomer selection and the strategic design of novel polymeric materials.
Introduction: The Strategic Advantage of Functionalized Monomers
In the realm of polymer science, the introduction of functional groups onto a monomer backbone is a powerful strategy for tailoring the properties of the final material. This compound, a derivative of styrene, embodies this principle by incorporating a methoxycarbonyl group at the meta position of the phenyl ring. This seemingly subtle modification has profound implications for the monomer's reactivity and the functionality of the resulting polymer, offering a unique combination of styrenic polymerization characteristics with the potential for post-polymerization modification. This guide will objectively dissect these attributes in comparison to established industrial monomers.
Comparative Physicochemical Properties
A fundamental understanding of a monomer's physical and chemical properties is paramount for its effective application in polymer synthesis. The following table summarizes key physicochemical data for this compound and a selection of common vinyl monomers.
| Property | This compound | Styrene | Methyl Methacrylate (MMA) | Vinyl Acetate |
| CAS Number | 38383-50-5[1] | 100-42-5 | 80-62-6[2] | 108-05-4[3] |
| Molecular Formula | C₁₀H₁₀O₂ | C₈H₈[4] | C₅H₈O₂[5] | C₄H₆O₂[3] |
| Molecular Weight ( g/mol ) | 162.19 | 104.15 | 100.12 | 86.09[3] |
| Appearance | - | Colorless to yellowish oily liquid[6] | Colorless, volatile liquid[2] | Colorless, flammable liquid[3][7] |
| Boiling Point (°C) | - | 145[4] | 100-101[8] | 72.7 |
| Density (g/cm³) | - | 0.909[9] | ~0.943[5] | 0.932 |
| Solubility in Water | - | Slightly soluble[6] | Moderately soluble (15.8 g/L)[2] | Slightly soluble (2%)[10][11] |
Polymerization Reactivity: A Deeper Dive
The polymerization behavior of a vinyl monomer is intrinsically linked to the electronic and steric nature of its substituent groups. The methoxycarbonyl group in this compound, being an electron-withdrawing group, significantly influences the electron density of the vinyl group, thereby affecting its reactivity in polymerization.
Influence of Substituents on Monomer Reactivity
The reactivity of vinyl monomers can be understood through the lens of the Hammett equation, which correlates reaction rates with the electronic effects of substituents on an aromatic ring. For substituted styrenes, electron-withdrawing groups (EWGs) have been shown to increase the rate of polymerization in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[7] This is attributed to the stabilization of the radical intermediate. Conversely, electron-donating groups (EDGs) can decrease the polymerization rate.[7]
The meta-position of the ester group in M3VB is significant. Unlike a para-substituent, a meta-substituent exerts its electronic influence primarily through an inductive effect, with a less pronounced resonance effect. This positions M3VB's reactivity in a unique space compared to other substituted styrenes.
The following diagram illustrates the general workflow for a comparative polymerization study.
Caption: A generalized workflow for the comparative study of vinyl monomer polymerization.
Quantitative Comparison of Reactivity: The Q-e Scheme
The Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity ratios in a copolymerization. 'Q' represents the reactivity of a monomer due to resonance stabilization, while 'e' reflects the polarity of the vinyl group. A higher 'Q' value indicates greater reactivity, and the 'e' value signifies the electron-donating (negative 'e') or electron-withdrawing (positive 'e') nature of the substituents.
| Monomer | Q Value | e Value |
| Styrene | 1.00 | -0.80[4] |
| Methyl Methacrylate (MMA) | 0.74 | 0.40 |
| Vinyl Acetate | 0.026 | -0.22 |
| This compound (Predicted) | ~1.0 | Positive |
This predicted positive 'e' value for M3VB suggests it would have a tendency to alternate in copolymerization with electron-rich monomers like styrene.
Properties of the Resulting Polymers
The choice of monomer directly dictates the properties of the resulting polymer. Key characteristics such as glass transition temperature (Tg), thermal stability, and the potential for further chemical modification are of paramount importance.
Thermal Properties: Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is influenced by factors such as chain stiffness, intermolecular forces, and the bulkiness of side groups.
For substituted polystyrenes, the Tg is influenced by the nature and position of the substituent. While a definitive Tg for poly(this compound) is not widely reported, we can draw comparisons with related polymers. Generally, bulky side groups and polar interactions tend to increase the Tg.
| Polymer | Glass Transition Temperature (Tg, °C) |
| Polystyrene | ~100[12] |
| Poly(methyl methacrylate) (atactic) | ~105[13] |
| Poly(vinyl acetate) | 30-40 |
| Poly(4-acetoxystyrene) | 116[14] |
Given the structural similarity to poly(4-acetoxystyrene), it is plausible that poly(this compound) would exhibit a Tg above that of polystyrene.
The following diagram illustrates the impact of substituent electronic effects on the stability of the propagating radical in ATRP, which in turn affects polymerization rates.
Caption: Influence of substituent electronic effects on radical stability and polymerization rate in ATRP.
Post-Polymerization Modification: A Key Advantage of M3VB
A significant advantage of incorporating monomers like this compound is the potential for post-polymerization modification. The ester functionality of the benzoate group provides a reactive handle for further chemical transformations. For instance, the methyl ester can be hydrolyzed to yield a carboxylic acid group, transforming the non-polar polystyrene derivative into a functionalized, potentially water-soluble polymer.
This opens up a wide range of applications, from drug delivery systems where the carboxylic acid can be used for bioconjugation, to pH-responsive materials and coatings. This versatility is a distinct advantage over non-functionalized monomers like styrene.
The diagram below outlines the post-polymerization hydrolysis of poly(this compound).
Caption: Post-polymerization hydrolysis of the ester group in poly(this compound).
Experimental Protocols
To facilitate further research and validation of the concepts discussed, the following section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Comparative Atom Transfer Radical Polymerization (ATRP) of Vinyl Monomers
This protocol describes a general procedure for the controlled polymerization of vinyl monomers, which can be adapted for a comparative study of this compound, styrene, and methyl methacrylate.[7]
Materials:
-
Monomer (this compound, Styrene, or Methyl Methacrylate), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
2,2'-Bipyridine (bipy)
-
1-Phenylethyl bromide (1-PEBr) as initiator
-
Anisole or Diphenyl ether (solvent), deoxygenated
-
Argon or Nitrogen gas
-
Schlenk flask and other standard glassware
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 0.04 mmol) and bipy (e.g., 0.08 mmol) to a Schlenk flask under an inert atmosphere.
-
Reaction Mixture: In a separate flask, prepare a solution of the monomer (e.g., 4 mmol) in the deoxygenated solvent.
-
Initiation: Transfer the monomer solution to the Schlenk flask containing the catalyst system via a degassed syringe.
-
Zero Point: Take an initial sample (t=0) to determine the initial monomer concentration by gas chromatography (GC) or NMR.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Sampling: At timed intervals, withdraw samples using a degassed syringe and quench the polymerization by exposing the sample to air and diluting with a suitable solvent (e.g., THF).
-
Analysis: Determine monomer conversion for each time point using GC or NMR. Analyze the molecular weight and polydispersity index (PDI) of the polymer samples by Gel Permeation Chromatography (GPC).
Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for measuring the Tg of the synthesized polymers.[3][11]
Materials:
-
Polymer sample (5-10 mg), dried
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample to a temperature below the expected Tg (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan (e.g., 10 °C/min) to a temperature above the Tg.
-
-
Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve of the second heating scan.
Protocol 3: Hydrolysis of Poly(methyl vinylbenzoate)
This protocol provides a general method for the hydrolysis of the ester groups in a polymer like poly(this compound) to carboxylic acid groups.[15]
Materials:
-
Poly(this compound)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetone
-
Round-bottom flask and condenser
Procedure:
-
Dissolution: Dissolve the poly(this compound) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Hydrolysis Reagent: Prepare a solution of NaOH in methanol.
-
Reaction: Add the methanolic NaOH solution to the polymer solution. Heat the mixture under reflux for a specified period (e.g., 2 hours at 50 °C). The progress of the reaction can be monitored by techniques like FT-IR spectroscopy (disappearance of the ester carbonyl peak and appearance of a carboxylic acid peak).
-
Precipitation: After the desired degree of hydrolysis is achieved, cool the reaction mixture and precipitate the functionalized polymer by adding it to a non-solvent like acetone.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted reagents and byproducts, and dry it under vacuum.
Conclusion
This compound emerges as a versatile monomer that bridges the gap between conventional styrenic polymers and functional materials. Its polymerization behavior, influenced by the electron-withdrawing methoxycarbonyl group, offers opportunities for controlling reaction kinetics and copolymer composition. The true potential of M3VB, however, lies in the post-polymerization modification of its ester functionality, which enables the creation of polymers with tailored properties for advanced applications in fields ranging from specialty coatings to biomedical engineering. This guide has provided a foundational comparison and experimental framework to empower researchers in harnessing the unique attributes of this and other functional vinyl monomers.
References
- Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.
- Roberts, D. E. (1951). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 46(4), 271-284.
-
Department of the Environment and Energy, Australia. (2018). Styrene (ethenylbenzene). Retrieved from [Link]
-
Shanghai Douwin Chemical Co.,Ltd. (n.d.). Overview of Methyl Methacrylate. Retrieved from [Link]
-
Britannica. (n.d.). Styrene. Retrieved from [Link]
-
Xometry. (2023). Methyl Methacrylate (MMA): Definition, Uses, and Types. Retrieved from [Link]
-
PubChem. (n.d.). Vinyl Acetate. Retrieved from [Link]
-
PubChem. (n.d.). Styrene. Retrieved from [Link]
-
Vedantu. (n.d.). Styrene: Structure, Properties, Uses & Key Reactions Explained. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Styrene. Retrieved from [Link]
-
AZoM. (2021). Differential Scanning Calorimetry (DSC) analysis in Polymeric Materials. Retrieved from [Link]
-
Linseis. (n.d.). Polystyrene PS - detailed analysis. Retrieved from [Link]
- Tong, L. K. J., & Kenyon, W. O. (1947). Heats of Polymerization. III. Styrene and Substituted Styrenes. Journal of the American Chemical Society, 69(6), 1423–1425.
-
ResearchGate. (n.d.). DSC curves corresponding to polystyrene and the PS − Cloi20A nanocomposite. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US2266996A - Hydrolysis of polymerized vinyl esters.
-
ResearchGate. (n.d.). Glass transition temperature of PVA coating samples. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-ethenylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Glass transition temperature of the polymeric materials. Retrieved from [Link]
-
Scholars' Mine. (2008). Glass Transition Behavior of Poly(Methyl Acrylate) End-Grafted by ATRP to Amorphous Silica. Retrieved from [Link]
-
AFINITICA. (1973). Glass transition temperatures of poly(alkyl [alpha]-cyanoacrylates). Retrieved from [Link]
- Google Patents. (n.d.). US3200104A - Method of making fully hydrolyzed polyvinyl alcohol products.
-
ResearchGate. (n.d.). Scheme 6: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s, and.... Retrieved from [Link]
-
ResearchGate. (n.d.). RAFT Polymerization of Activated 4-Vinylbenzoates. Retrieved from [Link]
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Performance Evaluation of Poly(Methyl 3-vinylbenzoate): A Comparative Guide
A note to our audience of researchers, scientists, and drug development professionals: Direct experimental data on the synthesis, polymerization, and performance of poly(methyl 3-vinylbenzoate) is notably scarce in published scientific literature. This guide, therefore, takes a first-principles approach, leveraging established knowledge of its structural isomers and analogous polymers to provide a well-reasoned, comparative evaluation. We will clearly distinguish between established data for benchmark polymers and the inferred properties of our target polymer, offering a robust framework for future research and application development.
Introduction: The Potential of Substituted Vinyl Benzoate Polymers
Polymers derived from vinyl benzoate and its derivatives represent a class of materials with intriguing properties, stemming from the combination of a flexible vinyl backbone and a rigid aromatic side group. The specific placement of substituents on the benzoate ring can significantly influence the polymer's thermal, mechanical, and chemical properties. This guide focuses on the meta-substituted isomer, this compound (M3VB), and its corresponding polymer, poly(this compound) (PM3VB). By comparing its anticipated performance with two widely-used commercial polymers, Polystyrene (PS) and Poly(methyl methacrylate) (PMMA), we aim to highlight its potential advantages and research opportunities.
Synthesis and Polymerization of this compound: An Overview
The polymerization of vinyl benzoate monomers is known to be challenging, often characterized by slow polymerization rates.[3] This is attributed to the potential for the growing radical to form a reversible complex with the aromatic ring, which can decrease the rate of propagation.[3]
Proposed Synthesis and Polymerization Workflow
The following diagram illustrates a probable pathway for the synthesis of M3VB and its subsequent polymerization.
Comparative Performance Analysis: PM3VB vs. PS and PMMA
To contextualize the potential performance of PM3VB, we will compare its anticipated properties against the well-established characteristics of Polystyrene and Poly(methyl methacrylate).
Structural Comparison
The key structural differences and similarities between the repeating units of these three polymers are crucial for understanding their performance.
Performance Metrics: A Comparative Table
The following table summarizes the known properties of PS and PMMA, alongside the anticipated properties of PM3VB based on chemical principles.
| Property | Poly(this compound) (PM3VB) - Anticipated | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Higher than PS, likely > 100 °C | ~90-100 °C[4] | ~85-165 °C[5] |
| Heat Deflection Temp. | Likely higher than PS | 70–90°C[6] | ~80 °C (standard grades)[7] |
| Mechanical Properties | |||
| Tensile Strength | Likely higher than PS | up to 60 MPa[6] | 30 to 50 MPa[8] |
| Hardness & Rigidity | High, likely brittle | Hard, brittle[9][10] | High hardness, scratch-resistant[11] |
| Optical Properties | |||
| Transparency | Potentially transparent | Excellent transparency (88-92% light transmittance)[6] | Excellent transparency (up to 92% light transmittance)[5][12] |
| Chemical Resistance | |||
| Solvent Resistance | Likely soluble in many organic solvents | Soluble in many organic solvents, chlorinated solvents, and aromatic hydrocarbons[9] | Swells and dissolves in many organic solvents[5] |
Discussion and Rationale for Anticipated Performance
The anticipated properties of PM3VB are rooted in the influence of its molecular structure:
-
Thermal Stability: The presence of the rigid benzoate group is expected to restrict the mobility of the polymer chains, leading to a higher glass transition temperature compared to the less bulky phenyl group in Polystyrene. The meta linkage may allow for slightly more conformational freedom than a para linkage, but a significant increase in Tg over PS is still expected.
-
Mechanical Properties: The bulky and polar side group in PM3VB is likely to result in a stiff and rigid polymer, similar to PS and PMMA. This rigidity often comes at the cost of brittleness. The tensile strength is anticipated to be comparable to or slightly higher than that of PS due to the polar interactions introduced by the ester group.
-
Chemical Resistance: Like PS and PMMA, PM3VB is expected to be susceptible to dissolution in a range of organic solvents due to the presence of the aromatic ring and the ester group. The ester group is also a potential site for hydrolysis under acidic or basic conditions.
Experimental Protocols for Performance Evaluation
For researchers interested in validating the performance of PM3VB, the following standard experimental protocols are recommended.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of PM3VB.
-
Methodology:
-
Accurately weigh 5-10 mg of the PM3VB sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase thermal history.
-
Cool the sample to a temperature well below its expected Tg (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same controlled rate (e.g., 10 °C/min) to a temperature above the Tg.
-
The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Mechanical Testing: Tensile Strength
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break of PM3VB.
-
Methodology:
-
Prepare dog-bone shaped specimens of PM3VB according to a standard specification (e.g., ASTM D638).
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
-
Workflow for Polymer Characterization
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- 12. pom-material.com [pom-material.com]
A Comparative Guide to Confirming the Purity of Synthesized Methyl 3-vinylbenzoate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's purity is a cornerstone of scientific rigor. Even minute impurities can lead to skewed experimental results, misleading structure-activity relationships, and potential safety concerns. This guide provides an in-depth technical comparison of the primary analytical techniques for verifying the purity of synthesized Methyl 3-vinylbenzoate, a valuable building block in polymer chemistry and organic synthesis. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
The Imperative of Orthogonal Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates different physicochemical properties of the molecule. Therefore, employing a suite of orthogonal (complementary) methods is crucial for a comprehensive assessment. For a relatively small, volatile, and UV-active molecule like this compound, the most powerful combination of techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Overview of Analytical Techniques
| Analytical Technique | Principle of Purity Assessment | Strengths | Limitations |
| ¹H NMR Spectroscopy | Quantitative analysis of proton signals relative to a certified internal standard. The integral of each signal is directly proportional to the number of protons it represents.[1][2] | Provides structural confirmation and quantitative purity in a single experiment. Highly reproducible and accurate. | Less sensitive to non-proton-containing impurities. Can be complex to interpret with overlapping signals. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. Purity is determined by the relative area of the main peak in the total ion chromatogram. | Excellent for identifying and quantifying volatile impurities. High sensitivity and provides structural information from fragmentation patterns.[3] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC with UV Detection | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase. Purity is assessed by the relative area of the analyte peak.[4] | Versatile for a wide range of compounds. High quantitative accuracy and precision. | Does not provide definitive structural information without a mass spectrometer detector. |
| FTIR Spectroscopy | Identification of functional groups based on their characteristic absorption of infrared radiation.[5] | Rapid and non-destructive. Excellent for confirming the presence of key functional groups and the absence of certain impurities (e.g., starting materials with different functional groups). | Primarily a qualitative technique; not ideal for quantification of minor impurities. |
In-Depth Analysis and Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: Quantitative ¹H NMR (qNMR) is arguably the most powerful technique for determining the purity of a primary standard.[6] The principle lies in the direct proportionality between the integrated area of a specific proton signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a known proton signal from the analyte with that of a certified internal standard of known concentration, an absolute purity value can be calculated. The choice of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity. For this compound, a good choice would be 1,4-dinitrobenzene or maleic anhydride.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently agitate to dissolve the sample completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons, which is crucial for accurate integration. A typical D1 for small molecules is 30-60 seconds.
-
Acquire at least 8-16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the singlet from the methyl ester protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Expected ¹H NMR Data for this compound (in CDCl₃):
-
~8.0 ppm (s, 1H): Aromatic proton ortho to the ester.
-
~7.8 ppm (d, 1H): Aromatic proton para to the ester.
-
~7.5 ppm (d, 1H): Aromatic proton ortho to the vinyl group.
-
~7.4 ppm (t, 1H): Aromatic proton meta to both groups.
-
~6.7 ppm (dd, 1H): Vinylic proton alpha to the aromatic ring.
-
~5.8 ppm (d, 1H): Vinylic proton trans to the aromatic ring.
-
~5.3 ppm (d, 1H): Vinylic proton cis to the aromatic ring.
-
~3.9 ppm (s, 3H): Methyl ester protons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is an exceptionally sensitive technique for identifying and quantifying volatile impurities.[3] The gas chromatograph separates components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique "fingerprint" for each compound. For this compound, common impurities from a Wittig synthesis could include the starting material (methyl 3-formylbenzoate), the Wittig salt, and triphenylphosphine oxide.[7] GC-MS is ideal for detecting residual starting aldehyde.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).
-
Expected Mass Spectrum Fragmentation for this compound (m/z):
-
162 (M⁺): Molecular ion.
-
131: Loss of -OCH₃ radical.
-
103: Loss of -COOCH₃ radical.
-
77: Phenyl cation.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. For a moderately polar compound like this compound, reverse-phase HPLC with a C18 column is the method of choice.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (the C18 column) and a polar mobile phase. By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of impurities with different polarities can be effectively separated. UV detection is suitable due to the aromatic nature of the compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time of the main peak should be consistent with a reference standard if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized molecule and the absence of functional groups from starting materials.[5] For this compound, we expect to see characteristic absorptions for the ester carbonyl group, the carbon-carbon double bonds of the vinyl group and the aromatic ring, and the C-O bond of the ester.
Experimental Protocol:
-
Sample Preparation:
-
If the sample is a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
If the sample is a solid, it can be ground with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to expected values for the functional groups in this compound.
-
Expected FTIR Absorption Bands (cm⁻¹):
-
~3080-3010: C-H stretching (aromatic and vinylic).
-
~2950: C-H stretching (methyl).
-
~1720: C=O stretching (ester carbonyl).
-
~1630: C=C stretching (vinyl).
-
~1600, 1480: C=C stretching (aromatic).
-
~1280: C-O stretching (ester).
Conclusion: A Multi-faceted Approach to Purity Confirmation
Confirming the purity of a synthesized compound like this compound is not a one-size-fits-all process. A combination of orthogonal analytical techniques is essential for a comprehensive and trustworthy assessment. Quantitative ¹H NMR provides an accurate measure of absolute purity, while GC-MS and HPLC excel at detecting and quantifying volatile and non-volatile impurities, respectively. FTIR serves as a rapid and effective tool for confirming the presence of the desired functional groups. By judiciously applying these methods and understanding their underlying principles, researchers can ensure the quality and integrity of their synthesized materials, leading to more reliable and reproducible scientific outcomes.
References
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and potential of an analytical method: an update. Journal of Natural Products, 75(4), 834–851. [Link]
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Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Pharmaceutical and Medicinal Chemistry. [Link]
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A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
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What is qNMR and why is it important? (n.d.). Mestrelab Resources. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
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How To Identify The IR Of Methyl M-Nitrobenzoate. (2022). Sciencing. [Link]
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GC-MS/Headspace-GC-MS: How does the method work - and when is it used? (2025). YouTube. [Link]
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
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Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). McGill University. [Link]
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How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]
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Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022). Medistri SA. [Link]
-
Methyl 4-vinylbenzoate. (2011). The Royal Society of Chemistry. [Link]
-
Wittig reaction for obtaining 4-vinylbenzoic acid. (2022). Chemistry Online. [Link]
-
(E)-methyl 4-(2-(trimethylsilyl)vinyl)benzoate. (n.d.). AWS. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 4 vinylbenzoic acid using the Wittig reaction. (2025). Filo. [Link]
-
9.2.2. Synthesis of 4-Vinylbenzoic acid. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium. (n.d.). Scribd. [Link]
-
GC-MS analysis of methylated products generated by recombinant HcBSMTs... (n.d.). ResearchGate. [Link]
-
Benzoic acid, methyl ester. (n.d.). NIST WebBook. [Link]
-
Separation of Paraben Preservatives by Reversed-Phase HPLC Application. (n.d.). Agilent. [Link]
-
Separation of Methyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Wittig Reaction. (2018). Master Organic Chemistry. [Link]
-
19.7b Wittig Reaction. (2021). YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Georgia. [Link]
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. [Link]
-
FTIR spectra of methyl benzoate (top panel), acetophenone (middle... (n.d.). ResearchGate. [Link]
-
Methyl benzoate. (n.d.). EZGC Method Translator. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin-Madison. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
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- 3. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
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- 7. agilent.com [agilent.com]
A Comparative Guide to the Cross-Validation of Analytical Data for Methyl 3-vinylbenzoate
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When characterizing a compound such as Methyl 3-vinylbenzoate (C₁₀H₁₀O₂), a versatile monomer and synthetic intermediate, relying on a single analytical technique is insufficient. True analytical confidence is achieved through cross-validation , a process of demonstrating that two or more orthogonal analytical methods produce comparable, reliable results.[1][2][3]
This guide provides an in-depth, experience-driven comparison of essential analytical techniques for the comprehensive characterization and purity assessment of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that every protocol is part of a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5][6]
The Imperative of Orthogonal Analysis
The core principle of cross-validation is the use of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. For a compound like this compound, a primary method like High-Performance Liquid Chromatography (HPLC) is excellent for separating impurities but may fail to detect those that co-elute or lack a UV chromophore. By cross-validating with a method based on a different principle, such as Gas Chromatography (GC) or quantitative Nuclear Magnetic Resonance (qNMR), we create a robust analytical package that significantly minimizes the risk of overlooking impurities and ensures a more accurate purity assignment.
Choosing the Right Tool: A Comparative Analysis
The selection of an analytical technique is dictated by the specific questions being asked, from routine purity checks to in-depth structural confirmation and stability assessment. Here, we compare three workhorse techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H-qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection. | Intrinsic nuclear magnetic resonance properties of atomic nuclei in a magnetic field.[7][8] |
| Applicability | Ideal for non-volatile compounds and for separating isomers (e.g., methyl 4-vinylbenzoate).[9][10] Excellent for stability-indicating assays.[4][11] | Best suited for volatile and thermally stable compounds. Provides structural information via mass fragmentation.[12][13] | A primary ratio method for purity assessment without needing a specific reference standard of the analyte.[8][14] Provides unambiguous structural confirmation. |
| Key Strengths | High precision, robust for routine quality control, excellent for separating non-volatile impurities and isomers.[9] | High sensitivity and specificity (with MS detection), excellent for identifying volatile impurities and residual solvents.[13] | Provides absolute purity value, requires minimal sample preparation, and is non-destructive. The signal is directly proportional to the number of nuclei.[15][16] |
| Limitations | Requires chromophore for detection, risk of co-eluting impurities, relative quantification based on reference standards. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, may require specialized expertise for complex spectra. |
| Typical Linearity (R²) | > 0.999 | > 0.998 | Not applicable (primary method) |
| Typical Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
Strategic Cross-Validation Workflow
A robust cross-validation strategy ensures that the data from each analytical technique is complementary and corroborative. The following workflow illustrates how HPLC, GC-MS, and qNMR can be integrated to provide a comprehensive purity and identity profile for this compound.
Caption: Integrated workflow for analytical cross-validation.
Experimental Protocols
The following protocols are provided as robust starting points for the development of validated analytical methods for this compound.
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products that may arise under stress conditions. This is a mandatory requirement by regulatory bodies for stability studies.[11]
Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study must be performed.[11][17] This involves subjecting a solution of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
The goal is to achieve 5-20% degradation of the active ingredient.[17] The developed HPLC method must demonstrate specificity by separating the intact drug peak from all formed degradant peaks.
HPLC Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.
GC-MS Method for Volatiles and Identity Confirmation
This method is ideal for identifying residual solvents from the synthesis and confirming the molecular weight and fragmentation pattern of the main component.
GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR is a powerful primary method that determines purity by comparing the integral of an analyte's proton signal to that of a certified internal standard with a known purity.[7][8][15]
qNMR Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Anhydride or Dimethyl Sulfone (certified reference material).
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound into an NMR tube.
-
Accurately weigh ~10-15 mg of the internal standard into the same tube.
-
Add ~0.7 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Acquire with a 90° pulse.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal from this compound (e.g., the methyl ester singlet).
-
Integrate the known proton signal from the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for molecular weights, number of protons, and sample weights.
-
Data Correlation: The Final Step in Validation
After acquiring data from these orthogonal methods, the final and most critical step is the comparison.
Purity Correlation Logic:
Caption: Decision logic for correlating purity data.
A strong correlation between the purity value obtained by HPLC (area percent, assuming all impurities have a similar response factor) and the absolute purity determined by qNMR provides high confidence in the final reported value. Any significant discrepancy warrants an investigation, which could uncover issues like co-eluting impurities in the HPLC method or the presence of non-UV active species. Similarly, GC-MS can be used to confirm the identity of any small volatile impurity peaks observed in the HPLC chromatogram.
By adopting this multi-faceted, cross-validation approach, analytical scientists can deliver a comprehensive and defensible data package, ensuring the quality, safety, and efficacy of materials used in research and development.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ema.europa.eu [ema.europa.eu]
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- 10. Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
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- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Achieving Reproducibility in Experiments with Methyl 3-vinylbenzoate
For the diligent researcher, chemist, or drug development professional, reproducibility is the bedrock of scientific advancement. The ability to consistently replicate experimental results is not merely a procedural formality; it is the ultimate validation of a discovery. Yet, certain reagents, by their very nature, present significant challenges to achieving this standard. Methyl 3-vinylbenzoate, a versatile building block in organic synthesis and polymer chemistry, is a prime example of such a molecule.[1]
Its dual functionality—a reactive vinyl group prone to polymerization and an ester group susceptible to hydrolysis—demands meticulous attention to detail at every stage of the experimental workflow. Inconsistent outcomes in reactions involving this compound can often be traced back to subtle, overlooked variations in its synthesis, purification, handling, or characterization.
This guide provides an in-depth comparison of common experimental methodologies involving this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, offering field-proven insights to empower you to design self-validating, robust, and, most importantly, reproducible experiments.
Part 1: A Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions. The two dominant methodologies, the Heck-Mizoroki reaction and the Suzuki-Miyaura coupling, each offer distinct advantages and present unique challenges to reproducibility. The choice between them is often dictated by the availability of starting materials, cost, and the specific functional groups present in more complex substrates.
Method A: The Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2] In the context of this compound synthesis, this typically involves the reaction of methyl 3-bromobenzoate with ethylene gas.
Mechanism & Reproducibility Checkpoints: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst.[2] Reproducibility hinges on maintaining an active and long-lived catalyst. Catalyst deactivation can be a significant issue in palladium-catalyzed reactions with vinyl arenes.[3]
-
Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species. The purity and source of the precatalyst can be a source of variation.
-
Ligand Selection: Phosphine ligands like triphenylphosphine (PPh₃) are frequently used to stabilize the palladium catalyst. However, the choice of ligand can influence reaction rates and selectivity.[2]
-
Base: An inorganic base, such as sodium or potassium carbonate, or an organic base like triethylamine is required to neutralize the hydrogen halide produced during the reaction. The strength and solubility of the base are critical variables.[2]
Method B: The Suzuki-Miyaura Coupling
The Suzuki coupling reaction is another cornerstone of C-C bond formation, joining an organohalide with an organoboron compound.[4][5] For this compound, this involves coupling methyl 3-bromobenzoate with a vinylboron species, such as vinylboronic acid pinacol ester.
Mechanism & Reproducibility Checkpoints: The Suzuki cycle also begins with oxidative addition, but is followed by a critical transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center, and concludes with reductive elimination.[5]
-
Boron Source: The stability and purity of the vinylboron reagent are paramount. Vinylboronic acids can be prone to decomposition, while their pinacol esters offer greater stability, leading to more consistent results.
-
Catalyst System: A wide array of palladium catalysts and ligands are effective. For instance, tetrakis(triphenylphosphine)palladium(0) or systems generated in situ from a palladium source and a ligand (e.g., PdCl₂(dppf)) are common. The catalyst-to-ligand ratio must be precisely controlled.[6]
-
Base and Solvent: The base (e.g., cesium carbonate, potassium phosphate) and solvent system (e.g., dioxane/water, toluene) are interdependent and crucial for facilitating the transmetalation step.[6] Anhydrous conditions can be critical for suppressing competitive pathways in some coupling reactions.[7]
Workflow for Palladium-Catalyzed Synthesis
Caption: Comparative workflow for synthesizing this compound.
Performance Comparison: Heck vs. Suzuki
| Parameter | Heck-Mizoroki Reaction | Suzuki-Miyaura Coupling | Rationale & Reproducibility Impact |
| Primary Vinyl Source | Ethylene Gas | Vinylboronic Acid / Ester | Ethylene is inexpensive but requires specialized equipment for gas handling. Vinylboron reagents are solids/liquids, easier to handle, but more expensive. Purity of the boron reagent is critical. |
| Catalyst Loading | Typically 1-5 mol% | Typically 0.5-3 mol% | Lower catalyst loading is preferable for cost and ease of removal, but can be more sensitive to impurities that cause deactivation. |
| Typical Yields | Moderate to Good (60-85%) | Good to Excellent (75-95%) | Suzuki couplings often provide higher yields, making them more reliable for scalability. |
| Byproducts | Diene formation, catalyst decomposition products. | Homocoupling of the boronic ester, boronic acid decomposition. | Byproduct profiles can vary, impacting the choice and difficulty of the purification strategy. |
| Key Challenge | Managing gas pressure and solubility; potential for catalyst deactivation.[3] | Stability and purity of the organoboron reagent; ensuring efficient transmetalation.[4] | Each method has a critical control point that, if not managed, leads directly to poor reproducibility. |
Part 2: Protocols for Purification and Characterization
An impure monomer is a primary source of experimental irreproducibility, especially in sensitive applications like polymerization. The crude product from any synthesis requires rigorous purification and characterization to ensure consistency between batches.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for removing polar impurities and residual palladium catalyst.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a column and use positive pressure to pack the silica bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This dry-loading technique prevents band broadening and improves separation.[8]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the solvent polarity (e.g., to 10-15% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, add a polymerization inhibitor (e.g., 50-100 ppm hydroquinone) to the purified product before final solvent removal and storage. [9]
Protocol 2: Characterization Workflow
Confirming the identity and purity of the synthesized material is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides the definitive structural confirmation.
-
¹H NMR (CDCl₃): Expect signals for the vinyl protons (~5.4-6.8 ppm), the aromatic protons (~7.4-8.1 ppm), and the methyl ester singlet (~3.9 ppm). The coupling patterns of the vinyl and aromatic protons are characteristic.[10][11]
-
¹³C NMR (CDCl₃): Expect distinct signals for the methyl carbon, ester carbonyl, vinyl carbons, and the four unique aromatic carbons (due to symmetry).[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method for assessing purity and identifying volatile impurities. A single, sharp peak on the GC trace indicates high purity. The mass spectrum will show the molecular ion peak (m/z = 162) and characteristic fragmentation patterns.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for quickly confirming the presence of key functional groups: the C=O stretch of the ester (~1720 cm⁻¹) and the C=C stretches of the vinyl and aromatic groups (~1630 cm⁻¹ and ~1600 cm⁻¹ respectively).[13]
Characterization and Purity Validation Workflow
Caption: A self-validating workflow for material characterization.
Part 3: Ensuring Reproducibility in Handling, Storage, and Application
Even a perfectly synthesized and purified batch of this compound can yield inconsistent results if not handled and stored correctly. Its vinyl group is susceptible to light, heat, and radical-initiated polymerization.
Stability and Storage
-
Inhibitors are Mandatory: As mentioned, a radical inhibitor is essential. Hydroquinone (HQ) or its monomethyl ether (MEHQ) are commonly used.[14] It is vital to document the type and concentration of inhibitor used, as it can affect downstream reactions, particularly polymerizations.
-
Storage Conditions: Store the material in an amber glass bottle to protect it from light. It should be kept in a cool, dark place, preferably refrigerated and under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation and polymerization.[15][16]
-
Shelf Life: Even with inhibitors, the monomer has a finite shelf life. For highly sensitive applications, it is advisable to re-analyze the purity of older batches via GC before use.
Reproducibility in Downstream Polymerizations
When using this compound as a monomer, achieving reproducible polymer characteristics (molecular weight, dispersity) requires stringent control over variables:
-
Monomer Purity: Trace impurities from the synthesis can act as chain transfer agents or inhibitors, altering polymerization kinetics.
-
Inhibitor Removal: For many controlled polymerization techniques (e.g., RAFT), the storage inhibitor must be removed immediately before use, typically by passing the monomer through a column of basic alumina.[17] This step must be performed consistently.
-
Oxygen Sensitivity: Radical polymerizations are highly sensitive to oxygen, which can inhibit the reaction. Rigorous degassing of the reaction mixture via techniques like freeze-pump-thaw cycles is critical.
By systematically addressing the variables in synthesis, purification, characterization, and handling, researchers can move from frustratingly inconsistent results to a robust and reproducible experimental framework. This disciplined approach not only saves time and resources but also strengthens the foundation of scientific integrity.
References
- 1. This compound [myskinrecipes.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Long-lived palladium catalysts for CO/vinyl arene polyketones synthesis: a solution to deactivation problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. aiinmr.com [aiinmr.com]
- 12. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. prepchem.com [prepchem.com]
- 15. CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]
A Comparative Guide to Catalysts for Methyl 3-vinylbenzoate Synthesis via Mizoroki-Heck Reaction
Introduction: The Significance of Methyl 3-vinylbenzoate and its Synthesis
This compound is a valuable monomer and building block in the synthesis of polymers, specialty materials, and pharmaceutical intermediates. Its vinyl functionality allows for a variety of subsequent chemical transformations, making it a versatile precursor in organic synthesis. The most common and efficient method for the synthesis of this compound is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[1][2] This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on the reaction between methyl 3-bromobenzoate and ethylene. We will delve into the nuances of catalyst selection, ligand effects, and reaction conditions to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing this crucial transformation.
The Mizoroki-Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst.[1][3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The choice of palladium precursor, ligand, base, and solvent significantly impacts the efficiency and selectivity of this reaction. For a substrate like methyl 3-bromobenzoate, which is an electron-deficient aryl bromide, the selection of an appropriate catalytic system is crucial for achieving high yields.
Comparative Analysis of Catalytic Systems
The following table summarizes a comparison of various palladium-based catalytic systems applicable to the Mizoroki-Heck reaction for the synthesis of vinylarenes, with a focus on conditions relevant to methyl 3-bromobenzoate. The data is compiled from various sources and provides a basis for selecting an optimal system.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| System 1: Classical Pd/PPh₃ | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Toluene | 100-120 | Moderate to Good | A standard, cost-effective system. May require higher catalyst loading and temperature.[1] |
| System 2: Bulky Monophosphine | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent | Highly active for electron-deficient aryl bromides. The bulky, electron-rich ligand promotes oxidative addition.[4] |
| System 3: Palladacycle | Herrmann's Catalyst | None | NaOAc | NMP | 120-140 | Good | Thermally stable and often requires no additional phosphine ligand. |
| System 4: N-Heterocyclic Carbene (NHC) | Pd(OAc)₂ | IPr·HCl | K₂CO₃ | Dioxane | 100 | Good to Excellent | NHC ligands are strong electron donors and can offer high stability and activity.[5] |
| System 5: Supported Palladium | Pd/C | None | Na₂CO₃ | NMP | 120-140 | Moderate to Good | Heterogeneous catalyst, allowing for easier separation and potential recycling. Leaching of palladium species can occur.[2] |
Note: Yields are estimates based on reactions with similar substrates and may vary for the specific synthesis of this compound. Optimization is always recommended.
In-Depth Discussion of Catalyst Components
Palladium Precursors
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pd(OAc)₂ is often preferred due to its stability and solubility in common organic solvents.[1] Pd₂(dba)₃ is a source of Pd(0) and is highly active, particularly when paired with bulky electron-rich phosphine ligands.[4]
The Critical Role of Phosphine Ligands
The choice of phosphine ligand is arguably the most critical factor in a successful Heck reaction, especially for less reactive aryl bromides.
-
Triphenylphosphine (PPh₃): A workhorse ligand, it is inexpensive and readily available. However, for electron-deficient substrates, more electron-rich and sterically demanding ligands often provide superior results.[1]
-
Bulky Alkylphosphines (e.g., P(t-Bu)₃): These ligands are highly effective for the activation of aryl chlorides and electron-poor aryl bromides.[4] Their large steric bulk and strong electron-donating ability facilitate the rate-limiting oxidative addition step and promote the reductive elimination of the product.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful ligands that form very stable complexes with palladium. Their strong σ-donating properties enhance the electron density at the metal center, promoting catalytic activity.[5]
The Influence of the Base and Solvent
The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide (HBr in this case) generated during the catalytic cycle.[1] Common bases include tertiary amines like triethylamine (Et₃N) and inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For challenging couplings, stronger and less coordinating bases like Cs₂CO₃ are often beneficial.[4]
The solvent choice can influence catalyst solubility, stability, and reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are frequently used.
Alternative Vinylation Strategies
While ethylene is the most atom-economical vinylating agent, other reagents can be employed.
-
Potassium vinyltrifluoroborate: This air- and moisture-stable solid is a convenient alternative to gaseous ethylene, reacting under milder conditions.
-
Vinylsiloxanes: These reagents, in the presence of a fluoride source, can also serve as effective vinyl donors.[6]
Experimental Protocol: A Starting Point for Optimization
The following protocol is a robust starting point for the synthesis of this compound based on a highly active palladium/bulky phosphine catalyst system.
Materials:
-
Methyl 3-bromobenzoate
-
Ethylene (gas)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or pressure vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.0 equiv), Cs₂CO₃ (1.5 equiv), and Pd₂(dba)₃ (0.01 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Ligand and Solvent Addition: Under a positive pressure of inert gas, add a solution of P(t-Bu)₃ (0.04 equiv) in anhydrous 1,4-dioxane.
-
Ethylene Introduction: Pressurize the vessel with ethylene gas (typically 2-5 bar).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the excess ethylene. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion and Future Perspectives
The Mizoroki-Heck reaction remains the most powerful and versatile method for the synthesis of this compound. While classical palladium/triphenylphosphine systems can be effective, the use of bulky, electron-rich monophosphine ligands such as P(t-Bu)₃ with a Pd(0) source like Pd₂(dba)₃ often provides superior yields under milder conditions, particularly for electron-deficient substrates like methyl 3-bromobenzoate. The development of more active, stable, and recyclable catalyst systems, including those based on N-heterocyclic carbenes and supported palladium nanoparticles, continues to be an active area of research. For any specific application, empirical optimization of the catalyst, ligand, base, and solvent combination is paramount to achieving the desired outcome with high efficiency and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-vinylbenzoate: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for any researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-vinylbenzoate (CAS No. 38383-50-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document synthesizes technical data with established safety protocols to offer a comprehensive and trustworthy resource for scientists and drug development professionals.
Understanding the Hazards: Why Proper Disposal is Crucial
This compound is a reactive monomer utilized in various synthetic applications. Its chemical structure, featuring both a vinyl group and an ester, dictates its specific handling and disposal requirements. The primary hazards associated with this compound are:
-
Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Reactivity: As a vinyl monomer, it has the potential to undergo polymerization, which can be initiated by heat, light, or contaminants. This reactivity necessitates careful handling to prevent uncontrolled reactions.
Improper disposal, such as drain disposal, can lead to the contamination of waterways and pose a threat to aquatic life. Furthermore, mixing with incompatible waste streams can trigger hazardous reactions within the waste collection system. Therefore, a systematic and informed approach to disposal is paramount.
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 38383-50-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-vinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-vinylbenzoate, a versatile building block in organic synthesis, presents unique handling challenges due to its combination of a benzoate ester and a reactive vinyl group. This guide, compiled by a Senior Application Scientist, moves beyond generic safety protocols to provide a deep, field-tested understanding of how to manage this chemical with confidence and precision. Our focus is on proactive safety measures, ensuring not only personal protection but also the integrity of your research.
Understanding the Hazard Profile: More Than Just a Liquid
This compound is classified with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[1]. The primary routes of exposure are inhalation, skin contact, and eye contact. Beyond these immediate irritant effects, the presence of the vinyl group introduces the potential for polymerization, a reaction that can be initiated by heat, light, or contaminants, and may lead to a dangerous pressure buildup in sealed containers.
Key Safety and Physical Data
For immediate reference, the following table summarizes the critical safety and physical properties of this compound and its close structural analogs.
| Property | This compound | Vinyl Benzoate | Methyl Benzoate |
| CAS Number | 38383-50-5[1] | 769-78-8[2] | 93-58-3[3][4] |
| Physical Form | Liquid[1] | Liquid[2] | Colorless, oily liquid[4] |
| Primary Hazards | Skin, eye, and respiratory irritation[1]. | Skin and eye irritation, combustible liquid[5]. | Harmful if swallowed[3][6]. |
| Storage | Store in a freezer under -20°C, sealed in dry conditions[1]. | Store in a cool, dry, well-ventilated place away from heat and ignition sources[2][5]. | Store in a cool, dry, well-ventilated area[7]. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
Essential PPE Protocol:
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1 certified safety glasses with side shields.
-
Recommended for Splash Hazard : Chemical splash goggles.
-
High-Risk Operations (e.g., transfers of large quantities) : A face shield worn over safety glasses or goggles provides an additional layer of protection[8].
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat is essential to protect against splashes and spills.
-
Gloves : Nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavier nitrile or butyl rubber gloves should be used. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical[7].
-
Footwear : Fully enclosed leather or chemical-resistant shoes are required. Open-toed shoes are strictly prohibited in the laboratory.
-
-
Respiratory Protection :
-
Standard Handling : Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
-
In Case of Spills or Inadequate Ventilation : A NIOSH-approved respirator with an organic vapor cartridge is necessary[9].
-
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing risks. The following workflow provides a step-by-step guide for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for your laboratory.
-
Ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling the Chemical :
-
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
When transferring the liquid, use appropriate equipment such as a calibrated pipette or a syringe to avoid spills.
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases, which can initiate vigorous reactions[10].
-
-
Storage :
-
This compound should be stored in a freezer at or below -20°C in a tightly sealed container to inhibit polymerization[1]. The container should be clearly labeled with the chemical name and all relevant hazard warnings.
-
Emergency Procedures: Rapid and Informed Response
In the event of an emergency, a calm and methodical response is critical.
-
Spill Response :
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
If the spill is small and you are trained and equipped to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[2].
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention[7].
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[11].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Collection : All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, compatible, and sealed hazardous waste container.
-
Disposal Protocol : The disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
-
CPAchem Ltd. (2023, December 14). Methyl benzoate Safety Data Sheet. Retrieved from [Link]
-
Key Vinyl Ester Binder/Coating Resin Part A Material Safety Data Sheet. (n.d.). Retrieved from [Link]
-
New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Methyl Benzoate Safety Data Sheet. Retrieved from [Link]
Sources
- 1. This compound | 38383-50-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. systems.keyresin.com [systems.keyresin.com]
- 10. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
